molecular formula C27H44O2 B7799173 3-epi-Calcifediol CAS No. 64719-49-9

3-epi-Calcifediol

货号: B7799173
CAS 编号: 64719-49-9
分子量: 400.6 g/mol
InChI 键: JWUBBDSIWDLEOM-DTOXIADCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcifediol, also known as calcidiol or 25-hydroxyvitamin D3, is a key prohormone and metabolic intermediate in the vitamin D pathway. It is produced in the liver through the hydroxylation of vitamin D3 (cholecalciferol) and is the primary circulating form of vitamin D, making it a crucial biomarker for determining vitamin D status in research settings . Calcifediol is subsequently converted in the kidneys to calcitriol (1,25-dihydroxyvitamin D3), the biologically active secosteroid hormone that mediates the classical biological functions of vitamin D . This compound is of significant research value for studying calcium and phosphate homeostasis, bone metabolism, and endocrine regulation. Its mechanism of action is primarily mediated through its conversion to calcitriol, which binds to the vitamin D receptor (VDR) in target tissues, regulating gene expression related to calcium absorption in the intestine and mineral mobilization from bone . Research applications include the study of conditions such as secondary hyperparathyroidism in chronic kidney disease, osteomalacia, osteoporosis, and various metabolic bone disorders . Clinical studies have investigated various dosing regimens of Calcifediol, including monthly and fortnightly administration, to maintain effective serum concentrations of 25-hydroxyvitamin D in research models, providing insights into its pharmacokinetics . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

属性

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-DTOXIADCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022721
Record name Calcifediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calcidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Calcifediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

19356-17-3, 64719-49-9
Record name 25-Hydroxyvitamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19356-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calcifediol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019356173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25-Hydroxyvitamin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064719499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcifediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Calcifediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcifediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIFEDIOL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WXW8F54E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Calcidiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-epi-Calcifediol: Discovery, Synthesis, and Core Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Calcifediol, a stereoisomer of calcifediol (25-hydroxyvitamin D3), has emerged as a significant metabolite in vitamin D research. Its presence in biological samples can interfere with accurate measurements of vitamin D status and possesses distinct biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical methodologies for this compound. It delves into its biological significance, including its interaction with the vitamin D receptor and its metabolic pathways. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this area.

Introduction: The Discovery and Significance of an Epimer

Calcifediol, or 25-hydroxyvitamin D3 (25(OH)D3), is the primary circulating form of vitamin D and the accepted biomarker for assessing vitamin D status.[1][2] For many years, assays measuring 25(OH)D3 were thought to be straightforward. However, the discovery of this compound, a C-3 epimer of calcifediol, introduced a new layer of complexity.[3][4] This epimer, differing only in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring, is not merely a synthetic artifact but a naturally occurring metabolite.[3][4]

The presence of this compound is particularly notable in infants, where it can constitute a significant portion of the total 25-hydroxyvitamin D concentration, potentially leading to an overestimation of vitamin D levels if not distinguished from calcifediol.[5] While generally considered to have lower biological activity than calcifediol due to reduced binding affinity for the vitamin D receptor (VDR), this compound and its downstream metabolites, such as 3-epi-1α,25-dihydroxyvitamin D3, exhibit some unique biological effects, including the potential to suppress parathyroid hormone (PTH).[3][6][7] Understanding the synthesis, metabolism, and function of this epimer is therefore crucial for accurate clinical assessment and for exploring its potential therapeutic applications.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that hinges on the stereoselective inversion of the 3β-hydroxyl group of a vitamin D precursor to a 3α-hydroxyl group. The Mitsunobu reaction is a key transformation employed for this purpose.[8][9]

Synthetic Pathway Overview

A common strategy for synthesizing this compound involves starting from a readily available vitamin D analog and performing a series of protection, inversion, and deprotection steps. The following diagram outlines a representative synthetic route.

G cluster_0 Synthesis of this compound start Vitamin D Precursor (e.g., Calcifediol) step1 Protection of 25-OH group start->step1 TBDMSCl, Pyridine step2 Mitsunobu Reaction: Inversion of 3-OH group step1->step2 p-Nitrobenzoic acid, DEAD, PPh3 step3 Deprotection of 25-OH group step2->step3 TBAF end_product This compound step3->end_product

Caption: Synthetic pathway for this compound via Mitsunobu inversion.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles of the Mitsunobu reaction for the synthesis of this compound from calcifediol.

Step 1: Protection of the 25-Hydroxyl Group

  • Dissolve calcifediol in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 25-O-TBDMS-calcifediol by column chromatography on silica gel.

Step 2: Inversion of the 3-Hydroxyl Group (Mitsunobu Reaction)

  • Dissolve the protected calcifediol, triphenylphosphine (PPh3), and p-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) dropwise.

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to obtain the 3-O-(p-nitrobenzoyl) derivative with the inverted stereochemistry.

Step 3: Deprotection of the 3- and 25-Hydroxyl Groups

  • Dissolve the product from Step 2 in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir the reaction at room temperature until deprotection is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product, this compound, by high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathway

The biological actions of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression.[2][10]

Vitamin D Metabolic and Signaling Pathway

The canonical pathway involves the conversion of vitamin D3 to calcifediol in the liver, which is then hydroxylated in the kidneys to the active hormone, calcitriol (1α,25-dihydroxyvitamin D3).[2] Calcitriol binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.[11] this compound can also be hydroxylated to 3-epi-1α,25-dihydroxyvitamin D3.[7]

G cluster_0 Vitamin D Metabolism and Genomic Signaling D3 Vitamin D3 (Cholecalciferol) Calcifediol Calcifediol (25(OH)D3) D3->Calcifediol 25-hydroxylase (Liver) EpiCalcifediol This compound Calcifediol->EpiCalcifediol 3-epimerase Calcitriol Calcitriol (1,25(OH)2D3) Calcifediol->Calcitriol 1α-hydroxylase (Kidney) EpiCalcitriol 3-epi-1,25(OH)2D3 EpiCalcifediol->EpiCalcitriol 1α-hydroxylase VDR VDR Calcitriol->VDR EpiCalcitriol->VDR RXR RXR VDR->RXR heterodimerization VDRE VDRE (on DNA) RXR->VDRE binding Gene Gene Transcription VDRE->Gene

Caption: Vitamin D metabolic and genomic signaling pathway including this compound.

Comparative Bioactivity

This compound exhibits a lower binding affinity for the VDR compared to calcitriol and even calcifediol.[3] This reduced affinity translates to lower overall biological potency in most assays.[7] However, some studies suggest that 3-epi-1α,25-dihydroxyvitamin D3 can suppress PTH secretion, indicating that it is not biologically inert.[12]

CompoundRelative VDR Binding AffinityPotency in Raising Serum 25(OH)DEffect on PTH
CalcitriolHighN/AStrong Suppression
CalcifediolModerateHighModerate Suppression
This compoundLowLower than CalcifediolWeak Suppression
3-epi-1α,25-dihydroxyvitamin D3Lower than CalcitriolN/APotent Suppression

Note: This table provides a qualitative summary based on available literature. Quantitative values can vary depending on the specific assay and experimental conditions.

Analytical Methodologies

The structural similarity between calcifediol and this compound necessitates high-resolution analytical techniques for their separation and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.[13]

Experimental Workflow for LC-MS/MS Analysis

A typical workflow for the analysis of this compound in serum or plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_0 LC-MS/MS Analysis Workflow Sample Serum/Plasma Sample Prep Sample Preparation (Protein Precipitation, SPE, or LLE) Sample->Prep LC Chromatographic Separation (e.g., Chiral Column) Prep->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: General workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol (Illustrative)

Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated this compound).

  • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography

  • Column: A chiral column, such as a Lux Cellulose-3, is often required for baseline separation of the epimers.

  • Mobile Phase: A gradient elution with a mixture of methanol, water, and a small amount of formic acid is typically used.

  • Flow Rate: A flow rate of around 300-500 µL/min is common.

  • Column Temperature: The column temperature may be controlled (e.g., 60°C) to optimize separation.

Tandem Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for both calcifediol and this compound and their respective internal standards are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Calcifediol401.3383.3, 365.3
This compound401.3383.3, 365.3
Deuterated Internal StandardsVariesVaries

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

Conclusion and Future Directions

The discovery and characterization of this compound have significantly advanced our understanding of vitamin D metabolism. Its presence has important implications for the accurate assessment of vitamin D status, particularly in pediatric populations. While its biological role is still being fully elucidated, it is clear that this compound and its metabolites are not inert and may play a role in calcium homeostasis and other physiological processes.

Future research should focus on several key areas:

  • Identification of the C-3 Epimerase: The enzyme responsible for the epimerization of vitamin D metabolites has yet to be definitively identified.[3][4] Its characterization will be crucial for understanding the regulation of this metabolic pathway.

  • Elucidation of Biological Function: Further in-vitro and in-vivo studies are needed to fully understand the biological functions of this compound and its downstream metabolites, including their specific interactions with the VDR and their effects on gene expression.

  • Standardization of Analytical Methods: The development of certified reference materials for this compound is essential for the standardization and quality control of analytical methods across different laboratories.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working in the field of vitamin D. A thorough understanding of this compound is essential for accurate diagnostics, meaningful research, and the potential development of novel therapeutic strategies related to vitamin D metabolism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Function of 3-epi-Calcifediol

Abstract

This compound (3-epi-25-hydroxyvitamin D3) is a stereoisomer of Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and the key indicator of vitamin D status. Initially considered a minor, biologically insignificant metabolite, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revealed its widespread presence in human circulation, especially in infants. While generally less potent than its non-epimeric counterpart, this compound and its downstream metabolites are not inert. They interact with the vitamin D metabolic pathway and exhibit distinct biological activities that are of growing interest to researchers and clinicians. This technical guide provides a comprehensive overview of the current understanding of the biological function of this compound, its metabolism, physiological relevance, and the methodologies used for its study.

Metabolism of this compound

The C-3 epimerization of vitamin D3 metabolites is now understood to be a significant metabolic pathway.[1] this compound is formed from the conventional vitamin D metabolite, Calcifediol (25(OH)D3). This conversion involves the inversion of the hydroxyl group at the third carbon position of the A-ring.[1]

Once formed, this compound serves as a substrate for the same key enzymes that metabolize Calcifediol:

  • CYP27B1 (1α-hydroxylase): In the kidney and other tissues, CYP27B1 hydroxylates this compound at the 1α position to produce 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1,25(OH)2D3) , the epimeric form of the active hormone Calcitriol.[1][2]

  • CYP24A1 (24-hydroxylase): This enzyme, responsible for the catabolism of vitamin D metabolites, converts this compound into 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3) .[1] The induction of CYP24A1 is a critical feedback mechanism to prevent vitamin D toxicity.[3][4]

This parallel metabolic pathway suggests that the body possesses mechanisms to process and potentially utilize or degrade C-3 epimers.

Metabolism of this compound cluster_main Vitamin D3 Metabolic Pathway cluster_epi C-3 Epimerization Pathway Cholecalciferol Cholecalciferol Calcifediol Calcifediol (25(OH)D3) Cholecalciferol->Calcifediol CYP2R1 (Liver) Calcitriol Calcitriol (1,25(OH)2D3) Calcifediol->Calcitriol CYP27B1 (Kidney) 24,25(OH)2D3 24,25(OH)2D3 (Inactive) Calcifediol->24,25(OH)2D3 CYP24A1 This compound This compound (3-epi-25(OH)D3) Calcifediol->this compound Epimerization Calcitriol->Inactive_Metabolites1 CYP24A1 3-epi-Calcitriol 3-epi-Calcitriol (3-epi-1,25(OH)2D3) This compound->3-epi-Calcitriol CYP27B1 (Kidney) 3-epi-24,25(OH)2D3 3-epi-24,25(OH)2D3 (Inactive) This compound->3-epi-24,25(OH)2D3 CYP24A1 3-epi-Calcitriol->Inactive_Metabolites2 CYP24A1

Caption: Metabolic pathway of this compound. (Max Width: 760px)

Biological Activity and Physiological Role

The biological activity of this compound and its metabolites is primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression.[5] However, the affinity of these epimeric forms for the VDR and their subsequent biological potency are generally reduced compared to their native counterparts.

Interaction with Vitamin D Receptor (VDR)

The active metabolite, 3-epi-1,25(OH)2D3, demonstrates a significantly lower binding affinity for the VDR, estimated to be 35 to 120 times lower than that of Calcitriol.[6] This reduced affinity is a key determinant of its attenuated biological activity in most assays.[6] Despite this, it is not completely inactive and can still initiate VDR-mediated gene transcription, albeit less efficiently.[1]

VDR Signaling Pathway cluster_ligands Ligands cluster_receptor Receptor Activation cluster_nucleus Nuclear Events Calcitriol Calcitriol (1,25(OH)2D3) VDR VDR Calcitriol->VDR High Affinity 3-epi-Calcitriol 3-epi-Calcitriol (3-epi-1,25(OH)2D3) 3-epi-Calcitriol->VDR Low Affinity VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR binds RXR RXR RXR->VDR_RXR binds VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Initiates

Caption: VDR signaling of Calcitriol vs. its 3-epimer. (Max Width: 760px)
Physiological Effects

  • Anti-proliferative and Differentiation-Inducing Activity: 3-epi-1,25(OH)2D3 has demonstrated some ability to suppress the proliferation of human myeloid leukemia (HL-60) cells and induce their differentiation, although it is less effective than Calcitriol.[1]

  • Parathyroid Hormone (PTH) Suppression: Some studies suggest that 3-epi-25(OH)D3 can suppress PTH secretion with potentially lower calcemic effects compared to Calcitriol, making it an interesting molecule for conditions like secondary hyperparathyroidism in chronic kidney disease.[6][7][8]

  • Calcium Homeostasis: The calcemic activity of C-3 epimers is significantly lower than their native forms. 3-epi-1,25(OH)2D3 has a markedly reduced ability to stimulate intestinal calcium absorption.[6]

Clinical Relevance and Distribution

The concentration of this compound is highest in infants, where it can constitute a significant portion of the total circulating 25(OH)D.[9][10][11] Its contribution to the total 25(OH)D pool decreases with age but remains detectable in adults.[9][10] The presence of this compound can lead to an overestimation of vitamin D status if the analytical method does not chromatographically separate it from Calcifediol, potentially leading to the misclassification of a patient's vitamin D status.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its metabolites.

Table 1: Serum Concentrations of this compound

PopulationAge RangeAverage/Range of this compoundContribution to Total 25(OH)D3Reference(s)
Infants< 1 yearVaries widelyCan be up to 61%[9]
Adolescents & Adults1 to 94 yearsAverage of 3.3 ng/mL0% to 25.5%[2][9]
Adults (Population Study)Not specified0 to 4.9 ng/mL0% to 13.3%[2]

Table 2: Relative Biological Activity of Vitamin D Metabolites

MetaboliteVDR Binding Affinity (Relative to Calcitriol)Key Biological EffectReference(s)
Calcitriol100%High potency in genomic and non-genomic actions, strong calcemic effects.[12][13]
3-epi-Calcitriol 0.8% - 2.8% (35-120x lower)Reduced efficacy in cellular calcium regulation, some anti-proliferative activity.[1][6]
Calcifediol~2% (50x lower)Weak VDR agonist, primarily a prohormone.[12][14]
This compound Not well characterizedCan be metabolized to the active 3-epi-Calcitriol.[1]

Experimental Protocols

Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the separation and quantification of this compound and Calcifediol in human serum, based on commonly cited methodologies.[10][15]

Objective: To accurately measure the concentration of this compound, chromatographically separated from Calcifediol.

Materials:

  • Human serum samples

  • Internal Standard (IS): Deuterium-labeled 25(OH)D3 (e.g., d6-25(OH)D3)

  • Protein Precipitation Reagent: Acetonitrile or Zinc Sulfate

  • Liquid-Liquid Extraction Solvent: Hexane or Methyl-tert-butyl ether (MTBE)

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

  • Chromatographic Column: Pentafluorophenyl (PFP) propyl column (essential for separation)

Procedure:

  • Sample Preparation: a. Pipette 100 µL of serum into a microcentrifuge tube. b. Add the internal standard (d6-25(OH)D3) in a small volume of reconstitution solvent. c. Protein Precipitation: Add 300 µL of cold acetonitrile, vortex vigorously for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (Optional, enhances cleanup): a. Add 1 mL of hexane to the supernatant. b. Vortex for 2 minutes, then centrifuge to separate the layers. c. Transfer the upper organic layer to a new tube. d. Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: a. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis: a. Chromatography:

    • Column: PFP column (e.g., 100 x 2.1 mm, 2.6 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Methanol with 0.1% formic acid.
    • Gradient: A time-programmed gradient designed to achieve baseline or near-baseline resolution (>90%) of this compound and Calcifediol.
    • Flow Rate: 0.3 - 0.5 mL/min.
    • Injection Volume: 10-20 µL. b. Mass Spectrometry:
    • Ionization Mode: Positive APCI or ESI.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Calcifediol, this compound, and the internal standard. The transitions for the epimer and non-epimer are identical due to their identical mass.

  • Quantification: a. Generate a standard curve using calibrators of known concentrations. b. Calculate the concentration of each analyte in the samples based on the peak area ratio of the analyte to the internal standard against the standard curve.

LC-MS/MS Workflow Start Start: Serum Sample Add_IS Add Internal Standard (d6-25(OH)D3) Start->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Extract Supernatant Transfer & LLE (optional) Centrifuge1->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (PFP Column) Inject->Separate LC Detect Mass Spectrometry Detection (MRM) Separate->Detect MS/MS Quantify Quantification (Standard Curve) Detect->Quantify

Caption: Experimental workflow for this compound analysis. (Max Width: 760px)

Conclusion and Future Directions

This compound is an endogenous metabolite of vitamin D3 with distinct, albeit attenuated, biological activity compared to its non-epimeric counterpart. Its formation represents a parallel metabolic pathway that is particularly active in early life. The primary clinical significance currently lies in its potential to interfere with routine vitamin D assessment, highlighting the need for specific and accurate analytical methods like LC-MS/MS.

For drug development professionals and researchers, the C-3 epimerization pathway presents several points of interest. The ability of 3-epi-metabolites to suppress PTH with potentially lower calcemic effects warrants further investigation for therapeutic applications in renal disease and hyperparathyroidism. A deeper understanding of the factors regulating the epimerization process and the full spectrum of biological activities of 3-epi-Calcitriol will be crucial in elucidating the complete role of the vitamin D endocrine system in health and disease. Future research should focus on clarifying the VDR-independent actions of these epimers, their pharmacokinetic profiles, and their long-term physiological consequences.

References

The 3-epi-Calcifediol Metabolic Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources, undergoes a series of hydroxylations to become biologically active. The classical pathway involves the conversion of cholecalciferol to calcifediol (25-hydroxyvitamin D3; 25(OH)D3) in the liver, followed by hydroxylation in the kidneys to the active hormone calcitriol (1α,25-dihydroxyvitamin D3; 1,25(OH)2D3). However, an alternative metabolic route, the C-3 epimerization pathway, has gained increasing attention for its potential physiological and clinical significance. This pathway leads to the formation of 3-epi-calcifediol (3-epi-25(OH)D3), a stereoisomer of calcifediol, and its subsequent metabolites. This technical guide provides a comprehensive overview of the this compound metabolic pathway, including its enzymatic steps, biological activities, and the analytical methods used for its study.

The Metabolic Pathway of this compound

The formation of this compound occurs through the epimerization of calcifediol, a reaction catalyzed by a yet-to-be-fully-characterized 3-epimerase. This epimerase converts the 3β-hydroxyl group of calcifediol to a 3α-hydroxyl group, resulting in the formation of this compound. This process is reversible, and the enzyme can also act on other vitamin D metabolites.

Once formed, this compound serves as a substrate for the same hydroxylases that act on calcifediol in the classical pathway:

  • 1α-hydroxylation: this compound is hydroxylated by the enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1) to produce 3-epi-calcitriol (3-epi-1α,25(OH)2D3).

  • 24-hydroxylation: Alternatively, this compound can be hydroxylated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) to form 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3), which is a step in the catabolic pathway.

The overall metabolic pathway is depicted in the following diagram:

This compound Metabolic Pathway cluster_classical Classical Pathway cluster_epimer Epimerization Pathway Cholecalciferol Cholecalciferol Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Cholecalciferol->Calcifediol (25(OH)D3) 25-hydroxylase (CYP2R1, etc.) Liver This compound (3-epi-25(OH)D3) This compound (3-epi-25(OH)D3) Calcifediol (25(OH)D3)->this compound (3-epi-25(OH)D3) 3-epimerase (reversible) Calcitriol (1α,25(OH)2D3) Calcitriol (1α,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1α,25(OH)2D3) CYP27B1 (1α-hydroxylase) Kidney, etc. 24,25(OH)2D3 24,25(OH)2D3 Calcifediol (25(OH)D3)->24,25(OH)2D3 CYP24A1 (24-hydroxylase) Target Tissues 3-epi-Calcitriol (3-epi-1α,25(OH)2D3) 3-epi-Calcitriol (3-epi-1α,25(OH)2D3) This compound (3-epi-25(OH)D3)->3-epi-Calcitriol (3-epi-1α,25(OH)2D3) CYP27B1 (1α-hydroxylase) Kidney, etc. 3-epi-24,25(OH)2D3 3-epi-24,25(OH)2D3 This compound (3-epi-25(OH)D3)->3-epi-24,25(OH)2D3 CYP24A1 (24-hydroxylase) Target Tissues

Figure 1: Overview of the this compound Metabolic Pathway.

Quantitative Data

A summary of the available quantitative data related to the this compound pathway is presented in the tables below. It is important to note that specific kinetic parameters and binding affinities for the 3-epi metabolites are not as extensively characterized as those for the classical pathway.

Table 1: Enzyme Kinetics

EnzymeSubstrateProductKmVmaxCofactorSource Organism/SystemReference
25-hydroxyvitamin D3 3-epimeraseCalcifediol (25(OH)D3)This compound14 µMNot ReportedNADH (preferred)Rat liver microsomes[1]
CYP27B1This compound3-epi-CalcitriolNot ReportedNot ReportedNADPHRecombinant E. coli[2]
CYP24A1This compound3-epi-24,25(OH)2D3Not ReportedNot ReportedNADPHRecombinant E. coli[2]

Table 2: Binding Affinities

LigandReceptor/Binding ProteinBinding Affinity (Kd)Relative AffinityReference
CalcifediolVitamin D Receptor (VDR)Not explicitly reported~50-fold lower than Calcitriol[1]
3-epi-CalcitriolVitamin D Receptor (VDR)Not explicitly reportedLower than Calcitriol[2]
CalcifediolVitamin D Binding Protein (DBP)High affinity-[3]
This compoundVitamin D Binding Protein (DBP)Not explicitly reportedLower than Calcifediol[4]

Table 3: Serum Concentrations in Humans

MetaboliteConcentration RangePopulation/ConditionReference
This compound1.1 - 4.0 ng/mLAdults with chronic liver disease after cholecalciferol supplementation[5]
This compound2.5 nmol/L (mean)Nationally representative adult sample[6]
This compoundUp to 55% of total 25(OH)D3Early preterm infants after vitamin D supplementation[7]

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound, as it allows for the chromatographic separation of the epimer from the more abundant calcifediol.

Objective: To accurately measure the concentration of this compound in serum or plasma.

Methodology:

  • Sample Preparation:

    • To 220 µL of serum, add an internal standard solution containing a deuterated form of this compound (e.g., 3-epi-25OHD3-d3).

    • Precipitate proteins by adding a mixture of methanol and isopropanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant, containing the vitamin D metabolites, is collected for analysis[8].

  • Liquid Chromatography:

    • Employ a chiral column (e.g., Lux Cellulose-3) to achieve chromatographic separation of this compound from calcifediol.

    • Use a mobile phase gradient of methanol and water with a small percentage of formic acid[8].

  • Tandem Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard. The precursor-to-product ion transitions are typically m/z 401.3 -> 383.3 for this compound and m/z 404.3 -> 386.3 for the d3-internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Serum_Sample Serum Sample (220 µL) Add_IS Add Internal Standard (3-epi-25OHD3-d3) Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol/Isopropanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Chiral LC Separation (e.g., Lux Cellulose-3) Supernatant_Collection->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_MS_Detection Quantification Quantification (Standard Curve) MS_MS_Detection->Quantification

Figure 2: Workflow for LC-MS/MS quantification of this compound.
VDR Competitive Binding Assay

This assay determines the binding affinity of this compound to the Vitamin D Receptor (VDR) by measuring its ability to compete with a radiolabeled or fluorescently-labeled VDR ligand.

Objective: To determine the inhibitory constant (Ki) or IC50 of this compound for VDR.

Methodology:

  • Reagents:

    • Recombinant human VDR.

    • Labeled ligand (e.g., [3H]-calcitriol or a fluorescent VDR ligand).

    • Unlabeled calcitriol (for determining non-specific binding).

    • Serial dilutions of this compound.

    • Assay buffer.

  • Procedure:

    • Incubate a fixed concentration of VDR and the labeled ligand with varying concentrations of this compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).

    • Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a method to separate the VDR-ligand complex from the unbound ligand (e.g., hydroxylapatite precipitation, size exclusion chromatography, or filter binding).

  • Detection:

    • Quantify the amount of bound labeled ligand using liquid scintillation counting (for radioligands) or fluorescence polarization/intensity (for fluorescent ligands).

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand) from the resulting dose-response curve.

    • The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

VDR Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate VDR-mediated gene transcription.

Objective: To determine if this compound is a VDR agonist and to quantify its potency (EC50).

Methodology:

  • Cell Line:

    • Use a suitable mammalian cell line (e.g., HEK293, HepG2) that has been co-transfected with:

      • An expression vector for human VDR.

      • A reporter vector containing a luciferase or β-galactosidase gene under the control of a promoter with multiple Vitamin D Response Elements (VDREs)[4][9].

  • Procedure:

    • Plate the reporter cells in a multi-well plate.

    • Treat the cells with serial dilutions of this compound or a known VDR agonist (e.g., calcitriol) as a positive control.

    • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for VDR activation and reporter gene expression.

  • Detection:

    • Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) using a luminometer or spectrophotometer, respectively.

  • Data Analysis:

    • Plot the reporter activity against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve.

Reporter_Gene_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_measurement Measurement & Analysis Plate_Cells Plate VDR Reporter Cells Treat_Cells Treat with this compound (Serial Dilutions) Plate_Cells->Treat_Cells Incubate Incubate (e.g., 24h) Treat_Cells->Incubate Cell_Lysis Cell Lysis Incubate->Cell_Lysis Reporter_Assay Measure Reporter Activity (e.g., Luciferase) Cell_Lysis->Reporter_Assay Data_Analysis Data Analysis (EC50 Determination) Reporter_Assay->Data_Analysis

Figure 3: Workflow for a VDR Reporter Gene Assay.

Signaling Pathways

While the signaling pathways specifically activated by this compound and its metabolites are not as well-defined as those for calcitriol, it is hypothesized that they act through the Vitamin D Receptor (VDR), albeit with lower affinity. The canonical VDR signaling pathway involves both genomic and non-genomic actions.

Genomic Signaling Pathway

The genomic actions of vitamin D metabolites are mediated by the nuclear VDR, which acts as a ligand-activated transcription factor.

VDR_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-epi-Calcitriol VDR VDR Ligand->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR binds RXR RXR RXR->VDR_RXR binds VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE Vitamin D Response Element (VDRE) on Target Gene Promoter Transcription Modulation of Gene Transcription VDRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Biological_Response Biological Response Protein->Biological_Response VDR_RXR_n->VDRE binds to

Figure 4: Canonical VDR Genomic Signaling Pathway.
Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, rapid, non-genomic effects of vitamin D metabolites have been described. These actions are initiated at the cell membrane and involve the activation of various second messenger systems. While primarily studied for calcitriol, it is plausible that 3-epi-metabolites could also elicit similar, though potentially less potent, responses. These pathways can involve membrane-associated VDR (mVDR) and other membrane receptors, leading to the activation of signaling cascades such as those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK).

Conclusion

The this compound metabolic pathway represents a significant alternative route in vitamin D metabolism. While 3-epi metabolites generally exhibit lower biological activity compared to their classical counterparts, their presence in circulation, particularly in certain physiological states like infancy, suggests a potential, yet to be fully elucidated, biological role. Further research is warranted to fully characterize the enzymatic kinetics of this pathway, the specific binding affinities of the 3-epi metabolites to VDR and DBP, and their downstream effects on cellular signaling and gene expression. A deeper understanding of this pathway will provide a more complete picture of vitamin D physiology and may have implications for clinical diagnostics and therapeutic strategies.

References

The Enigmatic Epimer: A Technical Guide to the Role of 3-epi-Calcifediol in Vitamin D Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of vitamin D metabolism is more complex than once understood, with the discovery and increasing recognition of various metabolites challenging the traditional pathways. Among these, 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol) has emerged as a significant, yet often overlooked, player. This technical guide provides an in-depth exploration of the role of this compound, offering a comprehensive overview of its metabolism, physiological relevance, and the analytical methodologies crucial for its accurate assessment. For researchers and professionals in drug development, a nuanced understanding of this epimer is critical for the precise evaluation of vitamin D status and the development of novel therapeutics.

The C3-Epimerization Pathway: A Deviation from the Canonical Route

This compound is a stereoisomer of 25-hydroxyvitamin D3 (Calcifediol), differing only in the orientation of the hydroxyl group at the third carbon position of the A-ring.[1] This seemingly minor structural alteration has significant implications for its biological activity and metabolic fate. While the exact enzymatic machinery responsible for C3-epimerization in humans is yet to be fully elucidated, it is understood to be a metabolic modification of the major circulating form of vitamin D, Calcifediol.[1]

All major forms of vitamin D can undergo epimerization at the C3 position.[2] Once formed, this compound can be further metabolized by the same enzymes that act on Calcifediol. Specifically, the enzyme CYP27B1 can hydroxylate this compound at the 1α position to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-Calcitriol), the epimeric form of the active hormone Calcitriol.[1][3] Furthermore, both this compound and 3-epi-Calcitriol can be hydroxylated by CYP24A1, a key enzyme in vitamin D catabolism.[1][4]

digraph "Vitamin D Metabolism including this compound Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="Vitamin D Metabolism", splines=ortho, nodesep=0.8, ranksep=0.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10];
  edge [fontname="Arial", fontsize=9];

// Nodes "Vitamin D3" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Calcifediol (25(OH)D3)" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Calcitriol (1,25(OH)2D3)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-epi-Calcitriol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inactive Metabolites" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges "Vitamin D3" -> "Calcifediol (25(OH)D3)" [label="CYP2R1 (Liver)"]; "Calcifediol (25(OH)D3)" -> "this compound" [label="C3-Epimerase"]; "Calcifediol (25(OH)D3)" -> "Calcitriol (1,25(OH)2D3)" [label="CYP27B1 (Kidney)"]; "this compound" -> "3-epi-Calcitriol" [label="CYP27B1"]; "Calcitriol (1,25(OH)2D3)" -> "Inactive Metabolites" [label="CYP24A1"]; "3-epi-Calcitriol" -> "Inactive Metabolites" [label="CYP24A1"]; }

Caption: Comparison of VDR signaling by Calcitriol and 3-epi-Calcitriol.

Experimental Protocols

Accurate measurement of this compound is paramount for both research and clinical applications. Due to their identical mass, this compound and Calcifediol cannot be distinguished by mass spectrometry alone and require chromatographic separation.[2][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[2]

Key Experimental Protocol: LC-MS/MS for Quantification of 25(OH)D3 and 3-epi-25(OH)D3

Objective: To separate and quantify 25-hydroxyvitamin D3 and its C3-epimer in serum or plasma.

Methodology Overview:

  • Sample Preparation:

    • Protein precipitation is performed to release the vitamin D metabolites from binding proteins. This is typically achieved by adding a solvent like acetonitrile or methanol, often containing an internal standard (e.g., deuterated 25(OH)D3).[6]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the analytes, is collected for analysis.

  • Chromatographic Separation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

    • A key component for separating the epimers is the choice of the analytical column. Pentafluorophenyl (PFP) columns have been shown to provide effective resolution.[7][8]

    • A gradient elution with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer is employed to achieve separation.[5][9]

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[9]

    • Specific precursor-to-product ion transitions are monitored for both 25(OH)D3 and 3-epi-25(OH)D3 to ensure specificity and accurate quantification.[10]

    • The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.

```dot digraph "LC-MS_MS_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Workflow for this compound Analysis", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes "Sample" [label="Serum/Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; "Precipitation" [label="Protein Precipitation\n(+ Internal Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; "Centrifugation" [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; "Supernatant" [label="Supernatant Collection", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC" [label="HPLC/UHPLC Separation\n(PFP Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [label="Tandem Mass Spectrometry\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data" [label="Data Analysis\n(Quantification)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges "Sample" -> "Precipitation"; "Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant"; "Supernatant" -> "HPLC"; "HPLC" -> "MS"; "MS" -> "Data"; }

References

Physiological Effects of 3-epi-Calcifediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a naturally occurring epimer of calcifediol, the primary circulating form of vitamin D. While initially considered a minor and less active metabolite, recent research has unveiled its distinct physiological effects and potential clinical significance. This technical guide provides a comprehensive overview of the metabolism, biological actions, and experimental evaluation of this compound. Quantitative data on its receptor binding, metabolic rates, and functional potencies are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, key signaling pathways are visually represented to facilitate a deeper understanding of its molecular mechanisms. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism and its therapeutic applications.

Introduction

The vitamin D endocrine system is crucial for maintaining calcium and phosphate homeostasis, bone health, and regulating various other physiological processes. The prohormone vitamin D is hydroxylated in the liver to form calcifediol (25-hydroxyvitamin D3), the major circulating metabolite used to assess a patient's vitamin D status. Calcifediol is then further hydroxylated in the kidneys by the enzyme CYP27B1 to form the biologically active hormone calcitriol (1α,25-dihydroxyvitamin D3).

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have led to the identification and quantification of various vitamin D metabolites, including the C-3 epimer of calcifediol, this compound. This epimer differs from calcifediol only in the stereochemical configuration of the hydroxyl group at the C-3 position of the A-ring. While present in lower concentrations than calcifediol in adults, this compound can be found in significant amounts in infants. Its presence and biological activity have prompted a re-evaluation of the vitamin D metabolic pathway and its physiological consequences.

Metabolism of this compound

This compound is a substrate for the key enzymes involved in vitamin D metabolism, CYP27B1 and CYP24A1.

  • Activation by CYP27B1: Similar to calcifediol, this compound is hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) in the kidneys and other tissues to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-calcitriol), the active form of the epimer.[1]

  • Inactivation by CYP24A1: The catabolic enzyme 24-hydroxylase (CYP24A1) metabolizes this compound and 3-epi-calcitriol into their respective 24-hydroxylated forms, initiating their inactivation and excretion.[1] Studies have shown that the rate of inactivation of 3-epi-calcitriol by CYP24A1 is significantly slower than that of calcitriol. Specifically, the production of 3-epi-calcitroic acid from 3-epi-1α,25(OH)2D3 is threefold less than the formation of calcitroic acid from 1α,25(OH)2D3 under identical conditions, suggesting a higher metabolic stability of the 3-epi form.[2]

Quantitative Data on the Biological Activity of this compound and its Metabolites

The physiological effects of this compound and its metabolites are dictated by their interaction with the Vitamin D Receptor (VDR) and their subsequent influence on gene transcription, as well as their metabolic fate. The following tables summarize the available quantitative data.

LigandReceptor/EnzymeParameterValueReference
3-epi-1α,25(OH)2D3Vitamin D Receptor (VDR)Relative Binding Affinity30 to 120-fold lower than 1α,25(OH)2D3[1]
1α,25(OH)2D3Vitamin D Receptor (VDR)Binding Affinity (Kd)~0.1 nM (varies by assay)
CalcifediolVitamin D Receptor (VDR)Relative Binding Affinity~1000-fold lower than Calcitriol[3]
3-epi-1α,25(OH)2D3Vitamin D Binding Protein (DBP)Relative Binding Affinity2.5-fold higher than 1α,25(OH)2D3[1]

Table 1: Receptor and Binding Protein Affinities

SubstrateEnzymeParameterObservationReference
3-epi-1α,25(OH)2D3CYP24A1Rate of Inactivation3-fold slower than 1α,25(OH)2D3[2]

Table 2: Metabolic Enzyme Kinetics

Biological ResponseLigandParameterPotencyReference
PTH Secretion Suppression3-epi-1α,25(OH)2D3-Slightly, but not significantly, less active than 1α,25(OH)2D3[4]
Intestinal Calcium Absorption3-epi-1α,25(OH)2D3-Markedly reduced compared to 1α,25(OH)2D3[1]
CYP24A1 Gene Induction3-epi-1α,25(OH)2D3-Reduced ability compared to 1α,25(OH)2D3[1]
HL-60 Cell Proliferation Suppression3-epi-1α,25(OH)2D3-Lower than 1α,25(OH)2D3[1]

Table 3: Functional Potencies

Signaling Pathways

The biological actions of this compound are initiated by its conversion to 3-epi-calcitriol, which then acts as a ligand for the Vitamin D Receptor (VDR). The subsequent signaling cascade follows the canonical pathway of vitamin D action.

VitaminD_Metabolic_Pathway cluster_liver Liver cluster_circulation Circulation cluster_kidney Kidney/Target Tissues Vitamin D3 Vitamin D3 Calcifediol Calcifediol Vitamin D3->Calcifediol CYP2R1/CYP27A1 Calcifediol_circ Calcifediol Calcifediol->Calcifediol_circ 3-epi-Calcifediol_circ This compound Calcifediol_circ->3-epi-Calcifediol_circ Epimerase Calcifediol_kidney Calcifediol Calcifediol_circ->Calcifediol_kidney 3-epi-Calcifediol_kidney This compound 3-epi-Calcifediol_circ->3-epi-Calcifediol_kidney Calcitriol 1α,25(OH)2D3 (Calcitriol) Calcifediol_kidney->Calcitriol CYP27B1 3-epi-Calcitriol 3-epi-1α,25(OH)2D3 (3-epi-Calcitriol) 3-epi-Calcifediol_kidney->3-epi-Calcitriol CYP27B1 Inactive_Metabolites Inactive Metabolites Calcitriol->Inactive_Metabolites CYP24A1 3-epi-Inactive_Metabolites 3-epi-Inactive Metabolites 3-epi-Calcitriol->3-epi-Inactive_Metabolites CYP24A1 (slower)

Caption: Metabolic pathway of Vitamin D3, including the epimerization of Calcifediol.

Genomic_Signaling_Pathway 3-epi-Calcitriol 3-epi-1α,25(OH)2D3 VDR VDR 3-epi-Calcitriol->VDR Binds VDR_RXR_complex VDR-RXR-Ligand Complex VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., PTH suppression) Protein->Biological_Response Leads to

Caption: Genomic signaling pathway of 3-epi-Calcitriol via the Vitamin D Receptor.

Experimental Protocols

Quantification of this compound in Serum by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in human serum.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • To 100 µL of serum, add an internal standard (e.g., deuterated this compound).
  • Precipitate proteins by adding 300 µL of acetonitrile. Vortex vigorously and centrifuge to pellet the protein.
  • Transfer the supernatant to a clean tube.
  • Perform liquid-liquid extraction by adding an equal volume of a non-polar solvent (e.g., hexane). Vortex and centrifuge to separate the phases.
  • Carefully collect the organic (upper) layer containing the vitamin D metabolites.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 or a pentafluorophenyl (PFP) column is typically used to achieve chromatographic separation of this compound from calcifediol and other isomers.
  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
  • Flow Rate: Optimized for the specific column and system, typically in the range of 0.2-0.5 mL/min.
  • Injection Volume: 5-20 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • Ionization Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
  • Example Transition for this compound: m/z 401.3 -> 383.3 (precursor ion -> product ion after loss of water).

4. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

VDR-Mediated Transcriptional Activity Assay (Cell-based Reporter Assay)

This protocol describes a method to assess the biological activity of 3-epi-calcitriol by measuring its ability to induce transcription from a VDR-responsive reporter gene.

1. Cell Culture and Transfection:

  • Cell Line: A suitable cell line that expresses the VDR, such as human embryonic kidney 293 (HEK293) cells or a relevant target cell line (e.g., osteosarcoma cells like UMR-106).
  • Culture cells in appropriate media and conditions.
  • Co-transfect the cells with two plasmids:
  • A reporter plasmid containing a vitamin D response element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
  • An expression plasmid for the human VDR (to ensure sufficient receptor levels).
  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

2. Treatment with Vitamin D Analogs:

  • After transfection, treat the cells with varying concentrations of 3-epi-calcitriol, calcitriol (as a positive control), and a vehicle control (e.g., ethanol or DMSO).
  • Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and reporter protein expression.

3. Reporter Gene Assay:

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
  • If a normalization plasmid was used, measure the activity of the control reporter as well.

4. Data Analysis:

  • Normalize the reporter gene activity to the control reporter activity for each sample.
  • Plot the normalized reporter activity against the concentration of the vitamin D analog.
  • Determine the EC50 value (the concentration that produces 50% of the maximal response) for 3-epi-calcitriol and calcitriol to compare their potencies.

Discussion and Future Directions

The discovery and characterization of this compound have added a new layer of complexity to our understanding of the vitamin D endocrine system. While generally less potent than its non-epimeric counterpart in many classical vitamin D actions, its significant presence in certain populations and its altered metabolic profile warrant further investigation.

Key findings indicate that 3-epi-calcitriol has a markedly lower binding affinity for the VDR, which correlates with its reduced ability to stimulate intestinal calcium absorption and induce the expression of CYP24A1. However, its capacity to suppress PTH secretion appears to be largely retained, suggesting potential tissue-specific or differential co-factor interactions that could lead to distinct physiological outcomes. The slower inactivation of 3-epi-calcitriol by CYP24A1 may also contribute to its sustained, albeit less potent, biological effects.

Future research should focus on several key areas:

  • Elucidation of the Epimerase Enzyme: The specific enzyme(s) responsible for the C-3 epimerization of vitamin D metabolites have yet to be fully identified and characterized.

  • Precise Quantification of Biological Potency: Further studies are needed to determine the precise EC50 values for various biological responses to 3-epi-calcitriol, including its effects on bone cell differentiation, immune cell function, and the expression of a wider range of VDR target genes.

  • Clinical Significance: The clinical implications of varying levels of this compound, particularly in infants and individuals with certain disease states, need to be thoroughly investigated. This includes its potential role in the etiology and progression of metabolic bone diseases and other conditions.

  • Therapeutic Potential: The unique pharmacological profile of 3-epi-calcitriol, particularly its potent PTH-suppressive activity coupled with lower calcemic potential, suggests that it or its synthetic analogs could be explored as therapeutic agents for conditions such as secondary hyperparathyroidism.

References

C-3 epimer of 25-hydroxy vitamin D3.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the C-3 Epimer of 25-Hydroxyvitamin D3

Introduction

The C-3 epimer of 25-hydroxyvitamin D3, formally known as (3α)-25-hydroxyvitamin D3 or 3-epi-25(OH)D3, is a stereoisomer of the primary circulating vitamin D metabolite, 25-hydroxyvitamin D3 (25(OH)D3).[1][2] These two molecules share an identical molecular formula and weight but differ in the spatial orientation of the hydroxyl group at the third carbon (C-3) of the A-ring.[1][3][4] While 25(OH)D3 possesses a β-orientation, the epimer has an α-orientation.[1] This seemingly minor structural variance has significant implications for its biological activity, metabolism, and analytical measurement, making it a critical consideration for researchers, clinicians, and professionals in drug development.

The advent of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has brought the prevalence and potential clinical relevance of 3-epi-25(OH)D3 to the forefront.[5][6] Its presence, particularly in high concentrations in infants, can interfere with routine vitamin D assays, leading to an overestimation of total 25(OH)D levels and potential misclassification of a patient's vitamin D status.[3][6][7] This guide provides a comprehensive technical overview of the metabolism, biological activity, analytical quantification, and clinical significance of 3-epi-25(OH)D3.

Biochemistry and Metabolism

The formation of 3-epi-25(OH)D3 is part of an alternative metabolic pathway for vitamin D.[8] The process, known as C-3 epimerization, is an enzymatic reaction that can occur for all major vitamin D metabolites, including 25(OH)D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), and 24,25-dihydroxyvitamin D3 (24,25(OH)2D3).[3][8]

Key Metabolic Points:

  • Enzymatic Action: An as-yet-unidentified epimerase enzyme is responsible for the conversion.[3] This process is believed to be irreversible.[3] Studies have shown that this epimerization is not catalyzed by known vitamin D-related cytochrome P450 enzymes (like CYP2R1, CYP27B1, CYP24A1) or hydroxysteroid epimerase.[8]

  • Location of Epimerization: The epimerization of 25(OH)D3 occurs in various tissues. In vitro studies have demonstrated this process in cells from the liver, bone, skin, kidney, and colon.[3][8]

  • Subsequent Metabolism: Once formed, 3-epi-25(OH)D3 serves as a substrate for the same hydroxylases that act on 25(OH)D3. It can be converted in the kidneys by 1α-hydroxylase (CYP27B1) to form 3-epi-1α,25(OH)2D3, the epimeric form of the hormonally active vitamin D.[3][4][6] It can also undergo 24-hydroxylation via CYP24A1.[3]

Vitamin_D_Metabolism_and_Epimerization cluster_0 Primary Pathway cluster_1 Epimerization Pathway Vitamin_D3 Vitamin_D3 25OHD3 25(OH)D3 Vitamin_D3->25OHD3 CYP2R1 (Liver) 1a25OH2D3 1α,25(OH)2D3 (Active Hormone) 25OHD3->1a25OH2D3 CYP27B1 (Kidney) 3epi_25OHD3 3-epi-25(OH)D3 25OHD3->3epi_25OHD3 Epimerase 3epi_1a25OH2D3 3-epi-1α,25(OH)2D3 1a25OH2D3->3epi_1a25OH2D3 Epimerase 3epi_25OHD3->3epi_1a25OH2D3 CYP27B1 (Kidney)

Vitamin D Metabolic and Epimerization Pathway.

Biological Activity and Signaling Pathway

The biological effects of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Binding Protein (DBP) for transport in the circulation and subsequent interaction with the nuclear Vitamin D Receptor (VDR), which regulates gene expression. The altered stereochemistry of C-3 epimers significantly reduces their binding affinity and, consequently, their biological potency.

  • DBP and VDR Binding: Compared to 25(OH)D3 and 1α,25(OH)2D3, their respective C-3 epimers show markedly lower binding affinity. 3-epi-25(OH)D3 binds to DBP with approximately 36-46% of the affinity of 25(OH)D3.[3] The affinity of 3-epi-1α,25(OH)2D3 for the VDR is substantially reduced, reported to be only 2-3% of that of 1α,25(OH)2D3.[3] Some studies suggest the binding affinity is 35 to 120-fold lower.[1][9]

  • Gene Regulation: Despite its weak VDR binding, 3-epi-1α,25(OH)2D3 can regulate gene transcription in the same manner as its non-epimeric counterpart, but with much lower efficiency.[3] For example, its ability to induce the expression of genes for osteocalcin and the catabolic enzyme CYP24 is only about 15% of that of 1α,25(OH)2D3.[3]

  • Cellular Effects: In vitro studies have shown that 3-epi-1α,25(OH)2D3 possesses antiproliferative and pro-differentiating activities, but these are also less potent (approximately 10% and 30%, respectively) than those of 1α,25(OH)2D3.[3] Interestingly, it is nearly as potent as 1α,25(OH)2D3 in suppressing parathyroid hormone (PTH) secretion, suggesting tissue-specific or gene-specific regulatory effects.[4][6]

VDR_Signaling_Pathway cluster_canonical Canonical Pathway cluster_epimer Epimer Pathway 1a25 1α,25(OH)2D3 VDR_RXR_1 VDR-RXR Complex 1a25->VDR_RXR_1 High Affinity Binding VDRE_1 Vitamin D Response Element (VDRE) VDR_RXR_1->VDRE_1 Binds to DNA Gene_Exp_1 High-Potency Gene Expression (e.g., Osteocalcin, CYP24) VDRE_1->Gene_Exp_1 Initiates Transcription epi_1a25 3-epi-1α,25(OH)2D3 VDR_RXR_2 VDR-RXR Complex epi_1a25->VDR_RXR_2 Low Affinity Binding VDRE_2 Vitamin D Response Element (VDRE) VDR_RXR_2->VDRE_2 Binds to DNA Gene_Exp_2 Low-Potency Gene Expression VDRE_2->Gene_Exp_2 Initiates Transcription

VDR Signaling for 1α,25(OH)2D3 and its C-3 Epimer.

Analytical Methodologies for Quantification

The structural similarity between 25(OH)D3 and its C-3 epimer presents a significant analytical challenge. Because they are isobaric (same mass and fragmentation pattern), most standard LC-MS/MS methods cannot distinguish between them without specific chromatographic separation.[10][11][12] Immunoassays and competitive protein binding assays generally show minimal or variable cross-reactivity with the epimer.[3][4][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying 3-epi-25(OH)D3. This requires a chromatographic method capable of resolving the two peaks. Pentafluorophenyl (PFP) propyl columns are often used to achieve this separation.[5][7]

Representative Experimental Protocol: LC-MS/MS Analysis

This protocol synthesizes common steps described in the literature for the quantification of 25(OH)D3 and 3-epi-25(OH)D3 in human serum.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of serum sample (or calibrator/control), add 200 µL of a precipitation solvent like methanol or acetonitrile containing deuterated internal standards (e.g., d6-25(OH)D3 and d3-3-epi-25(OH)D3).[11][12]

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new vessel or the well of a solid-phase extraction (SPE) plate.[11]

    • If not using SPE, the supernatant may be dried under a stream of nitrogen and reconstituted in the mobile phase.

  • Chromatographic Separation:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A column providing sufficient resolution, such as a pentafluorophenyl (PFP) propyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[7][12]

    • Mobile Phase: An isocratic or gradient mixture of solvents, typically water with a modifier (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

    • Injection Volume: 10-20 µL.

    • Run Time: Optimized for baseline separation, typically 5-7 minutes.[7]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer (MS/MS).

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity. For example, the transition for both 25(OH)D3 and its epimer might be m/z 401.3 -> 383.3.[2]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the known concentrations of the calibrators.

    • The concentration of 3-epi-25(OH)D3 in the unknown samples is determined by interpolating their peak area ratios from this curve.

LC_MS_Workflow Sample Serum Sample (Calibrator, QC, Unknown) Precipitation 1. Protein Precipitation (Add Acetonitrile/Methanol + Internal Standards) Sample->Precipitation Centrifuge 2. Centrifugation Precipitation->Centrifuge Extract 3. Supernatant Transfer (or Solid Phase Extraction) Centrifuge->Extract LC 4. LC Separation (PFP Column) Extract->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Resolved Analytes Data 6. Data Analysis (Quantification vs. Cal Curve) MS->Data

References

The C-3 Epimer of Calcifediol: An In-depth Technical Guide on its Endogenous and Exogenous Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), the C-3 epimer of calcifediol, has emerged from being a largely overlooked metabolite to a significant component of the vitamin D landscape. Initially considered a minor and biologically irrelevant compound, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revealed its widespread presence in human circulation. This technical guide provides a comprehensive overview of the endogenous and exogenous sources of 3-epi-25(OH)D3, its metabolic pathways, and the analytical methodologies for its quantification, tailored for researchers, scientists, and professionals in drug development.

Endogenous and Exogenous Sources

The presence of 3-epi-25(OH)D3 in circulation is attributable to both internal metabolic processes (endogenous) and external intake (exogenous).

Endogenous Production:

The primary endogenous source of 3-epi-25(OH)D3 is the epimerization of 25-hydroxyvitamin D3 (25(OH)D3). This conversion involves a change in the stereochemical configuration of the hydroxyl group at the third carbon position of the A-ring, from the alpha (α) to the beta (β) orientation. This process is catalyzed by a yet-to-be-fully-characterized enzyme, often referred to as a "C-3 epimerase".[1] This epimerization is not limited to 25(OH)D3; other vitamin D metabolites can also undergo this transformation. The liver is considered a primary site for this epimerization.[1]

Evidence also points to the endogenous production of 3-epi-25(OH)D2 from its precursor, 25-hydroxyvitamin D2 (25(OH)D2), demonstrating that the epimerization pathway is not exclusive to the D3 form.[2]

Exogenous Contribution:

Exogenous sources significantly contribute to the body's pool of 25(OH)D3, the precursor for 3-epi-25(OH)D3. These sources include:

  • Dietary Intake: Foods rich in vitamin D3 (cholecalciferol), such as fatty fish, and fortified foods contribute to the overall 25(OH)D3 levels.

  • Supplementation: Vitamin D3 supplements are a major contributor to circulating 25(OH)D3 and, consequently, to the substrate available for epimerization. Studies have shown a correlation between vitamin D supplementation and increased levels of 3-epi-25(OH)D3.

  • Sunlight Exposure: Synthesis of vitamin D3 in the skin upon exposure to UVB radiation is a primary natural source of the precursor for 25(OH)D3 and subsequently 3-epi-25(OH)D3.

Metabolic Pathway of 3-epi-25-hydroxyvitamin D3

The metabolism of 3-epi-25(OH)D3 mirrors that of its non-epimeric counterpart, involving sequential hydroxylation steps.

  • Formation: 25(OH)D3 is converted to 3-epi-25(OH)D3 through the action of a C-3 epimerase.

  • 1α-Hydroxylation: 3-epi-25(OH)D3 can be hydroxylated at the 1α-position by the enzyme CYP27B1, primarily in the kidneys, to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3). This is the epimeric form of the hormonally active calcitriol.

  • 24-Hydroxylation: Alternatively, 3-epi-25(OH)D3 can be hydroxylated at the 24-position by the enzyme CYP24A1, a key catabolic enzyme, to produce 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3).

While the biological activity of these epimeric metabolites is generally considered to be lower than their corresponding non-epimeric forms, they do exhibit some affinity for the vitamin D receptor (VDR) and can elicit biological responses.

Metabolic_Pathway cluster_exogenous Exogenous Sources cluster_endogenous Endogenous Metabolism Vitamin D3 (Diet, Supplements) Vitamin D3 (Diet, Supplements) 25(OH)D3 (Calcifediol) 25(OH)D3 (Calcifediol) Vitamin D3 (Diet, Supplements)->25(OH)D3 (Calcifediol) Liver (CYP27A1) Sunlight (UVB) Sunlight (UVB) 7-dehydrocholesterol 7-dehydrocholesterol Sunlight (UVB)->7-dehydrocholesterol Vitamin D3 (Skin) Vitamin D3 (Skin) 7-dehydrocholesterol->Vitamin D3 (Skin) Vitamin D3 (Skin)->25(OH)D3 (Calcifediol) Liver (CYP27A1) 3-epi-25(OH)D3 3-epi-25(OH)D3 25(OH)D3 (Calcifediol)->3-epi-25(OH)D3 C-3 Epimerase 3-epi-1α,25(OH)2D3 3-epi-1α,25(OH)2D3 3-epi-25(OH)D3->3-epi-1α,25(OH)2D3 CYP27B1 (Kidney) 3-epi-24,25(OH)2D3 3-epi-24,25(OH)2D3 3-epi-25(OH)D3->3-epi-24,25(OH)2D3 CYP24A1 C-3 Epimerase C-3 Epimerase CYP27B1 (Kidney) CYP27B1 (Kidney) CYP24A1 CYP24A1

Metabolic pathway of 3-epi-25-hydroxyvitamin D3.

Quantitative Data on 3-epi-25-hydroxyvitamin D3 Concentrations

The concentration of 3-epi-25(OH)D3 in human serum varies across different populations and is influenced by factors such as age and overall vitamin D status. The following tables summarize quantitative data from various studies.

Table 1: Serum Concentrations of 3-epi-25(OH)D3 in Different Adult Populations

PopulationSample Size (n)Mean ± SD (ng/mL)Concentration Range (ng/mL)% of Total 25(OH)D3Reference
Korean Adults (10-80 years)11,7441.15 ± 0.850.50 - 15.661.33 - 23.94%[3][4]
U.S. Adults (1-94 years)5013.3 (average)0 - 117.5 nmol/L0 - 61%[5]
Wisconsin, USA (Non-Hispanic White)303Not specified0 - 4.90 - 13.3%[6]
Adults with Hypervitaminosis D58Not specified2 - 28.6< 1 - 10.6%[7]

Table 2: Serum Concentrations of 3-epi-25(OH)D3 in Maternal and Neonatal Populations

PopulationMedian (nmol/L)Concentration Range (% of 25(OH)D3)Reference
Maternal Serum1.90.5 - 19.9%[2]
Neonatal Umbilical Cord Serum1.70.7 - 15.3%[2]

Experimental Protocols for Quantification

The accurate quantification of 3-epi-25(OH)D3 requires analytical methods that can distinguish it from the isobaric 25(OH)D3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General LC-MS/MS Protocol Outline:

  • Sample Preparation:

    • Protein Precipitation: Serum or plasma samples are treated with a solvent like methanol or acetonitrile to precipitate proteins.

    • Internal Standard Spiking: A deuterated internal standard (e.g., d3-3-epi-25(OH)D3) is added to correct for matrix effects and variations in sample processing.

    • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant after protein precipitation is further purified using SPE or LLE to remove interfering substances. SPE with a hydrophobic stationary phase is commonly used.

  • Chromatographic Separation (LC):

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

    • A C18 or a pentafluorophenyl (PFP) column is typically employed to achieve chromatographic separation of 3-epi-25(OH)D3 from 25(OH)D3.

    • An isocratic or gradient mobile phase, often consisting of a mixture of methanol, water, and additives like formic acid or ammonium formate, is used for elution.

  • Mass Spectrometric Detection (MS/MS):

    • A tandem mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap), is used for detection.

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is commonly employed.

    • Multiple reaction monitoring (MRM) is used to selectively detect the precursor and product ions specific to 3-epi-25(OH)D3 and its internal standard, ensuring high selectivity and sensitivity.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum/Plasma Sample Serum/Plasma Sample Internal Standard Spiking Internal Standard Spiking Serum/Plasma Sample->Internal Standard Spiking Protein Precipitation Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Internal Standard Spiking->Protein Precipitation LC Separation LC Separation Solid-Phase Extraction (SPE)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Typical experimental workflow for 3-epi-25(OH)D3 quantification.

Signaling and Biological Relevance

The biological actions of 3-epi-1α,25(OH)2D3, the active metabolite, are mediated through the Vitamin D Receptor (VDR). Upon binding to the VDR in the nucleus of target cells, the ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes. While 3-epi-1α,25(OH)2D3 can activate this pathway, its binding affinity for the VDR is generally lower than that of calcitriol, leading to attenuated downstream biological effects.

Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-epi-1α,25(OH)2D3 3-epi-1α,25(OH)2D3 VDR VDR 3-epi-1α,25(OH)2D3->VDR Binds VDR-RXR Complex VDR-RXR Complex VDR->VDR-RXR Complex Heterodimerizes with RXR RXR RXR->VDR-RXR Complex VDRE VDRE VDR-RXR Complex->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Modulates

Signaling pathway of 3-epi-1α,25-dihydroxyvitamin D3.

Conclusion

3-epi-25-hydroxyvitamin D3 is an important, endogenously produced metabolite of vitamin D whose circulating levels are influenced by exogenous sources of vitamin D3. Its presence necessitates the use of specific and accurate analytical methods, such as LC-MS/MS, for the correct assessment of vitamin D status, particularly in research and clinical settings. While the biological activity of its downstream metabolites is attenuated compared to their non-epimeric counterparts, they retain the ability to interact with the VDR signaling pathway. Further research is warranted to fully elucidate the physiological and clinical significance of the C-3 epimerization pathway of vitamin D metabolism. This guide provides a foundational understanding for scientists and researchers to build upon as they explore the nuances of vitamin D endocrinology.

References

An In-depth Technical Guide to 3-epi-Calcifediol (CAS Number: 19356-17-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Calcifediol, the C-3 epimer of Calcifediol (25-hydroxyvitamin D3), is an important metabolite of Vitamin D3. Initially considered an inactive byproduct, recent research has demonstrated its biological relevance, including its ability to bind to the Vitamin D Receptor (VDR) and modulate downstream signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical quantification, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in the field of Vitamin D metabolism and signaling.

Chemical and Physical Properties

This compound is a stereoisomer of Calcifediol, differing in the configuration of the hydroxyl group at the C-3 position of the A-ring. This subtle structural change can influence its biological activity and metabolic fate.

PropertyValue
CAS Number 19356-17-3
Molecular Formula C27H44O2
Molecular Weight 400.65 g/mol
Synonyms 3-epi-25-hydroxycholecalciferol, (3α,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, methanol, and acetonitrile.

Synthesis

The synthesis of this compound typically involves the epimerization of the C-3 hydroxyl group of Calcifediol. The Mitsunobu reaction is a commonly employed method for this stereochemical inversion.

Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction

This protocol is a generalized procedure based on established Mitsunobu reaction principles for the inversion of stereocenters in steroidal molecules.

Materials:

  • Calcifediol (25-hydroxyvitamin D3)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • A suitable acidic nucleophile (e.g., p-nitrobenzoic acid)

  • Anhydrous tetrahydrofuran (THF)

  • Reagents for hydrolysis (e.g., potassium carbonate in methanol/water)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve Calcifediol (1 equivalent) and the acidic nucleophile (e.g., p-nitrobenzoic acid, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Phosphine: Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Ester Intermediate: Purify the crude product by silica gel column chromatography to isolate the C-3 esterified and inverted product.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add a base such as potassium carbonate and stir at room temperature until the ester is completely hydrolyzed (monitor by TLC or LC-MS).

  • Final Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude this compound by silica gel column chromatography to yield the final product.

Logical Relationship of the Mitsunobu Reaction for Epimerization

Mitsunobu_Reaction Calcifediol Calcifediol (3β-OH) Intermediate Activated Oxyphosphonium Salt Calcifediol->Intermediate Activation Reagents PPh3, DIAD/DEAD, Acidic Nucleophile Reagents->Intermediate SN2 SN2 Attack by Nucleophile Intermediate->SN2 Inverted_Ester Inverted Ester (3α-O-Acyl) SN2->Inverted_Ester Inversion Hydrolysis Hydrolysis Inverted_Ester->Hydrolysis Epi_Calcifediol This compound (3α-OH) Hydrolysis->Epi_Calcifediol LCMS_Workflow Serum Serum Sample IS Add Internal Standards Serum->IS PP Protein Precipitation IS->PP LLE Liquid-Liquid Extraction PP->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Analysis LCMS->Data Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_epi_Calcifediol This compound VDR VDR 3_epi_Calcifediol->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulation Non_Genomic_Signaling 3_epi_Calcifediol This compound mVDR Membrane VDR (mVDR) 3_epi_Calcifediol->mVDR Binding PLC Phospholipase C (PLC) mVDR->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from Endoplasmic Reticulum IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Rapid Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

molecular weight of 3-epi-Calcifediol 400.6 g/mol .

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-epi-Calcifediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the C-3 epimer of calcifediol (25-hydroxyvitamin D3), is a significant metabolite in the vitamin D endocrine system. Initially considered an inactive byproduct, recent advancements in analytical techniques have enabled its accurate quantification, revealing its prevalence and potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biological role, and relevant experimental methodologies. The information presented is intended to support further research and development in the field of vitamin D metabolism and its clinical implications.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and quantification. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 400.64 g/mol [1][2][3][4]
Chemical Formula C27H44O2[1][2][3][4][5]
Synonyms 3-epi-25-Hydroxycholecalciferol, 3-epi-25-Hydroxyvitamin D3[1][5]
CAS Number 73809-05-9[1][5]

Biological Role and Signaling Pathway

This compound is formed from the epimerization of calcifediol. While its physiological functions are not as well-characterized as those of calcifediol and calcitriol, it has been shown to possess biological activity. For instance, dietary administration of this compound can decrease serum parathyroid hormone (PTH) levels in some animal models[1][6]. It is a component of the broader vitamin D metabolic pathway, which is crucial for calcium homeostasis and bone health.

The metabolic conversion of Vitamin D3 involves several key steps, primarily in the liver and kidneys. The following diagram illustrates the central pathway.

VitaminD_Metabolism cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Cholecalciferol Cholecalciferol 7-dehydrocholesterol->Cholecalciferol Sunlight (UVB) Calcifediol Calcifediol Cholecalciferol->Calcifediol CYP2R1/CYP27A1 (25-hydroxylase) This compound This compound Calcifediol->this compound Epimerization Calcitriol Calcitriol Calcifediol->Calcitriol CYP27B1 (1α-hydroxylase) Biological Effects Biological Effects Calcitriol->Biological Effects Binds to VDR

Caption: Metabolic pathway of Vitamin D3.

Experimental Protocols

Quantification of this compound in Human Plasma/Serum by LC-MS/MS

The accurate measurement of this compound is challenging due to its isobaric nature with calcifediol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specific quantification[7][8].

Objective: To separate and quantify this compound from calcifediol and other metabolites in a biological matrix.

Materials:

  • Human plasma or serum samples

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d3)[9][10]

  • Protein Precipitation Reagent: Zinc sulfate solution

  • Extraction Solvent: Acetonitrile

  • Reconstitution Solvent: Methanol/Water mixture

  • LC Column: A column capable of resolving the epimers, such as a pentafluorophenyl (PFP) column[8].

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma/serum into a microcentrifuge tube.

    • Add 25 µL of the internal standard solution.

    • Add 100 µL of zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.

    • Add 300 µL of acetonitrile to further precipitate proteins and extract the analytes. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Extraction and Evaporation:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject 10-20 µL of the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Use a gradient elution method with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid to achieve chromatographic separation of this compound and calcifediol.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Conceptual Synthesis of this compound

The chemical synthesis of this compound can be achieved from calcifediol by inverting the stereochemistry at the C3-hydroxyl group. The Mitsunobu reaction is a suitable method for this transformation[11][12].

Objective: To synthesize this compound from a calcifediol precursor.

Workflow Diagram:

Synthesis_Workflow Start Start with Calcifediol Protect Protect C25-Hydroxyl Group Start->Protect Mitsunobu Mitsunobu Reaction (Inversion of C3-Hydroxyl) Protect->Mitsunobu Protected Calcifediol Deprotect Deprotect C25-Hydroxyl Group Mitsunobu->Deprotect Protected this compound Purify Purification (e.g., HPLC) Deprotect->Purify End This compound Purify->End

Caption: Synthesis workflow for this compound.

Procedure Outline:

  • Protection: The C25-hydroxyl group of calcifediol is selectively protected to prevent its participation in the subsequent reaction. This can be achieved using a suitable protecting group like a silyl ether.

  • Mitsunobu Reaction: The protected calcifediol is then subjected to Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine) in the presence of an acidic pronucleophile. This results in the inversion of the stereochemistry at the C3-hydroxyl group.

  • Deprotection: The protecting group at the C25 position is removed under appropriate conditions (e.g., using a fluoride source for a silyl ether).

  • Purification: The final product, this compound, is purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC) to yield the pure epimer.

Conclusion

This compound is an important, biologically active metabolite of vitamin D3. Its accurate quantification is crucial for a comprehensive assessment of vitamin D status in clinical and research settings. The methodologies outlined in this guide provide a framework for the reliable measurement and synthesis of this compound. Further investigation into the specific biological functions and clinical relevance of this compound will continue to be a significant area of research.

References

Methodological & Application

Measuring 3-epi-Calcifediol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D metabolites is crucial for understanding their physiological roles and clinical significance. Among these metabolites, 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3), a C3 epimer of Calcifediol (25-hydroxyvitamin D3), has garnered increasing attention. Its presence can interfere with traditional vitamin D assays and may have distinct biological activities. This document provides detailed application notes and protocols for the accurate measurement of this compound, focusing on the gold-standard technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a structural isomer of Calcifediol, differing only in the stereochemistry of the hydroxyl group at the C3 position.[1] While initially considered a minor and inactive metabolite, studies have shown that this compound is present in significant concentrations, particularly in infants.[1] Its biological role is still under investigation, but it is known to be further metabolized and may possess unique physiological functions.[2][3] The accurate quantification of this compound is therefore essential for a complete assessment of vitamin D status and for research into its specific biological effects.

Immunoassays and competitive protein binding assays often lack the specificity to distinguish between Calcifediol and its 3-epimer, potentially leading to an overestimation of total 25-hydroxyvitamin D3 levels.[1] LC-MS/MS has emerged as the reference method for the separate and accurate quantification of these two isomers.[4]

Measurement Techniques: A Comparative Overview

The accurate measurement of this compound necessitates a technique with high specificity and sensitivity. LC-MS/MS stands out as the most reliable method.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation of analytes followed by mass-based detection and quantification.High specificity to differentiate isomers. High sensitivity for low concentrations. Ability to multiplex (measure multiple analytes simultaneously).Requires expensive equipment and skilled personnel.[2]Excellent (Gold Standard)
Immunoassays (e.g., ELISA, RIA) Based on antibody-antigen binding.High throughput and automation-friendly.Cross-reactivity with other metabolites, including epimers, leading to inaccurate results.[4][5]Poor
Competitive Protein Binding (CPB) Assays Utilizes the binding of vitamin D metabolites to vitamin D binding protein (VDBP).Relatively simple and cost-effective.Similar to immunoassays, can suffer from a lack of specificity for epimers.Poor
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Chromatographic separation with detection based on UV absorbance.Less expensive than LC-MS/MS.Lower sensitivity and specificity compared to LC-MS/MS, may not be suitable for low endogenous levels.[6]Limited

Experimental Protocol: Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound. Specific parameters may need to be optimized based on the instrumentation and reagents available in the laboratory.

Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances.[7]

Materials:

  • Human serum or plasma samples

  • Internal Standard (IS): Deuterated this compound (e.g., d3-3-epi-25-OH-D3)

  • Protein Precipitation Reagent: Acetonitrile or Methanol

  • Liquid-Liquid Extraction (LLE) Solvent: Hexane, Heptane, or Methyl-tert-butyl ether (MTBE)

  • Reconstitution Solvent: Methanol/Water mixture (e.g., 50:50 v/v)

Procedure:

  • Aliquoting: Thaw frozen serum/plasma samples on ice. Vortex gently and aliquot a specific volume (e.g., 100-250 µL) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibrator, and quality control (QC) sample. The IS is crucial for correcting for variations in sample processing and instrument response.

  • Protein Precipitation: Add the protein precipitation reagent (e.g., 3 volumes of acetonitrile to 1 volume of sample). Vortex vigorously for at least 30 seconds to precipitate proteins.[8]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction (Optional but Recommended): Add the LLE solvent (e.g., 1 mL of hexane) to the supernatant. Vortex for 1-2 minutes to extract the analytes into the organic phase. Centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A column capable of separating the C3 epimers is essential. Chiral columns (e.g., Lux Cellulose-3) or pentafluorophenyl (PFP) columns are commonly used.[5][9]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40-60°C) to ensure reproducible chromatography.

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is generally used for vitamin D metabolites.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

Typical MRM Transitions (subject to optimization):

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound 401.3 383.3, 159.1

| d3-3-epi-Calcifediol (IS) | 404.3 | 386.3 |

Data Analysis and Quantification
  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification: The concentration of this compound in the unknown samples is calculated from the calibration curve using the measured peak area ratios.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods and reported concentrations of this compound in human populations.

Table 1: Typical LC-MS/MS Method Validation Parameters for this compound

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.5 - 2.5 nmol/L[10]
Linearity (R²)> 0.99[10]
Intra-assay Precision (%CV)< 10%[9]
Inter-assay Precision (%CV)< 15%[9]
Accuracy (%Bias)± 15%[9]
Recovery80 - 110%[9]

Table 2: Reported Concentrations of this compound in Human Serum/Plasma

PopulationMean/Median Concentration (nmol/L)Percentage of Total 25(OH)D3Reference
Adults1.0 - 5.0< 5 - 10%[11]
Infants (0-1 year)Can be significantly higher than in adultsUp to 60%[1]
Pregnant WomenElevated levels reported~25%[11]

Visualizations

Vitamin D Metabolic Pathway

The following diagram illustrates the metabolic pathway of Vitamin D, including the formation of this compound.

VitaminD_Metabolism Cholecalciferol Cholecalciferol (Vitamin D3) Liver Liver Cholecalciferol->Liver 25-hydroxylase (CYP2R1, CYP27A1) Calcifediol Calcifediol (25-OH-D3) Liver->Calcifediol Kidney Kidney/Other Tissues Calcifediol->Kidney 1α-hydroxylase (CYP27B1) Epimerase 3-Epimerase Calcifediol->Epimerase Epimerization Calcitriol Calcitriol (1,25-(OH)2-D3) (Active Form) Kidney->Calcitriol EpiCalcitriol 3-epi-Calcitriol (3-epi-1,25-(OH)2-D3) Kidney->EpiCalcitriol Inactive Inactive Metabolites Calcitriol->Inactive 24-hydroxylase (CYP24A1) EpiCalcifediol This compound (3-epi-25-OH-D3) Epimerase->EpiCalcifediol EpiCalcifediol->Kidney 1α-hydroxylase (CYP27B1) EpiCalcitriol->Inactive 24-hydroxylase (CYP24A1)

Caption: Vitamin D metabolic pathway showing the formation of this compound.

Experimental Workflow for this compound Measurement

This diagram outlines the key steps in the LC-MS/MS based measurement of this compound.

Experimental_Workflow start Sample Collection (Serum/Plasma) prep Sample Preparation start->prep sub_prep1 Aliquotting & IS Spiking prep->sub_prep1 sub_prep2 Protein Precipitation sub_prep1->sub_prep2 sub_prep3 Liquid-Liquid Extraction sub_prep2->sub_prep3 sub_prep4 Evaporation & Reconstitution sub_prep3->sub_prep4 lcms LC-MS/MS Analysis sub_prep4->lcms sub_lcms1 Chromatographic Separation lcms->sub_lcms1 sub_lcms2 Mass Spectrometric Detection (MRM) sub_lcms1->sub_lcms2 data Data Analysis sub_lcms2->data sub_data1 Peak Integration data->sub_data1 sub_data2 Calibration Curve Generation sub_data1->sub_data2 sub_data3 Quantification sub_data2->sub_data3 end Report Results sub_data3->end

Caption: Workflow for this compound measurement by LC-MS/MS.

Conclusion

The accurate measurement of this compound is critical for advancing our understanding of vitamin D metabolism and its clinical implications. LC-MS/MS provides the necessary specificity and sensitivity to differentiate and quantify this epimer from Calcifediol. The protocols and data presented in this application note serve as a comprehensive guide for researchers and drug development professionals to establish reliable and accurate methods for this compound analysis in their laboratories. Adherence to rigorous validation procedures is paramount to ensure the quality and comparability of data across different studies.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 3-epi-Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol (25-hydroxyvitamin D3) is the primary circulating form of vitamin D and the most commonly measured biomarker of vitamin D status. However, the presence of its stereoisomer, 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3), can interfere with accurate measurement, leading to potential misinterpretation of a patient's vitamin D levels.[1][2] The C-3 epimer differs from Calcifediol in the orientation of the hydroxyl group at the third carbon position.[3] While its biological activity is still under investigation, it is known to be less active than the native compound.[1] Therefore, specific and accurate quantification of this compound is crucial for a precise assessment of vitamin D status, particularly in pediatric populations where its concentration can be significantly higher.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D metabolites due to its high sensitivity and specificity, allowing for the chromatographic separation and distinct quantification of this compound and Calcifediol.[5] This document provides detailed application notes and protocols for the robust analysis of this compound in biological matrices.

Quantitative Data Summary

The concentration of this compound can vary significantly among different populations. The following tables summarize representative quantitative data from studies analyzing human serum.

Table 1: Relative Abundance of this compound in Different Age Groups

Age GroupMean Percentage of Total 25(OH)D3 (%)Range of Percentage (%)Reference
Infants11.12.3 - 49.2[4]
Children6.22.5 - 20.0[4]
Adults3.5<2 - 10.6[4]

Table 2: Representative LC-MS/MS Method Performance Characteristics

ParameterValueReference
Linearity (R²)>0.98[5]
Lower Limit of Quantification (LLOQ)1 nM[6]
Inter-assay Precision (%CV)4.2% (at 39 nmol/L 25(OH)D3)[4]
AccuracyComparison with NIST SRM[6]
Extraction Recovery63.05 - 90.44%[5]

Experimental Protocols

This section details the methodologies for the key steps in the LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation - Protein Precipitation and Phospholipid Removal

This protocol is a common starting point for serum and plasma samples, aiming to remove proteins and phospholipids that can interfere with the analysis.

Materials:

  • Serum or plasma samples

  • Acetonitrile (LC-MS grade) containing 1% formic acid

  • Phospholipid removal plate (e.g., HybridSPE-Phospholipid)

  • 96-well collection plate

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Vacuum manifold

Procedure:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add 300 µL of acetonitrile with 1% formic acid.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[5]

  • Centrifuge the sample at high speed (e.g., 7,516 x g) for 5 minutes.[5]

  • Transfer the supernatant to a phospholipid removal plate.

  • Apply vacuum to the plate to pull the sample through the sorbent and into a clean 96-well collection plate.

  • The resulting filtrate is ready for direct injection or can be further concentrated by evaporation and reconstitution in the mobile phase.

Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)

LLE is an alternative or additional step to protein precipitation for further sample clean-up.

Materials:

  • Protein-precipitated sample supernatant

  • Methyl tert-butyl ether (MTBE) or n-hexane

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 methanol/water)

Procedure:

  • Following protein precipitation, take the supernatant and add an appropriate volume of an immiscible organic solvent like MTBE or n-hexane.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction of the analytes into the organic layer.

  • Centrifuge to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 3: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound. The key to a successful assay is the chromatographic resolution of this compound from 25-hydroxyvitamin D3.

Liquid Chromatography (LC) Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for optimal resolution.[7]

  • Column: A pentafluorophenyl (PFP) column is highly effective for separating the epimers.[2][4] A common dimension is 2.1 x 100 mm with 1.7 µm particles.[4] Alternatively, C18 columns with longer lengths (e.g., 250 mm) can also achieve separation.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[7]

  • Gradient: A gradient elution is typically used to achieve separation. An example gradient could start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The total run time is often optimized to be as short as possible while maintaining resolution, typically in the range of 4-8 minutes.[4][7]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[7]

  • Column Temperature: Maintaining a constant column temperature (e.g., 40-60 °C) is crucial for reproducible retention times.[7]

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.[7][8]

  • Ionization Source: Either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode can be used.[7][8]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and its corresponding internal standard (e.g., deuterated this compound).

    • This compound: m/z 401.5 -> 383.5 (or other characteristic product ions).[4]

    • Internal Standard (d6-25(OH)D3): m/z 407.5 -> 389.5.[4]

  • Instrument Parameters: Parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for the specific instrument and analytes to achieve maximum signal intensity.[7][9]

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Processing Sample Biological Sample (Serum/Plasma) IS Add Internal Standard Sample->IS PP Protein Precipitation (e.g., Acetonitrile) IS->PP Cleanup Sample Cleanup (SPE, LLE, or Phospholipid Removal) PP->Cleanup Evap Evaporation & Reconstitution Cleanup->Evap Injection Injection Evap->Injection Column Chromatographic Separation (e.g., PFP Column) Injection->Column Ionization Ionization (ESI/APCI) Column->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Quant Quantification & Data Analysis Detection->Quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Separation_Principle cluster_mixture Sample Mixture cluster_separation Chromatographic Separation cluster_resolved Resolved Analytes Mix 25(OH)D3 & 3-epi-25(OH)D3 (Co-eluting without proper method) Column Specialized Column (e.g., PFP or Chiral) Mix->Column Analyte1 25(OH)D3 Column->Analyte1 Analyte2 3-epi-25(OH)D3 Column->Analyte2

Caption: Logical diagram of isomeric separation.

References

Application Notes and Protocols for Immunoassays of 3-epi-Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol) is a stereoisomer of 25-hydroxyvitamin D3 (Calcifediol), the primary circulating form of vitamin D and the key indicator of vitamin D status. The biological significance of this compound is an active area of research, with evidence suggesting it possesses biological activity, although its calcemic effects may be reduced compared to Calcifediol.[1] The accurate measurement of this compound is crucial for research into its physiological roles and for the precise assessment of vitamin D status, particularly in pediatric populations where its concentration can be significant.[2]

Immunoassays are widely used for the measurement of total 25-hydroxyvitamin D (25(OH)D) due to their automation and high throughput. However, the presence of this compound can lead to analytical variance and potential misclassification of vitamin D sufficiency due to cross-reactivity with the antibodies used in these assays.[2][3] These application notes provide an overview of the challenges and considerations for using immunoassays in the context of this compound measurement, summarizing cross-reactivity data and presenting a general protocol for assessing its potential impact.

Data Presentation: Immunoassay Cross-Reactivity with this compound

The cross-reactivity of various commercial immunoassays to this compound is a critical factor in the accurate determination of 25(OH)D levels. The data presented below, compiled from multiple studies, highlights the variability in cross-reactivity among different platforms. It is important to note that cross-reactivity can differ between endogenous and exogenously added (spiked) this compound.[4][5]

Immunoassay PlatformReported Cross-Reactivity with this compoundReference
Roche Elecsys Vitamin D Total (CPB) ~51% with exogenous addition; minimal with endogenous.[4][5][4],[5]
Roche Cobas 91%[1][1]
Abbott Architect Lower cross-reactivity compared to Roche Cobas.[1][1]
Siemens ADVIA Centaur Vitamin D Total Low cross-reactivity.[1][1]
DiaSorin RIA Reported to not be affected by 3-epi-25(OH)D.[6][7][6],[7]
Alpha Diagnostic International ELISA 66%[8][8]
Epitope Diagnostics Inc. (EDI™) EIA 0.1% at 20 ng/mL.[9][9]

Note: The gold standard for the distinct quantification of Calcifediol and this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can chromatographically separate the epimers.[3][10]

Experimental Protocols

As specific immunoassays for the exclusive measurement of this compound are not commercially available, the following protocol outlines a general competitive immunoassay for total 25(OH)D. This is followed by a discussion on how to infer the presence and potential contribution of this compound.

General Protocol for a Competitive 25(OH)D ELISA

This protocol is a condensed representation of a typical competitive ELISA for total 25(OH)D.[9][11]

  • Sample Preparation:

    • Collect serum or plasma samples. Samples can be stored at room temperature for up to 3 days or at -15°C for longer periods.[9]

    • Avoid repeated freeze-thaw cycles.[9]

  • Assay Procedure:

    • Allow all reagents to reach room temperature.

    • Add 20 µL of calibrators, controls, and unknown samples to the appropriate wells of the microtiter plate pre-coated with an anti-25(OH)D antibody.

    • Add 100 µL of Assay Buffer, which aids in the release of vitamin D from its binding protein. Incubate for 30 minutes at room temperature.[9]

    • Add 25 µL of Biotinylated Vitamin D analogue to each well. Incubate for 60 minutes at room temperature.[9]

    • Wash the plate 5 times with the provided wash buffer.

    • Add 100 µL of Streptavidin-Enzyme Conjugate to each well. Incubate for 30 minutes at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL of Substrate Solution (e.g., TMB) to each well and incubate for a specified time (e.g., 15 minutes) at room temperature in the dark.[12]

    • Stop the reaction by adding 50 µL of Stop Solution.[8]

    • Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of total 25(OH)D.

Assessing the Contribution of this compound

Given that most immunoassays do not differentiate between Calcifediol and its 3-epimer, the contribution of this compound to the total 25(OH)D measurement must be considered.[2]

  • Comparative Analysis with LC-MS/MS:

    • Analyze a subset of samples using both the immunoassay of choice and a validated LC-MS/MS method that separates 25(OH)D3 and 3-epi-25(OH)D3.[3]

    • Compare the total 25(OH)D concentrations obtained from the immunoassay with the sum of 25(OH)D3 and 3-epi-25(OH)D3 from the LC-MS/MS analysis.

    • A significant positive bias in the immunoassay results compared to the LC-MS/MS results for 25(OH)D3 alone may indicate cross-reactivity with this compound.

  • Analysis of Neonatal Samples:

    • Neonatal samples are known to contain higher proportions of this compound.[4]

    • Analyzing these samples can provide insights into the immunoassay's cross-reactivity with endogenous this compound.

Visualizations

Experimental Workflow for a Competitive 25(OH)D ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection Sample Serum/Plasma Sample AddSample 1. Add Sample/Calibrator to Antibody-Coated Plate Sample->AddSample Calibrators Calibrators & Controls Calibrators->AddSample AddBuffer 2. Add Assay Buffer (Release 25(OH)D) AddSample->AddBuffer AddBiotin 3. Add Biotinylated 25(OH)D Analogue AddBuffer->AddBiotin Wash1 4. Wash AddBiotin->Wash1 AddConjugate 5. Add Streptavidin- Enzyme Conjugate Wash1->AddConjugate Wash2 6. Wash AddConjugate->Wash2 AddSubstrate 7. Add Substrate (TMB) Wash2->AddSubstrate AddStop 8. Add Stop Solution AddSubstrate->AddStop Read Read Absorbance at 450 nm AddStop->Read Calculate Calculate Total 25(OH)D Concentration Read->Calculate

Caption: A generalized workflow for a competitive ELISA used to measure total 25(OH)D.

Logical Relationship of Vitamin D Metabolite Measurement

VitaminD_Measurement Total_25OHD Total Circulating 25(OH)D Calcifediol 25-hydroxyvitamin D3 (Calcifediol) Total_25OHD->Calcifediol EpiCalcifediol 3-epi-25-hydroxyvitamin D3 (this compound) Total_25OHD->EpiCalcifediol Other Other Metabolites Total_25OHD->Other Immunoassay Immunoassay Calcifediol->Immunoassay LCMS LC-MS/MS Calcifediol->LCMS EpiCalcifediol->Immunoassay EpiCalcifediol->LCMS Measured_IA Measured Total 25(OH)D (Potentially includes Epi) Immunoassay->Measured_IA Measures a combination due to cross-reactivity Measured_LCMS_Calc Separately Quantified Calcifediol LCMS->Measured_LCMS_Calc Separates & Quantifies Measured_LCMS_Epi Separately Quantified This compound LCMS->Measured_LCMS_Epi Separates & Quantifies

Caption: The relationship between vitamin D metabolites and their measurement by immunoassay vs. LC-MS/MS.

Conclusion

The accurate measurement of this compound remains a challenge for routine immunoassays. While these assays are valuable for high-throughput screening of total 25(OH)D, researchers and clinicians must be aware of the potential for cross-reactivity with this compound, which can vary significantly between different assay platforms. For studies requiring the specific quantification of this compound, LC-MS/MS is the recommended methodology. When using immunoassays, it is advisable to characterize the cross-reactivity of the specific assay being used, particularly when analyzing samples from populations where this compound levels may be elevated.

References

Application Notes and Protocols for Cell Culture Experiments with 3-epi-Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a C-3 epimer of Calcifediol, the primary circulating form of vitamin D. While extensively studied for its role in calcium homeostasis, the broader biological activities of vitamin D metabolites, including their anti-cancer properties, are of significant interest. These molecules have been shown to inhibit cell proliferation, promote cell differentiation, and induce apoptosis in various cancer cell lines.[1] Although much of the research has focused on Calcifediol and the active hormone Calcitriol, this compound is a naturally occurring metabolite with potential biological relevance. It has been shown to bind to the vitamin D receptor (VDR), though its efficacy in mediating downstream cellular responses may differ from its non-epimeric counterpart.[2]

These application notes provide a comprehensive guide for conducting cell culture experiments to investigate the effects of this compound. The protocols are based on established methods for other vitamin D metabolites and are intended to serve as a starting point for research into the specific activities of the 3-epimer.

Biological Activity and Mechanism of Action

Vitamin D metabolites exert their effects through both genomic and non-genomic pathways.[3][4] The classical genomic pathway involves the binding of the metabolite to the Vitamin D Receptor (VDR), a nuclear transcription factor.[5] This VDR-ligand complex then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell cycle regulation, apoptosis, and differentiation.[3][4]

Non-genomic actions are more rapid and are mediated by a membrane-bound VDR (mVDR).[3][4] Activation of mVDR can trigger various signaling cascades, including those involving phospholipase C (PLC), phosphatidylinositol-3 kinase (PI3K), and protein kinase C (PKC), leading to changes in intracellular calcium levels and other downstream effects.[1][3]

While the precise signaling pathways activated by this compound are not fully elucidated, its ability to bind to the VDR suggests it may initiate similar downstream events as Calcifediol and Calcitriol. However, differences in binding affinity and VDR conformation may lead to altered biological responses.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic effects of its parent compound, Calcifediol, on various cancer cell lines. This data can serve as a valuable reference for designing dose-response experiments with this compound. It is anticipated that higher concentrations of this compound may be required to achieve similar effects, given the potentially lower efficacy.[2]

Table 1: In Vitro Cytotoxicity of Calcifediol Against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
CaCo IIColorectal Cancer72>200
MCF-7Breast Cancer72~100

Data extracted from a study comparing the anticancer effects of various vitamin D3 metabolites. The study indicated that Calcifediol was less potent than Alfacalcidol.[6]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the biological effects of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, CaCo-2, LNCaP)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in a suitable solvent like ethanol or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 1 nM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions.

    • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after the treatment period.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound (based on IC50 values from the viability assay) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Western Blot Analysis for VDR and Downstream Targets

This protocol is used to investigate the effect of this compound on the expression of key proteins in the vitamin D signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VDR, anti-p21, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

    • Quantify the band intensities using densitometry software.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.

VitaminD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_epi_Calcifediol 3_epi_Calcifediol mVDR Membrane VDR (mVDR) 3_epi_Calcifediol->mVDR Non-Genomic Pathway PLC PLC mVDR->PLC PI3K PI3K mVDR->PI3K VDR Vitamin D Receptor (VDR) VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_complex PKC PKC PLC->PKC Ca_influx Ca2+ Influx PKC->Ca_influx VDRE VDRE VDR_RXR_complex->VDRE Gene_Expression Target Gene Expression VDRE->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation

Caption: Vitamin D Signaling Pathways.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Line treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (VDR, p21, Bcl-2, etc.) treatment->western qpcr qPCR (VDR, CYP24A1, etc.) treatment->qpcr data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion on Biological Effects data_analysis->conclusion

References

Application Notes and Protocols for Studying 3-epi-Calcifediol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the study of 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3), a C-3 epimer of the major circulating form of vitamin D. This document outlines suitable animal models, detailed experimental protocols for administration and sample analysis, and visual representations of the relevant biological pathways.

Introduction to this compound

This compound is a stereoisomer of calcifediol, differing in the orientation of the hydroxyl group at the C-3 position of the A-ring. While historically overlooked, recent advancements in analytical techniques have revealed its significant presence in circulation in various species, including humans, rats, and cats.[1] Understanding the in vivo metabolism, biological activity, and physiological relevance of this compound is a growing area of interest in vitamin D research. Animal models are crucial for elucidating its specific roles in calcium homeostasis, bone metabolism, and potential therapeutic applications.

Recommended Animal Models

The selection of an appropriate animal model is critical for studying the in vivo effects of this compound. Based on current literature, the following models are recommended:

  • Rats: The rat is a well-established model for vitamin D metabolism studies. The C-3 epimerization pathway is operative in rats, and they have been successfully used to study the in vivo metabolism of vitamin D metabolites, including the formation of 3-epi-1α,25-dihydroxyvitamin D3 from its precursor.[2] Rats are suitable for investigating the effects of this compound on calcium regulation and bone health.[3]

  • Mice: Mice are also a viable option, particularly for studies involving genetic modifications to explore the enzymes and receptors involved in this compound signaling. Protocols for oral administration of vitamin D metabolites are well-documented in mice.[4]

  • Cats: Interestingly, domestic cats have been found to have substantial circulating concentrations of 3-epi-25(OH)D3, suggesting a quantitatively significant C-3 epimerization pathway.[1] This makes the cat a potentially novel and valuable model for studying the physiological role and regulation of this epimer.[1]

Data Presentation: In Vivo Studies of this compound and its Metabolites

The following tables summarize quantitative data from key studies on the administration of this compound and related metabolites in animal models.

Table 1: Serum Concentrations of 1α,25(OH)2D3 and its Metabolites in Rats Following Intravenous Administration. [2]

Time (hours)1α,25(OH)2-3-epi-D3 (ng/ml)1α,24(R),25(OH)3D3 (ng/ml)1α,25(OH)2-24-oxo-D3 (ng/ml)1α,25(OH)2D3-lactone (ng/ml)
11.51.81.2Not Detected
22.52.82.00.5
44.04.53.51.0
82.02.51.52.0

Data from a study involving a single intravenous bolus dose of 1α,25(OH)2D3 in rats. The table shows the time-dependent appearance of its metabolites, including the 3-epimer.

Table 2: Dose-Dependent Serum Concentrations of 1α,25(OH)2D3 Metabolites in Rats 4 Hours Post-Administration. [2]

Intravenous Dose of 1α,25(OH)2D3 (µg)1α,25(OH)2-3-epi-D3 (ng/ml)1α,24(R),25(OH)3D3 (ng/ml)1α,25(OH)2-24-oxo-D3 (ng/ml)1α,25(OH)2D3-lactone (ng/ml)
50Not DetectedNot DetectedNot DetectedNot Detected
1001.82.01.50.8
2504.04.53.51.0
5007.58.06.52.5

This table demonstrates the dose-dependent increase in the serum concentration of 1α,25(OH)2D3 metabolites, including the 3-epimer, 4 hours after intravenous administration.

Experimental Protocols

Protocol 1: Intravenous Administration of 3-epi-Vitamin D Metabolites in Rats

This protocol is adapted from a study investigating the in vivo metabolism of 1α,25(OH)2D3 in rats.[2]

Objective: To determine the pharmacokinetic profile and metabolic fate of intravenously administered this compound or its downstream metabolites.

Materials:

  • Male Sprague-Dawley rats

  • This compound or other 3-epi-vitamin D metabolites

  • Vehicle for injection (e.g., ethanol, propylene glycol, saline)

  • Anesthetic (e.g., pentobarbital)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • HPLC system

  • Mass spectrometer

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats to standard laboratory conditions for at least one week.

  • Dose Preparation: Prepare the desired dose of the 3-epi-vitamin D metabolite in a suitable vehicle. Doses can range from 50 to 500 µg for metabolic studies.[2]

  • Administration: Administer a single bolus dose of the prepared solution intravenously via the tail vein.

  • Blood Collection: At predetermined time points (e.g., 1, 2, 4, 8 hours post-injection), anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta.[2][5] For survival studies, smaller volumes can be collected from the saphenous or tail vein.[6]

  • Sample Processing: Immediately centrifuge the collected blood to separate the serum or plasma. Store the samples at -20°C or lower until analysis.[2]

  • Analysis: Extract the vitamin D metabolites from the serum/plasma and analyze using a validated LC-MS/MS method capable of separating the C-3 epimers.[7]

Protocol 2: Oral Administration of this compound in Rodents

This protocol provides a general framework for oral administration studies, based on protocols for other vitamin D metabolites.[4][8]

Objective: To evaluate the chronic effects of orally administered this compound on physiological parameters such as serum calcium, phosphorus, and parathyroid hormone (PTH) levels.

Materials:

  • Mice or rats

  • This compound

  • Vehicle for oral gavage (e.g., corn oil)

  • Oral gavage needles

  • Metabolic cages (for urine and feces collection, if required)

  • Blood collection supplies

Procedure:

  • Animal Housing and Diet: House animals in a controlled environment with a diet containing known amounts of calcium, phosphorus, and vitamin D.

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration. Doses can be determined based on previous studies with calcifediol, starting with a range of 0-2000 pmol chronically.[8]

  • Administration: Administer the this compound solution daily or on a specified schedule via oral gavage.

  • Monitoring: Monitor the animals for any signs of toxicity, such as hypercalcemia (lethargy, anorexia, increased urination).[6]

  • Sample Collection: At the end of the study period, collect blood, urine, and tissues (e.g., kidney, bone) for analysis.

  • Biochemical Analysis: Measure serum/plasma concentrations of this compound and its metabolites, calcium, phosphorus, and PTH using appropriate assays.

Protocol 3: Blood Sample Collection and Processing for this compound Analysis

Objective: To obtain high-quality serum or plasma samples for the accurate quantification of this compound.

Procedure:

  • Blood Collection:

    • Terminal Bleed: For endpoint studies, anesthetize the animal and collect blood via cardiac puncture or from the abdominal aorta.[5] This method allows for the collection of a large volume.

    • Survival Bleed: For longitudinal studies, collect smaller volumes of blood from the saphenous vein or tail vein.[6][9][10] The volume collected should not exceed 10% of the total blood volume.[6]

  • Sample Handling:

    • For serum, collect blood in tubes without anticoagulant and allow it to clot at room temperature for 30-60 minutes.

    • For plasma, collect blood in tubes containing an anticoagulant such as EDTA.

    • Keep samples on ice to minimize degradation of analytes.[5]

  • Centrifugation: Centrifuge the blood tubes at approximately 2000 x g for 15 minutes at 4°C to separate the serum or plasma.

  • Storage: Carefully aspirate the supernatant (serum or plasma) and transfer it to a clean, labeled tube. Store the samples at -80°C until analysis to ensure the stability of vitamin D metabolites.

Protocol 4: Quantification of this compound by LC-MS/MS

Objective: To accurately measure the concentration of this compound in biological samples, distinguishing it from other vitamin D metabolites.

Procedure:

  • Sample Preparation:

    • Thaw serum or plasma samples on ice.

    • Perform protein precipitation to release vitamin D metabolites from the vitamin D binding protein (DBP). This is typically done using a solvent like acetonitrile or methanol.[11]

    • Follow with a liquid-liquid extraction or solid-phase extraction (SPE) to further purify the sample and concentrate the analytes.[12]

  • Chromatographic Separation:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a column with appropriate chemistry (e.g., C18) and a mobile phase gradient that can effectively separate 3-epi-25(OH)D3 from 25(OH)D3. This is a critical step as they are isobaric.[7]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

    • Optimize the MRM transitions (precursor ion -> product ion) for this compound and an appropriate internal standard (e.g., deuterated 3-epi-25(OH)D3).

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualizations

Vitamin_D_Metabolism_and_Epimerization cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney & Target Tissues 7-DHC 7-dehydrocholesterol Vitamin D3 Vitamin D3 (Cholecalciferol) 7-DHC->Vitamin D3 UVB light Calcifediol Calcifediol (25(OH)D3) Epimerase C-3 Epimerase Calcifediol->Epimerase CYP27B1 1α-hydroxylase (CYP27B1) Calcifediol->CYP27B1 This compound This compound (3-epi-25(OH)D3) This compound->CYP27B1 CYP2R1 25-hydroxylase (e.g., CYP2R1) CYP2R1->Calcifediol Epimerase->this compound Calcitriol Calcitriol (1α,25(OH)2D3) CYP24A1 24-hydroxylase (CYP24A1) Calcitriol->CYP24A1 3-epi-Calcitriol 3-epi-Calcitriol (1α,25(OH)2-3-epi-D3) 3-epi-Calcitriol->CYP24A1 CYP27B1->Calcitriol CYP27B1->3-epi-Calcitriol Inactive_Metabolites Inactive Metabolites CYP24A1->Inactive_Metabolites Vitamin D3->CYP2R1

Caption: Vitamin D metabolism including the C-3 epimerization pathway.

Experimental_Workflow Animal_Model Select Animal Model (Rat, Mouse, or Cat) Administration Administer this compound (Oral Gavage or IV Injection) Animal_Model->Administration Sample_Collection Collect Blood Samples (Terminal or Survival Bleed) Administration->Sample_Collection Sample_Processing Process Blood to Serum or Plasma Sample_Collection->Sample_Processing Extraction Extract Vitamin D Metabolites (Protein Precipitation & LLE/SPE) Sample_Processing->Extraction Analysis Quantify by LC-MS/MS (Separation of Epimers) Extraction->Analysis Data_Analysis Analyze Data (Pharmacokinetics, Biomarkers) Analysis->Data_Analysis

Caption: Experimental workflow for in vivo studies of this compound.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-epi-Calcitriol 3-epi-Calcitriol VDR_cyto VDR 3-epi-Calcitriol->VDR_cyto Binds VDR_nuc VDR VDR_cyto->VDR_nuc RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc VDRE Vitamin D Response Element (VDRE) VDR_nuc->VDRE Heterodimerizes with RXR Gene_Transcription Target Gene Transcription (e.g., PTH suppression) VDRE->Gene_Transcription Modulates

Caption: Proposed genomic signaling pathway for 3-epi-Calcitriol via the VDR.

References

Application Notes and Protocols: 3-epi-Calcifediol as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3; 3-epi-25(OH)D3) is a stereoisomer of calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and the standard biomarker for assessing vitamin D status.[1][2] This epimer, differing only in the stereochemical orientation of the hydroxyl group at the third carbon position (C-3), was first identified in infants and is now known to be prevalent in adults as well.[3][4] While its biological functions are not yet fully elucidated, this compound can bind to the vitamin D receptor (VDR), albeit with generally reduced biological activity compared to its non-epimeric counterpart.[1][5] The presence of this compound is a critical consideration in the accurate measurement of total 25-hydroxyvitamin D [25(OH)D], as it can be a significant interference in assays that do not chromatographically separate it from calcifediol, potentially leading to an overestimation of vitamin D levels and misclassification of a patient's vitamin D status.[6][7] This is particularly crucial in pediatric populations where its concentrations are highest.[7]

These application notes provide a comprehensive overview of this compound as a biomarker, including its metabolism, clinical significance, and detailed protocols for its quantification.

Biological Significance and Metabolism

This compound is a product of the epimerization of 25(OH)D3.[1] The precise enzymatic pathway for this conversion is still under investigation, but it is known to be a metabolic event.[3] Both dietary vitamin D3 and that synthesized in the skin can contribute to the circulating concentration of this compound.[8] The active form, 1α,25-dihydroxy-3-epi-vitamin D3, has been shown to possess biological activity, including the ability to stimulate surfactant synthesis in pulmonary alveolar type II cells, though it has reduced VDR-mediated transcriptional activity compared to 1α,25-dihydroxyvitamin D3.[9]

Signaling Pathway

The metabolism of Vitamin D3 involves several hydroxylation steps to form active and inactive metabolites. The epimerization at the C-3 position represents an alternative metabolic pathway.

VitaminD_Metabolism Vitamin D3 Vitamin D3 25(OH)D3 (Calcifediol) 25(OH)D3 (Calcifediol) Vitamin D3->25(OH)D3 (Calcifediol) 25-hydroxylase (Liver) 3-epi-25(OH)D3 (this compound) 3-epi-25(OH)D3 (this compound) 25(OH)D3 (Calcifediol)->3-epi-25(OH)D3 (this compound) Epimerization 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) 25(OH)D3 (Calcifediol)->1,25(OH)2D3 (Calcitriol) 1α-hydroxylase (Kidney) 3-epi-1,25(OH)2D3 3-epi-1,25(OH)2D3 3-epi-25(OH)D3 (this compound)->3-epi-1,25(OH)2D3 1α-hydroxylase Inactive Metabolites Inactive Metabolites 1,25(OH)2D3 (Calcitriol)->Inactive Metabolites Catabolism 3-epi-1,25(OH)2D3->Inactive Metabolites Catabolism

Vitamin D3 Metabolism and Epimerization Pathway.

Quantitative Data Summary

The concentration of this compound varies significantly across different populations. The following tables summarize key quantitative data from various studies.

Table 1: Concentration of this compound in Different Populations

PopulationN3-epi-25(OH)D3 Concentration (ng/mL)% of Total 25(OH)DDetectable PrevalenceReference
Schoolchildren (8-15 years)6820.95 - 3.95 (range)2.5% - 17.0% (median 5.5%)~50%[1]
Korean Adults (10-80 years)11,7441.15 ± 0.85 (mean ± SD)1.33% - 23.94%83.3%[3]
Irish Adults (18-84 years)1082~1.0 (mean)4.6% (mean)>91%[8]
US Adults (25-94 years)1003.3 (average)--[6]
Maternal Sera (Hong Kong)1502~0.76 (median)0.5% - 19.9%94.5%[10]
Umbilical Cord Sera (Hong Kong)1321~0.68 (median)0.7% - 15.3%92.1%[10]
Patients with Hypervitaminosis D582 - 28.6 (range)<4% (mean)-[4]

Note: Conversions between nmol/L and ng/mL use a molecular weight of 400.64 g/mol for 3-epi-25(OH)D3. 1 ng/mL ≈ 2.496 nmol/L.

Table 2: LC-MS/MS Assay Performance for this compound Quantification

ParameterValue (nmol/L)Value (ng/mL)Reference
Limit of Detection (LOD)0.20~0.08[8]
Limit of Quantitation (LOQ)0.66~0.26[8]
Lower Limit of Quantitation (LLOQ)-0.50[3]
Analytical Measurement Range1 - 250~0.4 - 100[10]
Inter-assay CV<5%-[8]
Intra-assay CV<6%-[8]
Between-batch CV<7.6%-[10]

Experimental Protocols

Accurate quantification of this compound requires its chromatographic separation from calcifediol, as they are isomers and share the same mass and fragmentation patterns in mass spectrometry.[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for this purpose.[3]

Experimental Workflow

The general workflow for the analysis of this compound in serum or plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum/Plasma Sample is Add Internal Standard (d6-3-epi-25(OH)D3) serum->is pp Protein Precipitation (e.g., with Methanol/Acetonitrile) is->pp centrifuge Centrifugation pp->centrifuge extract Extraction (LLE or SPE) centrifuge->extract dry Evaporation to Dryness extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (PFP or C18 column) reconstitute->lc ms Tandem MS Detection (MRM mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting Results quant->report

General workflow for this compound analysis.
Detailed Protocol: LC-MS/MS Quantification of this compound

This protocol is a composite based on methodologies described in the literature.[3][8][11] Researchers should validate the method in their own laboratory.

1. Materials and Reagents

  • Analytes and Internal Standards: 3-epi-25-hydroxyvitamin D3, 25-hydroxyvitamin D3, 25-hydroxyvitamin D2, and their respective deuterated internal standards (e.g., d6-3-epi-25(OH)D3).

  • Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and hexane.

  • Reagents: Formic acid, ammonium formate.

  • Columns: A column capable of resolving the epimers, such as a Pentafluorophenyl (PFP) column (e.g., 2.6 µm, 100 x 3.2 mm) is recommended.[6][7]

  • Equipment: Liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer, centrifuge, evaporator.

2. Sample Preparation (Protein Precipitation and Extraction)

  • Pipette 100 µL of serum or plasma into a microcentrifuge tube.

  • Add 20 µL of internal standard solution (containing deuterated 3-epi-25(OH)D3 and other relevant standards in methanol).

  • Add 200 µL of a precipitation solution (e.g., acetonitrile or methanol) to precipitate proteins.

  • Vortex vigorously for 30-60 seconds.

  • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis (direct injection) or further clean-up.

  • Optional Further Clean-up (SPE): For cleaner samples, the supernatant can be passed through a solid-phase extraction (SPE) cartridge.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis

  • LC System:

    • Column: Pentafluorophenyl (PFP) column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration. The exact gradient must be optimized to achieve baseline separation of 3-epi-25(OH)D3 and 25(OH)D3.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Injection Volume: 10 - 20 µL.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard. For 25(OH)D3 and its epimer, a common transition is m/z 401.3 -> 383.3.

4. Calibration and Quantification

  • Prepare a set of calibrators in a surrogate matrix (e.g., stripped serum) with known concentrations of 3-epi-25(OH)D3 and other analytes.

  • Process the calibrators and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the nominal concentration of the calibrators.

  • Determine the concentration of 3-epi-25(OH)D3 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an important metabolite of vitamin D3 that can significantly impact the assessment of vitamin D status. Its accurate measurement, distinct from calcifediol, is essential, particularly in clinical research and pediatric diagnostics. The use of specific LC-MS/MS methods capable of chromatographically resolving these epimers is crucial for reliable quantification. Further research into the biological role and clinical utility of this compound will continue to define its importance as a biomarker in health and disease.

References

Application Notes and Protocols for the Quantitative Analysis of 3-epi-Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a C3 epimer of Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and a key biomarker for vitamin D status. The presence of this compound can interfere with the accurate measurement of Calcifediol, leading to an overestimation of total vitamin D levels if not chromatographically separated.[1][2] This is particularly crucial in pediatric populations where the concentration of the epimer can be significant.[3] Therefore, robust and specific analytical methods are required for the distinct quantification of this compound to ensure the quality and safety of pharmaceutical formulations and for accurate clinical assessment.

This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for this application due to its high selectivity and sensitivity.[4] While Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques, their application for the quantitative analysis of this compound is not as established or widespread as LC-MS/MS. This document will briefly discuss the potential and challenges of these methods and will primarily focus on the validated and widely used LC-MS/MS methodology.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for the quantification of this compound in various matrices, particularly in human serum and plasma.[2][5] The key to a successful LC-MS/MS method is the chromatographic separation of this compound from its isobaric compound, Calcifediol, as they are indistinguishable by mass spectrometry alone.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of this compound.

Table 1: Method Validation Parameters for this compound Quantification by LC-MS/MS

ParameterReported ValuesReference
Linearity Range6.25 - 500 nmol/L[6]
Linearity Coefficient (R²)> 0.999[6]
Lower Limit of Quantification (LLOQ)0.50 ng/mL[7]
Inter-day Precision (%CV)< 5%[6]
Intra-day Precision (%CV)< 5%[6]
Accuracy (Bias)< 6.19%[6]

Table 2: Reported Concentrations of this compound in Human Serum

PopulationConcentration RangeMean ± SDReference
Korean Participants (n=11,744)0.50 - 15.66 ng/mL1.15 ± 0.85 ng/mL[7]
Patients with Hypervitaminosis D (n=58)2 - 28.6 ng/mLNot Reported[8]
Adults with Chronic Liver Disease1.1 - 4.0 ng/mLNot Reported[9]
Case Study (66-year-old female)~53 ng/mL (approx. equal to 25(OH)D3)Not Applicable[10]
Case Study (7-year-old male)~10 ng/mLNot Applicable[10]
Case Study (55-year-old female on ergocalciferol)~32 ng/mL (as 3-epi-25(OH)D2)Not Applicable[10]
Experimental Protocol: LC-MS/MS

This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human serum.

Materials and Reagents:

  • This compound reference standard

  • Deuterated internal standard (e.g., 3-epi-25OHD3-d3)[1]

  • LC-MS grade methanol, acetonitrile, isopropanol, and water[4]

  • LC-MS grade formic acid[4]

  • Human serum samples

  • Charcoal-stripped serum (for matrix-matched calibration standards)[4]

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction): [1][4]

  • To 220 µL of serum sample, add 20 µL of internal standard working solution (e.g., 100 ng/mL of 3-epi-25OHD3-d3 in methanol/water).[1]

  • Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water for protein precipitation.[1]

  • Vortex vigorously for 1 minute.[4]

  • Centrifuge at 10,000 x g for 10 minutes.[4]

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane for liquid-liquid extraction, vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.[4]

  • Transfer the upper organic layer (n-hexane) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[4]

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Chromatographic Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A column capable of separating the epimers, such as a pentafluorophenyl (PFP) column or a chiral column (e.g., Lux Cellulose-3).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Methanol with 0.1% formic acid.[4]

  • Gradient: A suitable gradient to achieve separation of this compound and Calcifediol.

  • Flow Rate: As per column specifications (e.g., 330 µL/min).[1]

  • Column Temperature: e.g., 60°C.[1]

  • Injection Volume: e.g., 10 µL.

Mass Spectrometry Conditions:

  • MS System: A triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

  • Ion Source Parameters:

    • Capillary Voltage: e.g., 3.5 kV[4]

    • Source Temperature: e.g., 150°C[4]

    • Desolvation Temperature: e.g., 400°C[4]

    • Desolvation Gas Flow: e.g., 800 L/hr[4]

  • MRM Transitions: The precursor and product ions for this compound and its internal standard should be optimized by infusing a standard solution. The protonated molecule [M+H]+ for this compound (molecular weight 400.65 g/mol ) is m/z 401.7.[4]

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of the this compound reference standard into a surrogate matrix (e.g., charcoal-stripped serum).[4]

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • A linear regression with a weighting factor should be used, with an acceptance criterion of r² > 0.99.[4]

  • Include Quality Control (QC) samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.

Experimental Workflow Diagram

LCMS_Workflow start Start: Serum Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporation organic_layer->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: LC-MS/MS workflow for this compound.

Quantitative Analysis by Nuclear Magnetic Resonance (NMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for an identical analyte as a reference standard. However, its application for the direct quantification of this compound in biological matrices is challenging due to its lower sensitivity compared to LC-MS/MS and the complexity of biological samples.

For purified samples or reference materials, qNMR can be a powerful tool. The quantification of this compound would require the selection of a specific proton signal that is well-resolved from other signals in the molecule and any potential impurities, including its epimer, Calcifediol.[11] Aromatic solvent-induced shifts (ASIS) can be employed to improve signal dispersion.[11] The use of an internal standard with a known concentration and a distinct, non-overlapping signal is essential for accurate quantification. While qNMR holds promise for the certification of reference materials, it is not currently a routine method for the quantitative analysis of this compound in clinical or pharmaceutical quality control settings.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of small molecules. However, for compounds like this compound, which are non-volatile and thermally labile, derivatization is a mandatory step to improve their volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for hydroxyl groups.

The quantitative analysis of this compound by GC-MS would involve:

  • Extraction: Similar to the LC-MS/MS protocol, the analyte needs to be extracted from the sample matrix.

  • Derivatization: The extracted and dried analyte must be derivatized (e.g., using a silylating agent like BSTFA) to make it suitable for GC analysis.

  • GC Separation: The derivatized analyte is separated from other components on a GC column.

  • MS Detection and Quantification: The analyte is detected by a mass spectrometer, and quantification is typically performed using an internal standard (a deuterated analog of the analyte).

The challenges for quantitative GC-MS analysis of this compound include the need for a robust and reproducible derivatization step and potential on-column degradation of the analyte. Due to these complexities and the superior performance of LC-MS/MS for this specific application, GC-MS is less commonly used for the routine quantification of this compound.

Conclusion

The quantitative analysis of this compound is critical for accurate vitamin D status assessment and for ensuring the quality of pharmaceutical products. LC-MS/MS stands out as the most reliable, sensitive, and specific method for this purpose. The provided protocol and data offer a comprehensive guide for researchers and professionals in the field. While NMR and GC-MS are valuable analytical tools, their application for the routine quantification of this compound is currently limited by challenges related to sensitivity, sample complexity, and the need for derivatization. Future developments in these techniques may enhance their utility for this specific analysis.

References

Application Note: Utilizing 3-epi-Calcifediol-d3 as a Tracer in Vitamin D Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin D is a crucial prohormone that undergoes a multi-step metabolic activation process, primarily in the liver and kidneys, to exert its biological effects. The canonical pathway involves the conversion of Vitamin D3 to Calcifediol (25-hydroxyvitamin D3, 25(OH)D3) and subsequently to the active hormone Calcitriol (1,25-dihydroxyvitamin D3). However, a significant alternative metabolic route, C-3 epimerization, converts 25(OH)D3 into its stereoisomer, 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3).[1] The biological significance and metabolic kinetics of this epimer are still under active investigation.

The use of stable isotope-labeled tracers, such as 3-epi-Calcifediol-d3, provides a powerful tool for elucidating the dynamics of the C-3 epimerization pathway. By introducing a deuterated (d3) version of the metabolite, researchers can distinguish the administered tracer from the endogenous pool, enabling precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes. This application note details the principles, protocols, and data analysis for using this compound-d3 in metabolic research.

Principle of Stable Isotope Tracing

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing Hydrogen-1 with Deuterium, ¹H with ²H or D). This compound-d3 is chemically identical to its endogenous counterpart but has a slightly higher mass (+3 Da). This mass difference is readily detectable by mass spectrometry (MS), allowing the tracer and its downstream metabolites to be quantified independently from the naturally occurring, unlabeled (d0) molecules.

G Concept of Stable Isotope Tracing Endogenous Endogenous Pool (this compound) Metabolite_d0 Endogenous Metabolites (e.g., 3-epi-1,25(OH)2D3) Endogenous->Metabolite_d0 Metabolism Tracer Administered Tracer (this compound-d3) Metabolite_d3 Tracer-Derived Metabolites (e.g., 3-epi-1,25(OH)2D3-d3) Tracer->Metabolite_d3 Metabolism Analysis LC-MS/MS Analysis Metabolite_d0->Analysis Metabolite_d3->Analysis

Fig 1. Differentiating tracer from endogenous pools.

Vitamin D Metabolic Pathway Including C-3 Epimerization

The following diagram illustrates the known metabolic pathways of Vitamin D3, highlighting the entry point of 25(OH)D3 into the C-3 epimerization cascade. The use of a this compound-d3 tracer allows for the specific investigation of the kinetics and products of this branch of metabolism.

G D3 Vitamin D3 (Cholecalciferol) pD3 Calcifediol (25(OH)D3) D3->pD3 CYP2R1/CYP27A1 (Liver) epi_pD3 This compound (3-epi-25(OH)D3) pD3->epi_pD3 C-3 Epimerization Calcitriol Calcitriol (1,25(OH)2D3) ACTIVE HORMONE pD3->Calcitriol CYP27B1 (Kidney) Inactive_24 24,25(OH)2D3 (Inactive) pD3->Inactive_24 CYP24A1 Tracer Tracer Input (this compound-d3) Tracer->epi_pD3 epi_Calcitriol 3-epi-Calcitriol (3-epi-1,25(OH)2D3) epi_pD3->epi_Calcitriol CYP27B1 epi_Inactive_24 3-epi-24,25(OH)2D3 (Inactive) epi_pD3->epi_Inactive_24 CYP24A1 Calcitroic_Acid Calcitroic Acid (Inactive) Calcitriol->Calcitroic_Acid CYP24A1 (Inactivation) epi_Calcitroic_Acid 3-epi-Calcitroic Acid (Inactive) epi_Calcitriol->epi_Calcitroic_Acid CYP24A1 (Inactivation)

Fig 2. Vitamin D metabolism with the C-3 epimer pathway.

Physicochemical and Analytical Data

Quantitative data for the tracer and typical analytical parameters are summarized below.

Table 1: Properties of this compound-d3

Property Value Reference
Compound Name 3-epi-25-Hydroxyvitamin D3-d3 -
Synonyms This compound-d3 -
CAS Number 73809-05-9 (unlabeled)
Molecular Formula C₂₇H₄₁D₃O₂
Molecular Weight ~403.67 g/mol

| Storage Temperature | -20°C | |

Table 2: Example LC-MS/MS Parameters for Quantification

Parameter Setting
LC Column Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex PFP)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (d0) Q1: 401.3 -> Q3: 383.3 (Precursor -> Product)
MRM Transition (d3) Q1: 404.3 -> Q3: 386.3 (Precursor -> Product)

| Internal Standard | 25(OH)D3-d6 or other appropriate labeled standard |

Note: MRM transitions are predictive and must be optimized on the specific mass spectrometer used.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a typical experiment to assess the metabolic conversion of this compound-d3 in a cell culture model (e.g., human hepatocytes or kidney cells).

Workflow Overview

G A 1. Cell Culture (e.g., HepG2, HK-2) B 2. Tracer Incubation Add this compound-d3 to media A->B C 3. Time-Point Sampling Collect media and/or cell lysates (e.g., 0, 2, 6, 12, 24 hours) B->C D 4. Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction C->D E 5. LC-MS/MS Analysis Quantify d3-tracer and d3-metabolites D->E F 6. Data Analysis - Calculate concentrations - Determine metabolic rate E->F

References

Application Notes and Protocols for 3-epi-Calcifediol in Hyperparathyroidism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperparathyroidism, characterized by elevated parathyroid hormone (PTH) levels, is a significant clinical concern, particularly in patients with chronic kidney disease (CKD), leading to mineral and bone disorders. Vitamin D compounds are central to the management of hyperparathyroidism due to their ability to suppress PTH gene expression and secretion. 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a C-3 epimer of calcifediol, the primary circulating form of vitamin D. While historically considered less active, recent research has highlighted the unique biological properties of this compound and its metabolites, particularly their potent effects on PTH suppression. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in hyperparathyroidism research.

The active metabolite, 1α,25-dihydroxy-3-epi-vitamin D3, has been shown to be a potent suppressor of parathyroid hormone secretion.[1] Interestingly, this metabolite exhibits a significantly lower affinity for the vitamin D receptor (VDR) compared to its non-epimeric counterpart, 1α,25-dihydroxyvitamin D3, yet demonstrates equipotent PTH suppression.[2] This suggests a potentially different mechanism of action or a prolonged therapeutic effect due to a slower metabolic degradation in parathyroid tissue.[1] These characteristics make this compound a compelling molecule for research into novel therapies for hyperparathyroidism with a potentially wider therapeutic window.

Data Presentation

The following tables summarize key quantitative data regarding the activity of this compound's active metabolite in relation to PTH suppression and VDR binding.

Table 1: Comparative Activity of 1α,25-dihydroxyvitamin D3 and its 3-epi-Metabolite on PTH Secretion in Bovine Parathyroid Cells

CompoundMaximal PTH SuppressionRelative VDR Affinity
1α,25-dihydroxyvitamin D3~50%100%
1α,25-dihydroxy-3-epi-vitamin D3~50%~3.3%

Data adapted from Brown AJ, et al. J Cell Biochem, 1999.[1]

Table 2: Efficacy of Extended-Release Calcifediol in Reducing iPTH in Patients with Secondary Hyperparathyroidism and Stage 3 or 4 CKD

Treatment DurationPercentage of Patients with ≥30% Reduction in iPTH
12 weeks22%
26 weeks40%
52 weeks50%

Data from a study on extended-release calcifediol, the parent compound of this compound.[3] This table provides context for the potential long-term efficacy of vitamin D prohormone therapy.

Signaling Pathways and Experimental Workflows

To facilitate the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.

VitaminD_Metabolism_and_Action cluster_0 Circulation and Metabolism cluster_1 Parathyroid Cell This compound This compound CYP27B1 1α-hydroxylase (CYP27B1) This compound->CYP27B1 Calcifediol Calcifediol Calcifediol->CYP27B1 Epimerase Epimerase Calcifediol->Epimerase 1a,25(OH)2-3-epi-D3 1a,25(OH)2-3-epi-D3 VDR Vitamin D Receptor (VDR) 1a,25(OH)2-3-epi-D3->VDR Lower Affinity 1a,25(OH)2-3-epi-D3->VDR PTH_Secretion PTH Secretion 1a,25(OH)2-3-epi-D3->PTH_Secretion Potent Suppression 1a,25(OH)2D3 1a,25(OH)2D3 1a,25(OH)2D3->VDR High Affinity 1a,25(OH)2D3->VDR CYP27B1->1a,25(OH)2-3-epi-D3 CYP27B1->1a,25(OH)2D3 Epimerase->this compound PTH_Gene PTH Gene VDR->PTH_Gene Transcription Suppression PTH_Gene->PTH_Secretion Synthesis

Caption: Metabolism of this compound and its action in parathyroid cells.

InVitro_Protocol_Workflow Bovine_Parathyroid_Glands Bovine Parathyroid Glands Cell_Isolation Isolate Parathyroid Cells (Collagenase Digestion) Bovine_Parathyroid_Glands->Cell_Isolation Cell_Culture Culture Cells to Confluence Cell_Isolation->Cell_Culture Treatment Treat with this compound Metabolites (Dose-Response) Cell_Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Analysis Analyze Incubation->Analysis PTH_Assay PTH Secretion Assay (ELISA/RIA) Analysis->PTH_Assay qPCR PTH Gene Expression (qPCR) Analysis->qPCR VDR_Binding VDR Binding Assay Analysis->VDR_Binding

Caption: Workflow for in vitro evaluation of this compound.

Animal_Model_Workflow Animals Wistar Rats Induction Induce Secondary Hyperparathyroidism (5/6 Nephrectomy + High P Diet) Animals->Induction Acclimation Acclimation and Baseline Measurement Induction->Acclimation Treatment_Groups Randomize into Treatment Groups Acclimation->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle 3epi_Calcifediol This compound (Dose Range) Treatment_Groups->3epi_Calcifediol Positive_Control Calcitriol Treatment_Groups->Positive_Control Dosing Daily Intraperitoneal Injections (4-8 weeks) Vehicle->Dosing 3epi_Calcifediol->Dosing Positive_Control->Dosing Monitoring Weekly Blood Sampling and End-of-Study Analysis Dosing->Monitoring Endpoints Primary Endpoints Monitoring->Endpoints Serum_PTH Serum PTH Endpoints->Serum_PTH Serum_Calcium Serum Calcium & Phosphorus Endpoints->Serum_Calcium Kidney_Function Kidney Function Endpoints->Kidney_Function

Caption: Workflow for in vivo evaluation of this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for studying vitamin D analogs in the context of hyperparathyroidism and can be specifically tailored for this compound research.

Protocol 1: In Vitro PTH Secretion and Gene Expression in Bovine Parathyroid Cells

This protocol details the methodology for assessing the direct effects of this compound and its metabolites on PTH secretion and gene expression in primary bovine parathyroid cell cultures.

1. Isolation and Culture of Bovine Parathyroid Cells:

  • Aseptically collect fresh bovine parathyroid glands from a local abattoir.

  • Mince the glands into small fragments (1-2 mm) in a sterile petri dish containing culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin).

  • Digest the tissue fragments with collagenase (e.g., 1 mg/mL Type II collagenase) in a shaking water bath at 37°C for 60-90 minutes.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Wash the cells twice with culture medium by centrifugation (200 x g for 5 minutes).

  • Resuspend the cells in fresh culture medium and plate in culture flasks or multi-well plates.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 70-80% confluency.

2. Treatment with this compound Metabolites:

  • Prepare stock solutions of 1α,25-dihydroxy-3-epi-vitamin D3 and 1α,25-dihydroxyvitamin D3 (as a positive control) in ethanol.

  • Once cells are confluent, replace the culture medium with a low-calcium medium (e.g., 0.5 mM Ca2+) to stimulate PTH secretion.

  • Add the vitamin D metabolites to the culture medium at a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁷ M). Include a vehicle control (ethanol).

  • Incubate the cells for 24 to 48 hours.

3. Measurement of PTH Secretion:

  • After the incubation period, collect the culture medium from each well.

  • Centrifuge the medium to remove any cellular debris.

  • Measure the concentration of PTH in the supernatant using a commercially available bovine PTH ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

4. Analysis of PTH Gene Expression by qPCR:

  • After collecting the culture medium, lyse the cells in the wells using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA from the cell lysates according to the manufacturer's protocol.

  • Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for bovine PTH and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the relative expression of PTH mRNA using the ΔΔCt method.

Protocol 2: In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism

This protocol outlines the creation of a uremic rat model of secondary hyperparathyroidism and the subsequent evaluation of this compound's efficacy in vivo.[1]

1. Induction of Secondary Hyperparathyroidism:

  • Use male Wistar rats (12-14 weeks old).

  • Perform a two-step 5/6th nephrectomy.

    • In the first surgery, ligate two of the three branches of the left renal artery.

    • One week later, perform a right total nephrectomy.

  • After the second surgery, feed the rats a high-phosphorus diet (e.g., 1.2% phosphorus) to induce hyperparathyroidism.

  • Allow the animals to develop stable secondary hyperparathyroidism over 4-6 weeks. Monitor serum creatinine, calcium, phosphorus, and PTH levels to confirm the disease model.

2. Treatment Regimen:

  • Randomly assign the uremic rats to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., propylene glycol, intraperitoneally).

    • Group 2: this compound (low dose, e.g., 0.1 µg/kg/day, i.p.).

    • Group 3: this compound (high dose, e.g., 0.5 µg/kg/day, i.p.).

    • Group 4: Positive control (e.g., Calcitriol, 0.1 µg/kg/day, i.p.).

  • Administer the treatments daily via intraperitoneal injection for a period of 4 to 8 weeks.

3. Monitoring and Sample Collection:

  • Collect blood samples weekly via the tail vein for measurement of serum calcium, phosphorus, and creatinine.

  • At the end of the treatment period, collect a final blood sample via cardiac puncture for the measurement of serum intact PTH (iPTH) using a rat-specific ELISA kit.

  • Euthanize the animals and collect tissues (parathyroid glands, kidneys, femurs) for further analysis (e.g., histology, gene expression).

4. Data Analysis:

  • Compare the mean serum iPTH, calcium, and phosphorus levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

  • Analyze the dose-response effect of this compound on the measured parameters.

  • Evaluate the histological changes in the parathyroid glands and bones.

Conclusion

This compound and its metabolites represent a promising area of research for the development of novel therapies for hyperparathyroidism. The unique pharmacological profile, characterized by potent PTH suppression despite lower VDR affinity, warrants further investigation into its mechanisms of action. The detailed protocols provided here offer a framework for researchers to explore the therapeutic potential of this compound in both in vitro and in vivo models of hyperparathyroidism. These studies will be crucial in elucidating the clinical utility of this intriguing vitamin D epimer.

References

Analytical Standards for 3-epi-Calcifediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of vitamin D metabolites is crucial for assessing the vitamin D status of individuals and for the development of related pharmaceuticals. Calcifediol (25-hydroxyvitamin D3) is the primary circulating form of vitamin D and the most commonly used biomarker for its assessment. However, the presence of its stereoisomer, 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3), can interfere with accurate quantification, as many analytical methods do not differentiate between the two.[1] This epimer, which differs in the configuration of the hydroxyl group at the C-3 position, has been detected in human serum and its physiological role is still under investigation.[2][3] Therefore, the development of specific and sensitive analytical methods capable of separating and accurately quantifying both Calcifediol and this compound is of significant importance in clinical and research settings.

These application notes provide detailed protocols for the sample preparation and chromatographic separation of this compound, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for this application.[2][4]

Analytical Methodologies

The gold standard for the distinct quantification of Calcifediol and its 3-epimer is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the necessary selectivity and sensitivity to separate these structurally similar compounds and accurately measure their concentrations in complex biological matrices like serum and plasma.[2][5] Isotope-labeled internal standards, such as this compound-d3 or this compound-¹³C₅, are often employed to ensure the accuracy and precision of the quantitative analysis.[6][7][8]

Key Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma using Protein Precipitation and Liquid-Liquid Extraction

This protocol outlines a common procedure for extracting this compound and Calcifediol from serum or plasma samples, preparing them for LC-MS/MS analysis.[5][9][10]

Materials:

  • Serum or plasma sample

  • Acetonitrile (ACN) with 1% formic acid

  • Internal standard solution (e.g., this compound-d3 in methanol)

  • n-Hexane

  • Methanol

  • Water

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of acetonitrile containing 1% formic acid to precipitate the proteins.[11]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 1 mL of n-hexane.

  • Vortex for 1 minute and then centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a new tube.

  • Repeat the extraction with another 1 mL of n-hexane and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[9]

Protocol 2: LC-MS/MS Analysis for the Quantification of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.[2][5]

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5][11]

Chromatographic Conditions:

  • Column: A column capable of separating the epimers is crucial. A pentafluorophenyl (PFP) column has been reported to provide good resolution.[9]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. The exact gradient profile will need to be optimized based on the specific column and system.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[11]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is commonly used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored. For example, for 25-hydroxyvitamin D3 and its C3-epimer, the transition m/z 401.3 → 383.3 is often used.[12]

  • Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for the analysis of this compound using LC-MS/MS.

ParameterReported ValueReference
Limit of Detection (LOD) 1 nM[5]
Method Range 3-250 nM[5]
Precision (%RSD) 8.1% - 13.4%[5]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
25(OH) Vitamin D3 401.3383.3[12]
C3-Epi-25(OH) Vitamin D3 401.3383.3[12]
25(OH) Vitamin D2 413.4271.1[12]
C3-Epi-25(OH) Vitamin D2 413.4271.1[12]
d6-25(OH) Vitamin D3 (IS) 407.4107.2[12]

Visualizations

Experimental Workflow for this compound Analysis

G Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis serum Serum/Plasma Sample is_add Add Internal Standard (e.g., this compound-d3) serum->is_add ppt Protein Precipitation (Acetonitrile + Formic Acid) is_add->ppt cent1 Centrifugation ppt->cent1 supernatant Collect Supernatant cent1->supernatant lle Liquid-Liquid Extraction (n-Hexane) supernatant->lle cent2 Centrifugation lle->cent2 org_phase Collect Organic Phase cent2->org_phase evap Evaporation to Dryness org_phase->evap recon Reconstitution evap->recon lc LC Separation (e.g., PFP Column) recon->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant VitaminD_Metabolism Simplified Vitamin D Metabolism D3 Vitamin D3 (Cholecalciferol) Calcifediol Calcifediol (25-hydroxyvitamin D3) D3->Calcifediol Liver Epi_Calcifediol This compound Calcifediol->Epi_Calcifediol Epimerization Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) (Active Form) Calcifediol->Calcitriol Kidney Epi_Calcitriol 3-epi-1α,25(OH)₂D Epi_Calcifediol->Epi_Calcitriol Hydroxylation

References

Troubleshooting & Optimization

Technical Support Center: 3-epi-Calcifediol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying this compound?

The most significant challenge is the presence of its C-3 epimer, 25-hydroxyvitamin D3 (Calcifediol). This compound and Calcifediol are isobars, meaning they have the same molecular weight and produce identical mass-to-charge ratios (m/z) in a mass spectrometer.[1] This makes them indistinguishable by mass spectrometry alone, necessitating complete chromatographic separation for accurate and independent quantification.[2][1] Failure to separate these epimers can lead to an overestimation of total 25-hydroxyvitamin D levels, potentially impacting the clinical assessment of vitamin D status.[3][4]

Q2: Why can't I separate this compound from Calcifediol using a standard C18 column?

Standard C18 columns often fail to provide adequate resolution between the two epimers due to their very similar structures and hydrophobicity.[3][5] To achieve separation, specialized column chemistries are required. Pentafluorophenyl (PFP) stationary phases have demonstrated superior selectivity for these compounds, enabling baseline or near-baseline resolution.[2][4][5][6] The unique interactions provided by the PFP phase allow for the subtle structural differences between the epimers to be exploited for chromatographic separation.

Q3: What are matrix effects and how do they impact my analysis?

Matrix effects are a common issue in LC-MS/MS analysis where endogenous components of the biological sample (e.g., phospholipids, salts in serum or plasma) co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[7][8] This interference can lead to either ion suppression (reduced signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[7][9] Rigorous sample preparation is crucial to minimize these effects.

Q4: Are there specific reference materials and internal standards for this compound?

Yes. For accurate quantification using isotope dilution mass spectrometry, a stable isotope-labeled internal standard is essential. Deuterium-labeled forms such as [2H3]-C3-epi-25OHD3 are available and should be used to correct for variability during sample preparation and analysis.[10][11] Additionally, certified reference materials for this compound are available from various suppliers and should be used to prepare calibrators and quality control samples to ensure accuracy and traceability. Using Calcifediol calibrators to quantify this compound can lead to significant overestimation due to differences in signal response.[12]

Q5: How prevalent is this compound and in what populations is it most significant?

The C-3 epimer can be present in significant concentrations, particularly in infants under one year of age, where it can contribute from 8.7% to as much as 61.1% of the total 25-hydroxyvitamin D concentration.[6][13] While it is also detectable in adults, the concentrations are generally lower.[4][6] The presence of this epimer in infant samples is a critical consideration, as its inclusion in total 25-hydroxyvitamin D measurements could lead to misclassification of vitamin D status.[4][14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Chromatographic Separation of Epimers Inappropriate Column Chemistry: Using a standard C18 column.Switch to a Pentafluorophenyl (PFP) or a similar phenyl-based column chemistry known to provide selectivity for epimers.[2][5]
Suboptimal Mobile Phase: Incorrect solvent composition or gradient.Optimize the mobile phase, particularly the organic modifier (e.g., methanol, acetonitrile) and its gradient profile to enhance resolution.
Low Signal or Poor Sensitivity Inefficient Ionization: Vitamin D metabolites are lipophilic and can have poor ionization efficiency.Optimize mass spectrometer source parameters (e.g., temperature, gas flows). Consider using Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for this class of compounds than Electrospray Ionization (ESI).[7] Chemical derivatization with reagents like PTAD can also enhance ionization, though it may complicate chromatography.[3]
Matrix Effects: Ion suppression from co-eluting endogenous compounds.Implement a more rigorous sample cleanup protocol, such as two-step liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] Utilize phospholipid removal plates or cartridges.
Analyte Loss During Sample Prep: Incomplete extraction or evaporation/reconstitution issues.Review the entire sample preparation workflow. Ensure the chosen extraction solvent is appropriate and that the evaporation step does not lead to analyte degradation. Use a stable isotope-labeled internal standard to monitor and correct for recovery.
Inconsistent or Irreproducible Results Variability in Sample Preparation: Inconsistent manual execution of extraction steps.Automate sample preparation where possible.[15] Ensure precise and consistent pipetting and timing for all steps. An internal standard is critical to correct for run-to-run variations.[7]
System Contamination: Buildup of matrix components in the LC system or MS source.Flush the LC system and mass spectrometer regularly with appropriate solvents. Use a guard column to protect the analytical column from contaminants.[7][16]
Peak Tailing or Splitting Column Contamination/Void: Buildup of contaminants on the column frit or dissolution of the stationary phase.Flush the column according to the manufacturer's instructions. If the problem persists, replace the column. Ensure the mobile phase pH is compatible with the column chemistry.[16]
Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.[16]

Quantitative Data Summary

The following tables summarize key performance metrics from various LC-MS/MS methods for this compound quantification.

Table 1: Assay Performance Characteristics

ParameterMethod 1[14]Method 2[6]Method 3[17]
Lower Limit of Quantitation (LLOQ) 1.0 nmol/LNot Specified0.1 ng/mL (0.25 nmol/L)
Analytical Measurement Range 1 - 250 nmol/LNot SpecifiedNot Specified
Inter-assay CV (Precision) < 7.6%2.8% - 4.2% (for 25OHD3)4.4% - 5.3%
Intra-assay CV (Precision) Not SpecifiedNot Specified2.1% - 2.2%
Accuracy/Recovery Monitored via proficiency testingNot SpecifiedDeviation of <0.8 ng/mL from serum LC-MS/MS

Table 2: Prevalence of this compound in Different Populations

PopulationMean % of Total 25OHD3RangeReference
Infants (<1 year) 11.1%2.3% - 49.2%[6]
Children 6.2%2.5% - 20.0%[6]
Adults 3.5%<2% - 10.6%[6]

Experimental Protocols

Detailed Methodology: Sample Preparation and LC-MS/MS Analysis

This protocol is a composite example based on common practices cited in the literature.[2][5]

1. Sample Preparation: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)

  • Objective: To release the analyte from binding proteins and remove the majority of proteins and phospholipids.

  • Procedure:

    • Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.

    • Add 200 µL of methanol containing the internal standard (e.g., [2H3]-C3-epi-25OHD3). This step precipitates the proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • To perform LLE, add 1 mL of a non-polar solvent like hexane, vortex for 90 seconds, and centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (containing the analyte) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for injection.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate this compound from Calcifediol and quantify it using tandem mass spectrometry.

  • LC System: UPLC or HPLC system.

  • Analytical Column: A Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is recommended.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A suitable gradient must be developed to resolve the epimers. A typical run might start at ~60-70% B and ramp up to >90% B over several minutes.

  • Flow Rate: ~0.3 - 0.5 mL/min.

  • Column Temperature: ~40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: ESI or APCI, positive ion mode.

  • MRM Transitions: The same mass transition is used for both this compound and Calcifediol as they are isomers. A common transition is m/z 401.3 -> 383.3. A qualifier ion should also be monitored.[1][6]

    • 25(OH)D3 and 3-epi-25(OH)D3: m/z 401.3 -> 383.3 (Quantifier), 401.3 -> 365.3 (Qualifier)

    • d3-Internal Standard: m/z 404.4 -> 386.3 (Quantifier)

Mandatory Visualizations

Diagrams of Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum 1. Serum/Plasma Sample (100 µL) IS 2. Add Internal Standard in Methanol (200 µL) Serum->IS Vortex1 3. Vortex IS->Vortex1 Centrifuge1 4. Centrifuge Vortex1->Centrifuge1 Supernatant 5. Collect Supernatant Centrifuge1->Supernatant LLE 6. Liquid-Liquid Extraction (Hexane) Supernatant->LLE Evaporate 7. Evaporate to Dryness LLE->Evaporate Reconstitute 8. Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject 9. Inject onto UPLC/HPLC System Reconstitute->Inject Column 10. Chromatographic Separation (PFP Column) Inject->Column MS 11. Mass Spectrometry Detection (MRM) Column->MS Data 12. Data Processing & Quantification MS->Data G Start Inconsistent or Poor Results? CheckSeparation Are epimers separated (baseline resolution)? Start->CheckSeparation CheckSignal Is signal intensity adequate (S/N > 10 for LLOQ)? CheckSeparation->CheckSignal Yes Sol_Column Solution: Use PFP column. Optimize mobile phase. CheckSeparation->Sol_Column No CheckReproducibility Are results reproducible (%CV acceptable)? CheckSignal->CheckReproducibility Yes Sol_Matrix Solution: Improve sample cleanup (SPE/LLE). Optimize MS source. CheckSignal->Sol_Matrix No Sol_System Solution: Check for system contamination. Verify sample prep consistency. Use internal standard. CheckReproducibility->Sol_System No End Analysis Optimized CheckReproducibility->End Yes Sol_Column->CheckSeparation Re-evaluate Sol_Matrix->CheckSignal Re-evaluate Sol_System->CheckReproducibility Re-evaluate

References

Technical Support Center: Improving 3-epi-Calcifediol Assay Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of 3-epi-Calcifediol assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for assay accuracy?

A1: this compound (3-epi-25-hydroxyvitamin D3) is an epimer of Calcifediol (25-hydroxyvitamin D3), differing in the stereochemical orientation of the hydroxyl group at the C-3 position.[1] Its presence can interfere with assays designed to measure total 25-hydroxyvitamin D (25(OH)D), the primary marker of vitamin D status, leading to potential overestimation and misclassification of a patient's vitamin D sufficiency.[2] Accurate measurement is crucial as different forms of vitamin D may have varying biological activities.

Q2: Which assay methods are most susceptible to interference from this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that do not chromatographically separate this compound from Calcifediol are prone to this interference.[3] Some competitive protein binding assays have also shown significant cross-reactivity with this compound.[4][5] Immunoassays, for the most part, do not recognize the C-3 epimer and are less affected by it.[6]

Q3: How can I determine if my current assay is affected by this compound?

A3: Review the assay's documentation for information on cross-reactivity with 3-epi-25(OH)D3. If you are using an LC-MS/MS method, check if the chromatography can resolve 3-epi-25(OH)D3 from 25(OH)D3. You can also analyze samples known to contain 3-epi-25(OH)D3, such as those from neonates, and compare the results with a reference method that specifically quantifies the epimer.[4][5]

Q4: What is the recommended method for accurate this compound measurement?

A4: The gold standard for accurately measuring this compound and distinguishing it from Calcifediol is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that incorporates chromatographic separation of the two epimers.[2][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Overestimation of Total 25(OH)D Levels Co-elution of this compound with Calcifediol in LC-MS/MS analysis.Optimize the chromatographic method to achieve baseline separation of the epimers. Consider using a pentafluorophenyl (PFP) column.[2]
Cross-reactivity of the assay with this compound (in binding assays).If using a binding assay, consult the manufacturer's data on cross-reactivity. If significant, consider switching to an LC-MS/MS method with epimer separation.[4]
Poor Chromatographic Resolution of Epimers Inappropriate LC column or mobile phase composition.Use a column known to resolve the epimers, such as a pentafluorophenyl propyl column.[2] Optimize the mobile phase gradient and composition.
Insufficient run time.Increase the chromatographic run time to allow for better separation.
Inconsistent or Irreproducible Results Issues with sample preparation, such as incomplete protein precipitation or extraction.Ensure thorough mixing during protein precipitation and extraction steps. Validate the sample preparation method for recovery and matrix effects.[8]
Instability of analytes.Prepare fresh calibration standards and quality control samples. Assess the stability of the analytes under the storage and handling conditions used.[8]
Instrument variability.Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations in instrument response.[9]
Low Signal Intensity or Poor Sensitivity Inefficient ionization in the mass spectrometer.Optimize the mass spectrometer source parameters, such as capillary voltage and gas flows.[7]
Suboptimal sample cleanup leading to ion suppression.Incorporate a solid-phase extraction (SPE) step for cleaner samples.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound assay performance.

Table 1: Cross-Reactivity of Different Assay Types with this compound

Assay Type Assay Example Reported Cross-Reactivity with 3-epi-25(OH)D3 Reference
Competitive Protein Binding (CPB)Roche Elecsys Vitamin D Total~51-57% with exogenous 3-epi-25(OH)D3; minimal with endogenous.[4][5]
Immunoassay (Various)DiaSorin, IDS, Abbott, SiemensGenerally no significant cross-reactivity observed.[4]
LC-MS/MS (without epimer separation)Not Applicable100% (as it is not distinguished from 25(OH)D3)[3]

Table 2: Typical Performance Characteristics of an LC-MS/MS Method for this compound

Parameter Typical Value Reference
Lower Limit of Quantification (LLOQ) 0.4 - 5.2 ng/mL[11]
Linearity (r²) > 0.99[8]
Intra- and Inter-assay Precision (%CV) < 15%[8]
Accuracy/Recovery 85-115%[12]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound and Calcifediol in human serum or plasma.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 100 µL of serum/plasma, add an internal standard solution (e.g., deuterated 3-epi-25(OH)D3 and 25(OH)D3).

  • Add a protein precipitating agent, such as methanol or acetonitrile, and vortex thoroughly.[10]

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane or a hexane/dichloromethane mixture).[13]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic (upper) layer containing the analytes to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column capable of resolving the epimers, such as a pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 2.6 µm).[2]

  • Mobile Phase A: Water with a modifier like formic acid or ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with a similar modifier.

  • Gradient: A gradient elution is typically used to achieve optimal separation.

  • Flow Rate: A typical flow rate for a UHPLC system is around 0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Visualizations

VitaminD_Metabolism cluster_skin Skin (UVB Light) cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Cholecalciferol (Vitamin D3) Cholecalciferol (Vitamin D3) 7-dehydrocholesterol->Cholecalciferol (Vitamin D3) Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Cholecalciferol (Vitamin D3)->Calcifediol (25(OH)D3) 25-hydroxylase Cholecalciferol (Vitamin D3)->Calcifediol (25(OH)D3) This compound This compound Calcifediol (25(OH)D3)->this compound C-3 Epimerase Calcitriol (1,25(OH)2D3) Active Form Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) 1α-hydroxylase 24,25(OH)2D3 Inactive Metabolite Calcifediol (25(OH)D3)->24,25(OH)2D3 24-hydroxylase

Caption: Vitamin D Metabolic Pathway.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum_Plasma_Sample Serum_Plasma_Sample Protein_Precipitation Protein Precipitation (e.g., Methanol) Serum_Plasma_Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Dry_Reconstitute Evaporation and Reconstitution Extraction->Dry_Reconstitute LC_Separation Chromatographic Separation (PFP Column) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Final_Results Final_Results Data_Processing->Final_Results Accurate 25(OH)D and 3-epi-25(OH)D Levels

Caption: LC-MS/MS Workflow for this compound.

References

Technical Support Center: Matrix Effects in 3-epi-Calcifediol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample matrix (e.g., plasma, serum).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the primary causes of matrix effects in this compound analysis?

A2: The leading causes of matrix effects in the analysis of this compound in biological samples are endogenous components of the matrix, particularly phospholipids.[3] Phospholipids are abundant in plasma and serum and can co-elute with the analyte, competing for ionization in the mass spectrometer's source, which typically leads to ion suppression.[3] Other potential sources of interference include salts, other lipids, and metabolites that are not adequately removed during sample preparation.[2]

Q3: Why is it crucial to chromatographically separate this compound from Calcifediol (25-hydroxyvitamin D3)?

A3: this compound and Calcifediol are isobaric, meaning they have the same mass-to-charge ratio and will not be distinguished by the mass spectrometer alone.[4][5] Furthermore, studies have shown that this compound can exhibit an enhanced signal compared to Calcifediol in LC-MS/MS analysis.[4][6] Therefore, co-elution will lead to an overestimation of Calcifediol concentrations. Chromatographic separation is essential for the accurate quantification of both compounds.[4]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) fully compensate for matrix effects?

A4: A SIL-IS is the gold standard for compensating for matrix effects.[7] Since the SIL-IS is chemically almost identical to the analyte, it is assumed to co-elute and experience similar ionization suppression or enhancement. However, for this compensation to be effective, the SIL-IS must be added to the sample early in the workflow, and it is crucial to ensure that the matrix effect is consistent across the chromatographic peak. While highly effective, it is still best practice to minimize matrix effects as much as possible through optimized sample preparation.

Q5: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis?

A5: Common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is used to precipitate proteins. However, it is often not effective at removing phospholipids.[3]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquids. It can be more effective than PPT at removing interferences.[8][9]

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain the analyte while matrix components are washed away, resulting in a cleaner extract.[8][10]

  • Supported Liquid Extraction (SLE): A variation of LLE where the aqueous sample is absorbed onto a solid support, and the analytes are eluted with an organic solvent.[11]

  • Phospholipid Removal Plates: Specialized plates designed to selectively remove phospholipids from the sample extract, significantly reducing matrix effects.[3][12]

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis due to matrix effects.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor reproducibility of results Inconsistent matrix effects between samples.- Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as SPE or phospholipid removal plates to reduce matrix variability.[3] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS for this compound to compensate for variations in matrix effects.[7]
Low signal intensity (ion suppression) Co-eluting matrix components, primarily phospholipids, are suppressing the ionization of this compound.[3]- Improve Chromatographic Separation: Modify the LC gradient or change the column to better separate the analyte from interfering peaks. - Enhance Sample Cleanup: Switch from PPT to LLE or SPE to more effectively remove phospholipids.[8] Consider using phospholipid removal plates for targeted cleanup.[12] - Perform a Post-Column Infusion Experiment: To confirm ion suppression and identify the retention time of interfering components.
Inaccurate quantification (overestimation or underestimation) Ion enhancement or suppression that is not adequately compensated for. Potential co-elution with isobaric interferences.- Assess Matrix Factor: Quantitatively determine the extent of the matrix effect. - Ensure Chromatographic Resolution: Verify baseline separation of this compound from Calcifediol and other potential isomers.[4] - Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix similar to the samples to compensate for consistent matrix effects.
Gradual decrease in signal over a batch of injections Buildup of matrix components on the analytical column or in the mass spectrometer source.- Implement a Column Wash Step: Include a high-organic wash at the end of each chromatographic run to clean the column. - Improve Sample Preparation: A cleaner sample extract will reduce the accumulation of non-volatile matrix components. - Perform Regular Maintenance: Clean the mass spectrometer source as recommended by the manufacturer.

Data on Sample Preparation and Matrix Effects

The choice of sample preparation method significantly impacts the extent of matrix effects. The following table summarizes typical recovery and matrix effect data for vitamin D metabolites using different techniques. Note: Values can vary depending on the specific protocol, matrix, and analytical system.

Sample Preparation Method Analyte Typical Recovery (%) Typical Matrix Effect (%) Reference
Protein Precipitation (PPT)25(OH)D2 & 25(OH)D383.3 - 86.5High (significant ion suppression)[12]
Supported Liquid Extraction (SLE)3-epi-25(OH)D363.1 - 90.4Not specified[13]
Phospholipid Removal Plates25(OH)D2 & 25(OH)D397.4 - 102.5Low (minimal ion suppression)[12]
Solid-Phase Extraction (SPE)Vitamin D metabolites>90Generally lower than PPT
Protein Precipitation followed by SPE25(OH)D3, epi-25(OH)D3~80<20

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Matrix Factor Calculation)

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, serum) using the established sample preparation method. After the final extraction step, spike the extracted matrix with this compound at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound at the same concentrations as Set A before starting the sample preparation procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B)

    • Process Efficiency (PE) = (Peak Area of Set C) / (Peak Area of Set A) = MF x RE

Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup:

    • Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer inlet, using a T-fitting.

    • This will generate a stable, continuous signal for the analyte.

  • Injection: Inject an extracted blank matrix sample onto the LC column and run the chromatographic method.

  • Analysis:

    • Monitor the signal of the infused this compound.

    • A drop in the baseline signal indicates ion suppression at that retention time.

    • An increase in the baseline signal indicates ion enhancement.

    • This allows for the identification of chromatographic regions where matrix components are eluting and causing interference.

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Neat Standard LCMS Analyze Peak Areas A->LCMS B Set B: Post-Extraction Spike B->LCMS C Set C: Pre-Extraction Spike C->LCMS MF Matrix Factor = B/A LCMS->MF RE Recovery = C/B LCMS->RE PE Process Efficiency = C/A LCMS->PE

Caption: Workflow for the quantitative assessment of matrix effects.

PostColumnInfusion cluster_system LC-MS System cluster_infusion Infusion LC LC Column Tee LC->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump with This compound Standard Syringe->Tee BlankMatrix Inject Extracted Blank Matrix BlankMatrix->LC

Caption: Setup for a post-column infusion experiment.

MitigationStrategies Start Matrix Effect Identified Opt_SamplePrep Optimize Sample Preparation Start->Opt_SamplePrep Opt_Chromo Optimize Chromatography Start->Opt_Chromo Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Start->Use_SIL_IS Result Reduced/Compensated Matrix Effect Opt_SamplePrep->Result Opt_Chromo->Result Use_SIL_IS->Result

Caption: Logical approach to mitigating matrix effects.

References

Technical Support Center: Optimizing 3-epi-Calcifediol Extraction from Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 3-epi-Calcifediol from serum. The following sections detail common issues and solutions for the most prevalent extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from serum?

A1: The three primary methods for extracting this compound and other vitamin D metabolites from serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method has its advantages and disadvantages in terms of selectivity, recovery, and throughput.[1]

Q2: Why is the removal of proteins important during extraction?

A2: Proteins in serum can interfere with downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), by causing matrix effects and clogging analytical columns.[2][3] Efficient protein removal is crucial for accurate and reproducible quantification of this compound.

Q3: What is "matrix effect" and how can it be minimized?

A3: Matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, affecting the accuracy of quantification.[2][3] To minimize matrix effects, it is important to have a clean extraction procedure that effectively removes interfering substances like phospholipids.[2][3] Techniques like phospholipid removal plates or careful optimization of LLE and SPE protocols can significantly reduce these effects.[2]

Q4: Are there any specific considerations for this compound compared to other vitamin D metabolites?

A4: this compound is a stereoisomer of 25-hydroxyvitamin D3 [3-epi-25(OH)D3] and can be present in significant concentrations, particularly in infants.[4][5] Its chromatographic separation from 25(OH)D3 can be challenging.[2][3] Therefore, the chosen extraction and analytical method should be capable of resolving these two epimers for accurate quantification.

Troubleshooting Guides

Protein Precipitation (PPT)

Issue 1: Low Analyte Recovery

Possible Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the correct ratio of organic solvent to serum is used. A ratio of 3:1 to 8:1 (solvent:serum) is commonly recommended.[6][7] Acetonitrile is often reported to yield high recovery for vitamin D metabolites.[6]
Analyte Co-precipitation Optimize the type of precipitation solvent. Acetonitrile and methanol are common choices, and their mixtures can also be tested.[6][7] Consider the addition of zinc sulfate with the organic solvent, which has been used in some protocols.[6]
Insufficient Mixing Vortex the sample thoroughly after adding the precipitation solvent to ensure complete protein denaturation and precipitation.[7]

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Possible Cause Troubleshooting Step
Co-extraction of Phospholipids Use a phospholipid removal plate in conjunction with PPT to specifically remove these interfering lipids.[2]
Insufficient Protein Removal Increase the solvent-to-serum ratio or try a different precipitation solvent to improve protein removal efficiency.[7]
Liquid-Liquid Extraction (LLE)

Issue 1: Poor Extraction Efficiency

Possible Cause Troubleshooting Step
Suboptimal Solvent System Test different organic solvents for extraction. Hexane, ethyl acetate, and their mixtures are commonly used for vitamin D metabolites.[1][8] The polarity of the solvent system should be optimized for this compound.
Incorrect pH Adjust the pH of the aqueous phase to ensure the analyte is in a neutral form, which enhances its partitioning into the organic phase.
Insufficient Mixing/Emulsion Formation Ensure vigorous mixing to maximize the surface area for extraction but avoid overly aggressive vortexing that can lead to stable emulsions. If an emulsion forms, centrifugation can help to break it.

Issue 2: Inconsistent Results

Possible Cause Troubleshooting Step
Variable Solvent Volumes Use precise pipetting for both the sample and extraction solvents to maintain consistent phase ratios.
Incomplete Phase Separation After centrifugation, carefully aspirate the organic layer without disturbing the aqueous layer or the protein interface.
Solid-Phase Extraction (SPE)

Issue 1: Low Analyte Recovery

Possible Cause Troubleshooting Step
Inappropriate Sorbent Select an SPE sorbent with appropriate chemistry (e.g., C18, PFP) for retaining this compound.[3] The choice will depend on the hydrophobicity of the analyte.
Improper Column Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the sorbent and then equilibrated with a solvent similar to the sample matrix.[9]
Sample Overload Do not exceed the recommended sample volume for the chosen SPE cartridge size. Overloading can lead to breakthrough of the analyte during the loading step.
Inefficient Elution Optimize the elution solvent to ensure complete disruption of the analyte-sorbent interaction. Test different solvent strengths and volumes.[10] A soak step, where the elution solvent is allowed to sit in the cartridge for a few minutes, can improve recovery.[11]

Issue 2: Presence of Interferences in the Eluate

Possible Cause Troubleshooting Step
Inadequate Washing Step Optimize the wash solvent to remove interferences without eluting the analyte of interest. The wash solvent should be strong enough to remove weakly bound impurities but weak enough to not affect the analyte.[10]
Co-elution of Matrix Components If interferences persist, consider using a more selective SPE sorbent or a multi-step elution protocol with fractions collected for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for different extraction methods. Note that specific results can vary depending on the exact protocol and analytical instrumentation used.

Table 1: Comparison of Extraction Method Performance

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Recovery 85-100%[6][12]90-105%85-110%
Throughput HighMedium to HighMedium
Selectivity LowMediumHigh
Cost per Sample LowLow to MediumHigh

Experimental Protocols & Workflows

Protein Precipitation (PPT) Workflow

PPT_Workflow start Start: Serum Sample add_solvent Add Acetonitrile (e.g., 3:1 ratio) start->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A typical workflow for protein precipitation.

Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow start Start: Serum Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent (e.g., Hexane) add_is->add_solvent vortex Vortex to Mix Phases add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow start Start: SPE Cartridge condition Condition Cartridge start->condition equilibrate Equilibrate Cartridge condition->equilibrate load Load Pre-treated Sample equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Technical Support Center: 3-epi-Calcifediol Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chromatographic analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing poor or no separation between this compound and Calcifediol (25-hydroxyvitamin D3)?

A1: Co-elution of this compound and its C3-epimer, Calcifediol, is a common challenge due to their structural similarity.[1][2] This can lead to an overestimation of Calcifediol levels.[3] Here are several factors to investigate:

  • Inadequate Column Chemistry: The choice of stationary phase is critical for resolving these epimers. Standard C18 columns may not always provide sufficient resolution.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the separation.

  • Incorrect Column Temperature: Temperature can significantly impact selectivity.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.

Solutions:

  • Column Selection: Consider using a pentafluorophenyl (PFP) column, which has been shown to effectively separate the epimers.[4][5][6] Alternatively, longer C18 columns (e.g., 250 mm) with smaller particle sizes (e.g., 3 µm) can improve resolution.[1][2] Chiral columns are another option for achieving separation.[7]

  • Mobile Phase Optimization: Experiment with different solvent compositions. A common mobile phase for reversed-phase chromatography is a mixture of methanol, acetonitrile, and water with a small percentage of formic acid to improve peak shape.[3][8] Isocratic elution with a carefully optimized solvent ratio is often employed.[8]

  • Temperature Control: Cooling the column can enhance separation. A study demonstrated successful resolution of C-3 epimers by maintaining the column at 15°C.[9]

  • Flow Rate Adjustment: Reduce the flow rate to allow for better separation. A typical flow rate for UPLC methods is around 0.3 mL/min.[8]

Q2: My signal intensity for this compound is too low, or my limit of detection (LOD) is not sufficient.

A2: Low sensitivity is a frequent issue, especially when analyzing biological samples with low concentrations of this compound.

  • Insufficient Ionization: In mass spectrometry-based methods (LC-MS/MS), poor ionization of the analyte will result in a weak signal.

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can suppress the ionization of the target analyte.

  • Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection and collision energy will lead to a weaker signal.

Solutions:

  • Derivatization: Chemical derivatization can significantly enhance the signal. 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a commonly used reagent that can increase the signal of vitamin D metabolites by up to 100-fold.[1][2][9] Another derivatization agent, Amplifex diene, has also been shown to increase sensitivity.[10]

  • Sample Preparation: Implement a robust sample preparation protocol to remove interfering substances. This can include protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3][11][12][13]

  • Mass Spectrometry Optimization: Optimize ion source parameters, such as temperature and gas flows.[9] Use multiple reaction monitoring (MRM) mode and select the most sensitive mass transitions for your analyte.[8]

  • Ionization Technique: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can also be used and may provide different sensitivity for certain compounds.[1][2][12]

Q3: I'm observing peak tailing for my this compound peak.

A3: Peak tailing can compromise peak integration and reduce analytical accuracy.

  • Secondary Interactions: The hydroxyl groups in this compound can have secondary interactions with active sites on the stationary phase, such as residual silanols on silica-based columns.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape issues.

Solutions:

  • Mobile Phase Additives: Add a small amount of a competing agent, like a stronger acid (e.g., formic acid), to the mobile phase to block active sites on the stationary phase.

  • Column Choice: Use a column with end-capping to reduce the number of free silanol groups.

  • Sample Concentration: Dilute the sample to ensure you are working within the linear range of the column.

  • Sample Solvent: Dissolve the sample in a solvent that is weaker than or of similar strength to the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to separate it from Calcifediol?

A1: this compound is an epimer of Calcifediol (25-hydroxyvitamin D3), meaning they have the same chemical formula but differ in the spatial arrangement of the hydroxyl group at the C-3 position. The presence of this compound can interfere with the accurate measurement of Calcifediol, which is the primary biomarker for vitamin D status.[4] Co-elution can lead to an overestimation of vitamin D levels, potentially resulting in misclassification of a patient's vitamin D status.[5][6]

Q2: What are the typical chromatographic methods used for this compound analysis?

A2: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC or UPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and reliable methods for the analysis of this compound.[7][14][15] These techniques offer the selectivity and sensitivity required to separate and quantify the epimers accurately.[14]

Q3: Are there any specific sample preparation techniques recommended for analyzing this compound in biological matrices?

A3: Yes, due to the complexity of biological samples like serum and plasma, a thorough sample preparation is crucial. Common techniques include:

  • Protein Precipitation (PPT): Often the first step to remove the majority of proteins. Acetonitrile is frequently used for this purpose.[3]

  • Liquid-Liquid Extraction (LLE): A subsequent step to further clean up the sample and concentrate the analytes.[7][11]

  • Solid-Phase Extraction (SPE): An alternative or complementary technique to LLE for sample cleanup and concentration.[1][2]

  • Supported Liquid Extraction (SLE): A more recent technique that can be easier to automate than LLE.[11]

Q4: What are the expected concentrations of this compound in human samples?

A4: The concentration of this compound can vary significantly depending on age. It is most prevalent in infants, where it can be a significant portion of the total 25-hydroxyvitamin D.[4][16] In adults, it is typically present at lower concentrations.[5][6][16]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for the analysis of this compound and related vitamin D metabolites.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3
Column Kinetex F5 (100 x 2.1 mm; 2.6 µm)[8]ACQUITY C18 CSH (1.7 µm 2.1 mm x 150mm)[9]Luna C18 (4.6 mm × 250 mm, 3 μm)[2]
Mobile Phase 0.1% formic acid in methanol and water (70:30, v/v)[8]Not specifiedIsocratic flow of 29% A for 3.5 min, then 20% A for 3 min[2]
Flow Rate 0.3 mL/min[8]Not specifiedNot specified
Column Temp. 25°C[8]15°C[9]40°C[2]
Linearity (R²) >0.99[9]Not specifiedNot specified
Intra-day Precision <15%[9]<16%[15]Not specified
Inter-day Precision <15%[9]<16%[15]Not specified
Accuracy Within 15%[9]100 ± 15%[15]Not specified

Table 2: Mass Spectrometry Parameters for a UPLC-MS/MS Method [8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
25(OH)D₃ 401.5383.25
3-epi-25(OH)D₃ 401.5383.25
25(OH)D₂ 413.5395.3
3-epi-25(OH)D₂ 413.5395.3
d₆–25(OH)D₃ (IS) 407.2158.90

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Collection: Collect blood samples in appropriate tubes and process to obtain serum or plasma. Store at -80°C until analysis.[8]

  • Internal Standard Spiking: To 200 µL of serum, add an appropriate volume of internal standard solution (e.g., deuterated this compound-d3).[17]

  • Protein Precipitation: Add 600 µL of cold acidified acetonitrile (e.g., with 1% formic acid) to the sample.[3]

  • Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 15-20 minutes to facilitate protein precipitation.[3]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (Optional but Recommended): Add an immiscible organic solvent (e.g., hexane) to the supernatant, vortex, and centrifuge to separate the layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase or a compatible solvent for injection into the LC-MS/MS system.[11]

Protocol 2: Derivatization with PTAD

  • Sample Preparation: Follow the sample preparation protocol above to obtain a dried extract.

  • PTAD Solution: Prepare a fresh solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 2 mg/mL.[2]

  • Derivatization Reaction: Add 100 µL of the PTAD solution to the dried extract.

  • Vortex: Vortex the mixture for 10 minutes to ensure complete reaction.[2]

  • Analysis: The derivatized sample is now ready for LC-MS/MS analysis. It is recommended to analyze the samples within one week of derivatization, storing them at 4°C.[9]

Visualizations

experimental_workflow sample Serum/Plasma Sample is_spike Spike with Internal Standard sample->is_spike ppt Protein Precipitation (e.g., Acetonitrile) is_spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 extract Liquid-Liquid or Solid-Phase Extraction centrifuge1->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation (e.g., PFP or C18 column) injection->separation detection MS/MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_column Column Issues cluster_mobile_phase Mobile Phase/Flow Rate start Poor Peak Resolution (Co-elution) col_chem Inadequate Column Chemistry? start->col_chem col_temp Suboptimal Temperature? start->col_temp mp_comp Mobile Phase Not Optimized? start->mp_comp flow_rate Flow Rate Too High? start->flow_rate sol_col_chem Use PFP or long C18 column col_chem->sol_col_chem Yes sol_col_temp Optimize Temperature (e.g., cool column) col_temp->sol_col_temp Yes sol_mp_comp Adjust Solvent Ratios & Additives mp_comp->sol_mp_comp Yes sol_flow_rate Reduce Flow Rate flow_rate->sol_flow_rate Yes

References

Technical Support Center: Interference of 3-epi-Calcifediol in Vitamin D Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the interference of 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol) in vitamin D assays.

Frequently Asked Questions (FAQs)

Q1: What is 3-epi-25-hydroxyvitamin D3 and why is it a concern in vitamin D testing?

A: 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) is a stereoisomer of 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating form of vitamin D. The two molecules differ only in the stereochemical configuration at the third carbon position. This structural similarity can lead to cross-reactivity in certain vitamin D assays, potentially causing an overestimation of a patient's true vitamin D status.[1] The clinical significance of 3-epi-25(OH)D3 is still under investigation, but it is known to be present in significant concentrations, particularly in infants.[2][3]

Q2: Which types of vitamin D assays are most affected by interference from 3-epi-25(OH)D3?

A: The degree of interference varies significantly depending on the assay methodology:

  • Immunoassays and Competitive Protein Binding (CPB) Assays: These methods can show significant cross-reactivity with 3-epi-25(OH)D3. The antibodies or binding proteins used may not be able to distinguish between 25(OH)D3 and its epimer, leading to falsely elevated results.[4][5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for vitamin D testing and can accurately differentiate and quantify 25(OH)D3 and 3-epi-25(OH)D3.[7][8] However, this is only possible if the chromatographic method is specifically designed to separate the two isomers. Without adequate chromatographic separation, even LC-MS/MS can report an inaccurate, combined result.[7]

Q3: What is the clinical relevance of measuring or distinguishing 3-epi-25(OH)D3?

A: The biological activity of 3-epi-25(OH)D3 is not yet fully understood, but it is generally considered to have significantly lower calcemic activity compared to 25(OH)D3.[9] Therefore, its inclusion in total 25(OH)D measurements could lead to a misinterpretation of a patient's vitamin D sufficiency. This is particularly critical in infant populations where 3-epi-25(OH)D3 levels can be proportionally high.[2][3] Misclassification of vitamin D status can have implications for clinical management and research outcomes.[2]

Troubleshooting Guides

Issue: Discrepancy between vitamin D results from different assay methods.

Possible Cause: Interference from 3-epi-25(OH)D3 in one or more of the assays.

Troubleshooting Steps:

  • Review Assay Methodology: Determine the type of assay used for each result (e.g., immunoassay, LC-MS/MS). Be aware that immunoassays are more prone to interference.

  • Check LC-MS/MS Method Details: If an LC-MS/MS method was used, verify if the protocol includes chromatographic separation of 3-epi-25(OH)D3.

  • Consider Patient Population: Interference is more likely in samples from infants and young children due to higher physiological levels of 3-epi-25(OH)D3.[3]

  • Re-analysis with a Specific Method: If significant discrepancies are observed, consider re-analyzing the samples using an LC-MS/MS method validated for the separation of 25(OH)D3 and 3-epi-25(OH)D3.

Issue: Unexpectedly high vitamin D levels in an infant or pediatric sample.

Possible Cause: Overestimation due to the presence of 3-epi-25(OH)D3 and a non-specific assay.

Troubleshooting Steps:

  • Inquire about the Assay Used: Contact the testing laboratory to confirm the methodology.

  • Request Epimer-Specific Testing: If a non-specific method was used, request a re-test using an LC-MS/MS assay that can differentiate between 25(OH)D3 and 3-epi-25(OH)D3.

  • Interpret with Caution: Until results from a specific assay are available, interpret the initial high vitamin D levels with caution, recognizing the potential for significant interference.

Data Presentation

Table 1: Cross-reactivity of 3-epi-25(OH)D3 in Different Vitamin D Assays

Assay TypeSpecific Assay/ManufacturerReported Cross-reactivity with 3-epi-25(OH)D3Reference
Competitive Protein Binding (CPB)Roche Elecsys Vitamin D TotalApproximately 51% with exogenous addition[4]
ImmunoassayCOBAS (Roche)91%[9]
ImmunoassayADVIA (Siemens)Not specified, but lower than COBAS[9]
ImmunoassayARCHITECT (Abbott)Not specified, but lower than COBAS[9]
ImmunoassayAccess 232-47%[10]

Note: Cross-reactivity can vary between lots and is influenced by the specific composition of the sample matrix.

Experimental Protocols

Key Experiment: Separation and Quantification of 25(OH)D3 and 3-epi-25(OH)D3 by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for individual instruments and applications.

1. Sample Preparation:

  • Protein Precipitation: To release vitamin D metabolites from binding proteins, a protein precipitation step is performed. Typically, a small volume of serum or plasma (e.g., 50 µL) is mixed with a larger volume of a cold organic solvent like acetonitrile (e.g., 100 µL).

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 5,000 g for 5 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the vitamin D metabolites is carefully transferred to a clean tube or well for analysis.

  • Optional Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, an SPE step can be included after protein precipitation. This involves passing the supernatant through a small cartridge that retains the analytes of interest, which are then eluted with a specific solvent.[11]

2. Liquid Chromatography (LC):

  • Analytical Column: A key component for separating 3-epi-25(OH)D3 from 25(OH)D3 is the choice of the analytical column. Pentafluorophenyl (PFP) columns have been shown to provide effective separation.[3][12]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol). A gradient elution is often used, where the proportion of the organic solvent is increased over time to elute the compounds.

  • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[12]

  • Elution: Under optimized conditions, 25(OH)D3 and 3-epi-25(OH)D3 will elute at different retention times, allowing for their individual detection by the mass spectrometer.[7]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • Mass Transitions: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for 25(OH)D3, 3-epi-25(OH)D3, and their corresponding stable isotope-labeled internal standards. Since 25(OH)D3 and its epimer are isobaric (have the same mass), their differentiation relies solely on the chromatographic separation.[3]

  • Quantification: The concentration of each analyte is determined by comparing the peak area of the analyte to that of its corresponding internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results serum Serum/Plasma Sample ppt Protein Precipitation (e.g., Acetonitrile) serum->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc LC Separation (PFP Column) supernatant->lc ms MS/MS Detection lc->ms data Data Quantification ms->data d3 25(OH)D3 Concentration data->d3 epi 3-epi-25(OH)D3 Concentration data->epi

Caption: Workflow for the specific measurement of 25(OH)D3 and 3-epi-25(OH)D3.

interference_logic cluster_immunoassay Immunoassay / CPB Assay cluster_lcms LC-MS/MS with Epimer Separation cluster_lcms_no_sep LC-MS/MS without Epimer Separation sample Patient Sample (Contains 25(OH)D3 and 3-epi-25(OH)D3) antibody Non-specific Antibody or Binding Protein sample->antibody Binding separation Chromatographic Separation sample->separation Injection no_separation Co-elution sample->no_separation Injection immunoassay_result Inaccurate Result (Combined 25(OH)D3 + 3-epi-25(OH)D3) antibody->immunoassay_result lcms_result Accurate, Separate Results separation->lcms_result lcms_no_sep_result Inaccurate Result (Combined Peak) no_separation->lcms_no_sep_result

Caption: Logical diagram illustrating assay-dependent outcomes.

References

Technical Support Center: 3-epi-Calcifediol LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of 3-epi-Calcifediol for LC-MS/MS analysis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sample preparation and analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Incompatible Reconstitution Solvent3. Column Contamination1. Dilute the sample or inject a smaller volume.2. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.[1]3. Use a guard column and/or implement a column wash step between injections.
Low Analyte Recovery 1. Inefficient Protein Precipitation2. Suboptimal Extraction Solvent3. Incomplete Elution from SPE/SLE Cartridge1. Ensure the correct ratio of organic solvent to sample is used. Acetonitrile is a common choice.[1][2]2. For LLE, test different organic solvents (e.g., hexane, methyl tert-butyl ether).[1]3. Optimize the elution solvent volume and composition. Ensure the cartridge does not dry out prematurely.
High Matrix Effects (Ion Suppression or Enhancement) 1. Insufficient Removal of Phospholipids and other Matrix Components2. Co-elution with Interfering Compounds1. Incorporate a more rigorous sample cleanup method like Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE).[3][4]2. Optimize chromatographic separation to resolve the analyte from matrix interferences.
Inaccurate Quantification 1. Co-elution of this compound and Calcifediol2. Interference from other Isobaric Compounds3. Inappropriate Internal Standard1. Utilize a chiral column or a column with high resolving power (e.g., pentafluorophenyl - PFP) to achieve baseline separation.[3][5]2. Develop a chromatographic method that separates this compound from known interferences like 7α-hydroxy-4-cholesten-3-one.[3][4]3. Use a stable isotope-labeled internal standard for this compound (e.g., 3-epi-25OHD3-d3) for the most accurate correction of matrix effects and extraction variability.[3][4]
High Background Noise 1. Contaminated Solvents or Reagents2. Carryover from Previous Injections1. Use high-purity, LC-MS grade solvents and freshly prepared reagents.[1]2. Implement a robust autosampler wash protocol, including a strong organic solvent.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most common sample preparation techniques for this compound analysis?

A1: The most common techniques are Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE).[1][2][3] The choice of method depends on the required sensitivity, throughput, and the complexity of the sample matrix.

Q2: Why is it important to separate this compound from Calcifediol (25-hydroxyvitamin D3)?

A2: this compound and Calcifediol are structural isomers (epimers) with the same mass.[3] If they are not chromatographically separated, they will be detected as a single peak by the mass spectrometer, leading to an overestimation of Calcifediol concentrations.[5][6] This is particularly critical in pediatric samples where this compound levels can be significant.[7]

Q3: What type of internal standard should I use?

A3: A stable isotope-labeled internal standard, such as deuterated this compound (e.g., 3-epi-25OHD3-d3), is highly recommended.[1][3] This type of internal standard closely mimics the analyte's behavior during sample extraction and ionization, providing the most accurate quantification.

Q4: Can I use serum and plasma samples interchangeably?

A4: Studies have shown no significant differences in the concentrations of vitamin D metabolites between matching serum and plasma (heparin or EDTA) samples.[7] However, it is crucial to maintain consistency in the sample matrix throughout a study.

LC-MS/MS Analysis

Q5: What type of LC column is best for separating this compound and Calcifediol?

A5: Chiral columns are specifically designed for separating stereoisomers and can provide excellent resolution.[3][4] Pentafluorophenyl (PFP) columns have also been shown to be effective in separating these epimers.[3]

Q6: What are the typical ionization modes and transitions for this compound?

A6: Electrospray Ionization (ESI) in positive mode is commonly used.[4] The precursor ion is typically the protonated molecule [M+H]+. Product ions are generated through the loss of water molecules.[1] Multiple Reaction Monitoring (MRM) is used for quantification.[4]

Experimental Protocols

Protocol 1: Protein Precipitation (PP)

This protocol is a fast and simple method suitable for high-throughput analysis.

  • Sample Aliquoting : Pipette 50 µL of serum or plasma into a microcentrifuge tube.[2]

  • Internal Standard Spiking : Add the appropriate amount of deuterated this compound internal standard solution.

  • Protein Precipitation : Add 100 µL of cold acetonitrile.[2]

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE)

This protocol offers a more effective cleanup than PP, reducing matrix effects.

  • Sample Aliquoting : Pipette 220 µL of serum into a tube.[3][4]

  • Internal Standard Spiking : Add 20 µL of an internal standard mix containing deuterated this compound.[3][4]

  • Protein Precipitation : Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water. Vortex for 30 seconds.[3][4]

  • Incubation and Centrifugation : Let the sample stand for 7 minutes, then centrifuge at 7,516 x g for 5 minutes.[3][4]

  • SLE Cartridge Loading : Load the supernatant onto the SLE cartridge and wait for it to be absorbed.

  • Elution : Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in 125 µL of the initial mobile phase.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum/Plasma Sample is Add Internal Standard serum->is precip Protein Precipitation (e.g., Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (Chiral or PFP Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data Data Analysis detection->data G start Low Analyte Recovery? check_pp Check Protein Precipitation Step start->check_pp Yes check_lle Optimize LLE/SLE Solvents start->check_lle Yes check_spe Verify SPE Elution start->check_spe Yes solution Recovery Improved check_pp->solution check_lle->solution check_spe->solution G node1 Inaccurate Quantification Are this compound and Calcifediol co-eluting? node2 Solution Use a chiral or PFP column to improve separation. node1:f1->node2:f0 node3 Solution Ensure baseline resolution is achieved. node2:f1->node3:f0

References

Technical Support Center: Chromatographic Separation of 3-epi-Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 3-epi-Calcifediol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guide

Effective chromatographic separation of this compound from its isobaric compound, Calcifediol (25-hydroxyvitamin D3), is critical for accurate quantification.[1][2] Poor resolution or other chromatographic issues can lead to erroneous results.[3] The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution Between this compound and Calcifediol Inappropriate column chemistry.Utilize a pentafluorophenyl (PFP) or a C18 column with sufficient length and smaller particle size (e.g., 250 mm, 3 µm) to enhance separation.[3][4]
Suboptimal mobile phase composition.Optimize the mobile phase. A common starting point is a gradient of methanol and water or acetonitrile and water.[1][5] Adjusting the organic solvent percentage can improve resolution.
High flow rate.Reduce the flow rate to increase the interaction time of the analytes with the stationary phase.
Peak Tailing Active sites on the column.Use a column with end-capping or a different stationary phase. Ensure the mobile phase pH is appropriate for the analytes.
Column overload.Reduce the sample concentration or injection volume.
Dead volume in the HPLC system.Check and minimize the length and diameter of all tubing. Ensure all fittings are properly connected.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Decrease the amount of sample injected onto the column.
Co-elution with Other Metabolites Lack of selectivity of the analytical column.Employ a column with a different selectivity, such as a PFP column, which is known to provide good separation for vitamin D epimers.[3][6]
Inadequate mobile phase gradient.Optimize the gradient profile to enhance the separation of all metabolites of interest.
Low Signal Intensity/Poor Sensitivity Inefficient ionization in mass spectrometry.For LC-MS/MS, derivatization with agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance signal intensity.[4]
Suboptimal MS/MS parameters.Optimize source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound from Calcifediol important?

A1: this compound is a C-3 epimer of Calcifediol, and while they are structurally very similar, their biological activity may differ.[2] For accurate clinical assessment of vitamin D status and in drug development, it is crucial to quantify them separately as co-elution can lead to an overestimation of Calcifediol levels.[3]

Q2: What are the most common analytical techniques for separating this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the most widely used techniques.[1][2] These methods offer the necessary selectivity and sensitivity for resolving and quantifying these isomers.

Q3: Which type of chromatography column is best suited for this separation?

A3: While standard C18 columns can be used, pentafluorophenyl (PFP) columns often provide superior resolution for epimeric pairs like this compound and Calcifediol.[3][6] The unique interactions of the PFP stationary phase enhance the separation. Longer columns with smaller particle sizes also contribute to better resolution.[4]

Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A4: Derivatization is a common strategy to improve sensitivity. Derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the diene structure of vitamin D metabolites, leading to a significant increase in ionization efficiency and, consequently, a more intense signal in the mass spectrometer.[4]

Q5: What sample preparation steps are necessary before chromatographic analysis?

A5: For biological samples like serum or plasma, sample preparation typically involves protein precipitation to release the vitamin D metabolites from binding proteins, followed by liquid-liquid extraction or solid-phase extraction (SPE) to purify and concentrate the analytes before injection.[7][8]

Experimental Protocol: LC-MS/MS Separation of this compound

This protocol provides a general methodology for the separation of this compound and Calcifediol using LC-MS/MS.

1. Sample Preparation (Human Serum)

  • To 100 µL of serum, add an internal standard solution.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for further cleanup and concentration.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column PFP column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 70% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transitions Specific precursor-to-product ion transitions for this compound, Calcifediol, and the internal standard should be monitored.

3. Data Analysis

  • Integrate the peak areas for this compound and Calcifediol.

  • Calculate the concentration of each analyte using a calibration curve prepared with known standards.

Quantitative Data Summary

The following table presents hypothetical retention times and resolution values to illustrate the expected performance of the described method.

AnalyteRetention Time (min)Resolution (Rs)
This compound3.2-
Calcifediol3.5> 1.5

Note: A resolution value (Rs) greater than 1.5 indicates baseline separation between the two peaks.

Experimental Workflow

experimental_workflow sample Serum Sample prep Sample Preparation (Protein Precipitation & SPE) sample->prep Add Internal Standard analysis LC-MS/MS Analysis prep->analysis Inject Reconstituted Sample data Data Processing (Integration & Quantification) analysis->data Acquire Chromatographic Data result Concentration of This compound & Calcifediol data->result Generate Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

Technical Support Center: Deuterium Substitution in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of deuterium substitution on pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using deuterium in drug development?

A: The core principle is the Kinetic Isotope Effect (KIE).[1] A chemical bond between carbon and deuterium (C-D) is stronger than a carbon-hydrogen (C-H) bond.[1][2] Consequently, breaking a C-D bond requires more energy and occurs more slowly.[1][3] Many drug metabolism reactions, especially those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step.[1] By strategically replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly reduced.[1][2]

Q2: What are the expected pharmacokinetic (PK) changes after deuterating a compound?

A: Successful deuteration at a metabolically active site typically leads to:

  • Increased Half-life (t½): A slower metabolic rate means the drug remains in the body longer.[1]

  • Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.[1]

  • Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[1][4]

  • Higher Peak Plasma Concentration (Cmax): Slower metabolism can lead to higher peak concentrations.[4][5]

These changes may allow for lower or less frequent dosing, which can improve patient compliance and potentially reduce side effects.[2][6]

Q3: Does deuterium substitution always improve a drug's pharmacokinetic profile?

A: No, the outcome is not always predictable.[6] Deuteration is most effective when the C-H bond cleavage is the rate-determining step in the drug's primary metabolic pathway.[7] If metabolism occurs at multiple sites or if the primary clearance mechanism is not metabolism (e.g., renal excretion), the effect of deuteration may be minimal or negligible.[8][9] Furthermore, deuteration can sometimes redirect metabolism towards alternative pathways, a phenomenon known as "metabolic switching," which could potentially form new or unexpected metabolites that require thorough investigation.[2]

Q4: Are there any safety concerns associated with using deuterated drugs?

A: Generally, there is little concern over toxicity from the deuterium itself.[10] Deuterium is a stable, non-radioactive isotope naturally present in the body.[2] The mass of deuterium administered as part of a drug therapy is typically inconsequential.[10] However, the altered pharmacokinetic profile of the deuterated drug could lead to unanticipated effects. For example, shunting metabolism to a different pathway might produce a new, toxic metabolite.[2][10] Therefore, deuterated compounds must undergo the same rigorous safety and toxicology testing as any new chemical entity.

Q5: What is the difference between a "deuterium switch" and "de novo" deuterated drug discovery?

A:

  • Deuterium Switch: This approach involves taking an existing, approved drug and creating a deuterated version to improve its properties.[1][11][12] Deutetrabenazine is the first FDA-approved example of this, being a deuterated version of tetrabenazine.[10][11][12]

  • De Novo Drug Discovery: This involves incorporating deuterium into a new chemical entity from the early stages of the drug discovery process to optimize its metabolic properties from the outset.[2][11] Deucravacitinib is a pioneering example of a de novo deuterated drug approved by the FDA.[11][12]

Troubleshooting Guides

Issue 1: No significant change in pharmacokinetic parameters was observed after deuteration.

Possible Causes & Troubleshooting Steps:

  • Incorrect Site of Deuteration: The deuterium was not placed at the primary site of metabolism.

    • Action: Re-evaluate the metabolic map of the parent compound. Use in vitro systems like human liver microsomes (HLMs) or hepatocytes with high-resolution mass spectrometry to pinpoint the exact sites of metabolism ("soft spots"). Synthesize new analogs with deuterium at these identified positions.

  • Multiple Metabolic Pathways: The drug is metabolized at several different positions, so blocking one site has a negligible effect on overall clearance.

    • Action: Analyze in vitro metabolite identification studies to understand the contribution of each pathway. If multiple pathways contribute significantly, deuterating a single site may be insufficient. Consider if multiple sites can be deuterated.

  • Non-Metabolic Clearance: The primary route of elimination for the drug is not metabolism (e.g., it's primarily cleared by the kidneys).

    • Action: Review the mass balance and excretion data for the parent compound. If a large fraction of the unchanged drug is found in urine or feces, metabolic clearance is not the main driver of its PK, and deuteration is unlikely to have a major impact.

  • Rate-Limiting Step is Not C-H Bond Cleavage: The enzymatic reaction's slowest step is not the breaking of the C-H bond (e.g., it could be product release from the enzyme).

    • Action: This is more complex to diagnose. A lack of KIE in well-controlled in vitro metabolism studies (e.g., with recombinant CYP enzymes) can suggest this possibility.[8]

Issue 2: The deuterated compound shows lower brain penetration than the parent compound.

Possible Causes & Troubleshooting Steps:

  • Altered Physicochemical Properties: While generally considered minimal, deuteration can subtly alter properties like lipophilicity or pKa, which could affect transport across the blood-brain barrier (BBB).

    • Action: Experimentally measure the LogP/LogD of both compounds. Assess their interaction with key BBB transporters (e.g., P-glycoprotein) using in vitro cell-based assays.

  • Increased Plasma Protein Binding: The deuterated compound might bind more tightly to plasma proteins, reducing the free fraction available to cross the BBB.

    • Action: Perform plasma protein binding assays for both the deuterated and non-deuterated compounds to compare their unbound fractions.

  • Example from Literature: A study on d9-methadone found it had a lower brain-to-plasma ratio compared to methadone, suggesting that deuteration can, in some cases, decrease transfer across the BBB.[4]

Issue 3: H/D back-exchange is occurring, compromising the stability of the label.

Possible Causes & Troubleshooting Steps:

  • Unstable Deuterium Position: Deuterium is placed on an atom with an exchangeable proton (e.g., O-D, N-D) or on a carbon adjacent to a carbonyl group (enolizable position).

    • Action: Avoid placing deuterium on heteroatoms if stability is required in protic solvents. Be cautious with deuterating α-carbons to carbonyls. The stability of the label should be tested early.

  • Harsh Experimental Conditions: Acidic or basic conditions during formulation, storage, or analysis can facilitate H/D back-exchange.[13]

    • Action: Assess the label's stability in the analytical and formulation vehicles under relevant pH and temperature conditions. Use aprotic, anhydrous solvents for stock solutions whenever possible.[13] An experimental protocol to test for H/D back-exchange is provided in the protocols section.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

This table summarizes quantitative data from preclinical and clinical studies, illustrating the impact of deuterium substitution.

Drug (Deuterated)Non-Deuterated AnalogSpeciesKey PK ParameterFold Change / % ChangeReference
d9-Methadone MethadoneMouse (IV)AUC5.7-fold increase[4]
Mouse (IV)Cmax4.4-fold increase[4]
Mouse (IV)Clearance81% decrease (0.9 vs 4.7 L/h/kg)[4]
Deutetrabenazine TetrabenazineHumanAUC of active metabolites~2-fold increase[2]
HumanCmax of active metabolites~2-fold increase[2]
d3-Enzalutamide EnzalutamideRat (Oral)AUC1.8-fold increase[1]
Rat (Oral)1.7-fold increase[1]
Deuterated Ticagrelor Prodrug TicagrelorIn vivo (unspecified)~40% longer[14]

Note: Data is compiled from multiple sources for illustrative purposes. For detailed context, refer to the cited literature.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its non-deuterated analog.[1][2]

Methodology:

  • Preparation: Prepare a master mix containing phosphate buffer (pH 7.4) and HLM at a final protein concentration of 0.5 mg/mL. Pre-warm this mix at 37°C.[1]

  • Reaction Initiation: Add the test compound (deuterated or non-deuterated) to the master mix to reach a final concentration (e.g., 1 µM). Initiate the metabolic reaction by adding an NADPH regenerating system.[1]

  • Incubation and Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[1][2]

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile, often with a deuterated internal standard for analytical purposes.[2][15] This step precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.[2][15]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of parent compound remaining.[2][15]

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard for each time point.[15]

    • Plot the natural logarithm of the percent of compound remaining versus time.[2][15]

    • The slope of the linear portion of this curve represents the elimination rate constant (k).[2][15]

    • Calculate the in vitro half-life (t½) as 0.693 / k.[1][2]

    • Compare the t½ values of the deuterated and non-deuterated compounds to determine the KIE on metabolic stability.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare key PK parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following administration to rats or mice.[1][2]

Methodology:

  • Animal Dosing: Fast animals overnight. Administer a single oral or intravenous dose of the deuterated or non-deuterated compound to separate groups of animals.[1][2] A crossover design with an adequate washout period can also be used.[1]

  • Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[2]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[2]

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of the parent drug in the plasma samples.[2] Using a stable isotope-labeled internal standard is best practice.[1][15]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate the PK parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both compounds.[1][2]

  • Comparison: Statistically compare the PK parameters between the deuterated and non-deuterated groups to quantify the impact of deuterium substitution.[1]

Visualizations

G cluster_1 In Vivo Evaluation Metabolic_Map Metabolic Mapping (Parent Drug) Deuterated_Synthesis Deuterated Synthesis ('Soft Spots') Metabolic_Map->Deuterated_Synthesis Identifies Sites HLM_Assay Metabolic Stability (HLM Assay) Deuterated_Synthesis->HLM_Assay Provides Compound Metabolite_ID Metabolite ID & Metabolic Switching HLM_Assay->Metabolite_ID Rodent_PK Rodent PK Study (Rat/Mouse) HLM_Assay->Rodent_PK Go / No-Go (Improved Stability?) Metabolite_ID->Rodent_PK Safety Profile Efficacy_Tox Efficacy & Toxicology Studies Rodent_PK->Efficacy_Tox Defines Exposure Candidate_Selection Candidate Selection Efficacy_Tox->Candidate_Selection Go / No-Go (Improved Profile?)

Caption: Experimental workflow for evaluating a deuterated drug candidate.

G Start Unexpected PK Result (e.g., No Improvement) Check_Site Was deuteration at the primary metabolic site? Start->Check_Site Check_Pathways Are there multiple significant metabolic pathways? Check_Site->Check_Pathways Yes Result_Redesign Outcome: Re-design analog. Target correct 'soft spot'. Check_Site->Result_Redesign No Check_Clearance Is metabolic clearance the primary elimination route? Check_Pathways->Check_Clearance No Result_Limited_Effect Outcome: Deuteration may have limited effect for this scaffold. Check_Pathways->Result_Limited_Effect Yes Check_Rate_Step Is C-H bond cleavage the rate-limiting step? Check_Clearance->Check_Rate_Step Yes Result_No_Effect Outcome: Deuteration is not an effective strategy for this drug. Check_Clearance->Result_No_Effect No (e.g., Renal) Check_Rate_Step->Result_Limited_Effect Yes (Success Likely) Check_Rate_Step->Result_No_Effect No

Caption: Troubleshooting logic for unexpected pharmacokinetic results.

References

Technical Support Center: 3-epi-Calcifediol Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting for 3-epi-Calcifediol analytical standards. It is intended for researchers, scientists, and drug development professionals utilizing these standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in my analysis?

A1: this compound (3-epi-25-hydroxyvitamin D3) is a stereoisomer of Calcifediol (25-hydroxyvitamin D3), differing only in the orientation of the hydroxyl group at the C-3 position. It is crucial to accurately quantify this compound as it is isobaric with the more abundant and biologically active Calcifediol. Failure to chromatographically separate these two compounds can lead to an overestimation of a patient's vitamin D status.[1][2]

Q2: How should I store the solid this compound standard upon receipt?

A2: Upon receipt, the solid this compound standard should be stored at -20°C.[3][4][5] It is also sensitive to light and temperature, so it should be kept in a tightly sealed container, protected from light.

Q3: What solvent should I use to prepare a stock solution?

A3: High-purity ethanol or methanol are recommended for preparing the initial stock solution.[4][6] For subsequent dilutions to create working standards and calibration curves, a mixture of acetonitrile/water (50/50, v/v) or methanol/water (50/50, v/v) is commonly used, particularly for LC-MS applications.[3][4]

Q4: How should I store the prepared stock and working solutions?

A4: All solutions, including the primary stock solution and diluted working standards, should be stored at -20°C in amber, sealed vials to protect from light.[3][4][5]

Q5: For how long are the solutions stable?

A5: While specific stability data for this compound solutions is not extensively published, studies on related vitamin D metabolites suggest that stock solutions in organic solvents are stable for several months when stored at -20°C.[5] However, it is best practice to prepare fresh working solutions from the stock solution regularly. The stability of underivatized vitamin D3 metabolites in extracted samples stored at -20°C can be poor, with significant degradation observed after one month.[5]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Standards

FormStorage TemperatureContainerLight Protection
Solid Standard-20°CTightly sealed vialRequired
Stock Solution-20°CAmber, sealed vialRequired
Working Solutions-20°CAmber, sealed vialRequired

Table 2: Solubility of Related Vitamin D Compounds

CompoundSolventSolubility
CalcifediolEthanol20 mg/mL
CalcifediolMethanolSoluble
Vitamin D3EthanolGood
Vitamin D3MethanolGood

Note: This data is for closely related compounds and should be used as a guideline. Always test solubility on a small scale first.

Experimental Protocols

Protocol for Preparation of Stock and Working Standards for LC-MS Analysis

This protocol is adapted from established methods for the analysis of vitamin D metabolites.[3][4][6]

Materials:

  • This compound analytical standard

  • Deuterated this compound internal standard (e.g., 3-epi-25(OH)D3-d3)

  • HPLC-grade ethanol or methanol

  • HPLC-grade acetonitrile

  • Deionized water

  • Amber glass vials with screw caps

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Preparation of Primary Stock Solution (e.g., 100 µg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a precise amount of the solid standard (e.g., 1 mg). c. Dissolve the solid in a known volume of ethanol or methanol to achieve the desired concentration (e.g., 1 mg in 10 mL for a 100 µg/mL solution). d. Vortex thoroughly to ensure complete dissolution. e. Store this primary stock solution at -20°C in an amber vial.

  • Preparation of Internal Standard Stock Solution: a. Follow the same procedure as for the primary stock solution to prepare a stock solution of the deuterated internal standard at a suitable concentration (e.g., 100 µg/mL).

  • Preparation of Intermediate (Diluted) Stock Solution (e.g., 2,000 ng/mL): a. Perform a serial dilution of the primary stock solution. For example, add 20 µL of the 100 µg/mL primary stock solution to 980 µL of 50/50 acetonitrile/water to obtain a 2,000 ng/mL solution. b. Vortex thoroughly. c. Store this intermediate stock solution at -20°C.

  • Preparation of Calibration Curve Standards: a. Prepare a series of calibration standards by further diluting the intermediate stock solution with a suitable solvent (e.g., 50/50 acetonitrile/water or analyte-free serum). b. A typical calibration curve might range from 1 ng/mL to 100 ng/mL.[6] c. Spike each calibration standard with a fixed concentration of the internal standard working solution.

  • Preparation of Quality Control (QC) Samples: a. Prepare QC samples at low, medium, and high concentrations in an appropriate matrix (e.g., analyte-free serum) to monitor the accuracy and precision of the assay.[3]

Troubleshooting Guides

Issue 1: Poor or No Chromatographic Separation of this compound and Calcifediol
  • Potential Cause: The primary challenge in analyzing this compound is its co-elution with the isobaric Calcifediol when using standard C18 columns.[7]

  • Solution:

    • Column Selection: Utilize a specialized HPLC column with alternative selectivity. Phenyl-hexyl or fluorophenyl phases (e.g., Raptor FluoroPhenyl) are highly effective in resolving these epimers.[2][7] Cholesterol-based columns have also shown good separation.[1]

    • Mobile Phase Optimization:

      • Organic Modifier: The choice and ratio of organic solvents are critical. Experiment with different compositions of methanol and acetonitrile.

      • Gradient Elution: Employ a shallow gradient to increase the separation window between the two epimers.

    • Temperature: Optimizing the column temperature can sometimes improve peak shape and resolution.

Issue 2: Peak Tailing
  • Potential Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of a competing agent, such as a buffer, to the mobile phase. Ensure this is compatible with your mass spectrometer.

    • pH Adjustment: For silica-based columns, ensure the mobile phase pH is within the stable range of the column to minimize silanol interactions.

Issue 3: Standard Degradation in Solution
  • Potential Cause: Vitamin D metabolites are sensitive to light, oxygen, temperature, and acidic conditions.[8] Exposure to metal ions can also catalyze degradation.

  • Solution:

    • Light Protection: Always store and handle solutions in amber vials or protect them from light by wrapping them in aluminum foil.

    • Oxygen Exclusion: To minimize oxidation, solutions can be purged with an inert gas like nitrogen or argon before sealing.

    • Use of Antioxidants/Chelators: For aqueous solutions, the addition of antioxidants like ascorbic acid or a chelating agent like EDTA can help prevent degradation caused by metal ions and oxidation.[8]

    • pH Control: Maintain a neutral pH for aqueous solutions.

    • Fresh Preparations: Prepare fresh working solutions from the stock solution before each analytical run.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis LC-MS Analysis solid Solid this compound (Store at -20°C) stock Primary Stock Solution (e.g., 100 µg/mL in Ethanol) (Store at -20°C) solid->stock Dissolve intermediate Intermediate Stock (e.g., 2000 ng/mL in ACN/H2O) (Store at -20°C) stock->intermediate Dilute cal_standards Calibration Standards (e.g., 1-100 ng/mL) intermediate->cal_standards Serially Dilute qc_samples QC Samples (Low, Mid, High) intermediate->qc_samples Spike into Matrix sample_prep Sample Preparation (Protein Precipitation, SPE) cal_standards->sample_prep qc_samples->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms Inject data_proc Data Processing lc_ms->data_proc

Caption: Experimental workflow for the preparation and analysis of this compound standards.

troubleshooting_workflow start Poor/No Epimer Separation col_check Using a standard C18 column? start->col_check switch_col Switch to a Phenyl-Hexyl or FluoroPhenyl column col_check->switch_col Yes mob_phase_opt Optimize Mobile Phase col_check->mob_phase_opt No resolved Separation Achieved switch_col->resolved adjust_ratio Adjust Methanol/ Acetonitrile Ratio mob_phase_opt->adjust_ratio Vary Organic Ratio shallow_grad Use a Shallower Gradient mob_phase_opt->shallow_grad Improve Resolution temp_opt Optimize Column Temperature adjust_ratio->temp_opt shallow_grad->temp_opt temp_opt->resolved

Caption: Troubleshooting decision tree for poor chromatographic separation of this compound.

References

Validation & Comparative

A Comparative Guide: 3-epi-Calcifediol vs. 25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-epi-Calcifediol and its C3 epimer, 25-hydroxyvitamin D3 (Calcifediol), focusing on their biochemical and physiological differences. The information presented herein is supported by experimental data to aid in research and drug development endeavors.

Introduction

25-hydroxyvitamin D3 (Calcifediol) is the primary circulating form of vitamin D and the accepted biomarker for assessing vitamin D status. Its C-3 epimer, this compound, has gained increasing attention due to its significant presence in infants and its potential to interfere with standard vitamin D assays. Understanding the distinct characteristics of these two epimers is crucial for accurate clinical assessment and for the development of novel vitamin D-related therapeutics.

Structural and Physicochemical Properties

This compound and 25-hydroxyvitamin D3 are stereoisomers, differing only in the orientation of the hydroxyl group at the C-3 position of the A-ring. This subtle structural difference leads to distinct biochemical properties and biological activities.

PropertyThis compound25-hydroxyvitamin D3 (Calcifediol)
Structure C-3α hydroxyl groupC-3β hydroxyl group
Synonyms 3-epi-25(OH)D3Calcifediol, 25(OH)D3
Molecular Formula C27H44O2C27H44O2
Molecular Weight 400.64 g/mol 400.64 g/mol

Biochemical Interactions and Biological Activity

The differential binding affinities of this compound and 25-hydroxyvitamin D3 to key proteins in the vitamin D endocrine system, namely the Vitamin D Binding Protein (VDBP) and the Vitamin D Receptor (VDR), are central to their distinct biological profiles.

Binding Affinities

Quantitative data on the direct binding of this compound to VDBP and VDR is limited. However, studies on its downstream metabolite, 1α,25-dihydroxy-3-epi-vitamin D3, indicate a reduced affinity for the VDR compared to the non-epimeric form, calcitriol.[1][2] It is also reported that the C-3 epimer of 25(OH)D has reduced binding to DBP relative to 25(OH)D.[3]

ProteinLigandRelative Binding AffinityKey Findings
Vitamin D Binding Protein (VDBP) This compoundReduced compared to 25(OH)D3The altered stereochemistry at C-3 is suggested to decrease binding efficiency to VDBP.[3]
25-hydroxyvitamin D3HighServes as the primary carrier protein for 25(OH)D3 in circulation.
Vitamin D Receptor (VDR) 1α,25-dihydroxy-3-epi-vitamin D3Lower than 1α,25(OH)2D3Despite lower affinity, it can still induce transcriptional activity, with tissue-specific effects.[1]
1α,25-dihydroxyvitamin D3 (Calcitriol)HighThe biologically active form of vitamin D that mediates its genomic effects.
In Vitro Biological Activity

While 25-hydroxyvitamin D3 is traditionally considered a prohormone, recent evidence suggests it can directly act as a VDR ligand.[4] The biological activity of this compound is less characterized. However, its dihydroxylated metabolite, 1α,25(OH)2-3-epi-D3, has been shown to possess significant biological activity in specific tissues, such as stimulating surfactant synthesis in pulmonary alveolar type II cells, despite its reduced VDR-mediated transcriptional activity in other cell types.[2] This suggests that the biological impact of C-3 epimerization is context-dependent.

Metabolism

Both this compound and 25-hydroxyvitamin D3 undergo further hydroxylation to become biologically active. The metabolic pathways, however, may have different efficiencies and downstream consequences.

cluster_0 Metabolism of 25-hydroxyvitamin D3 25(OH)D3 25(OH)D3 1a,25(OH)2D3 1a,25(OH)2D3 25(OH)D3->1a,25(OH)2D3 CYP27B1 (1α-hydroxylase) 24,25(OH)2D3 24,25(OH)2D3 25(OH)D3->24,25(OH)2D3 CYP24A1 (24-hydroxylase) 3-epi-25(OH)D3 3-epi-25(OH)D3 25(OH)D3->3-epi-25(OH)D3 C-3 Epimerase

Figure 1. Metabolic pathways of 25-hydroxyvitamin D3.

cluster_1 Metabolism of this compound 3-epi-25(OH)D3 3-epi-25(OH)D3 1a,25(OH)2-3-epi-D3 1a,25(OH)2-3-epi-D3 3-epi-25(OH)D3->1a,25(OH)2-3-epi-D3 CYP27B1 (1α-hydroxylase) 24,25(OH)2-3-epi-D3 24,25(OH)2-3-epi-D3 3-epi-25(OH)D3->24,25(OH)2-3-epi-D3 CYP24A1 (24-hydroxylase)

Figure 2. Metabolic pathways of this compound.

Experimental Protocols

Separation and Quantification by LC-MS/MS

Accurate quantification of this compound and 25-hydroxyvitamin D3 requires their chromatographic separation due to their identical mass-to-charge ratios.

Objective: To separate and quantify this compound and 25-hydroxyvitamin D3 in serum or plasma.

Methodology:

  • Sample Preparation:

    • Protein precipitation of the serum/plasma sample is performed to release the analytes from VDBP. This is typically achieved using a solvent like acetonitrile or zinc sulfate.[5]

    • A liquid-liquid extraction or solid-phase extraction (SPE) is then carried out to further purify the analytes.[5][6]

    • The extracted sample is reconstituted in a suitable solvent for LC-MS/MS analysis.[7]

  • Chromatographic Separation:

    • A chiral column is often necessary for the baseline separation of the two epimers.[5]

    • A gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate with formic acid) is commonly employed.[8]

    • The flow rate and gradient profile are optimized to achieve sufficient resolution between the peaks of this compound and 25-hydroxyvitamin D3.[8]

  • Mass Spectrometric Detection:

    • Tandem mass spectrometry (MS/MS) is used for detection and quantification.

    • The instrument is operated in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and their corresponding internal standards.[5]

cluster_workflow LC-MS/MS Workflow Sample Serum/Plasma Sample Precipitation Protein Precipitation Sample->Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Precipitation->Extraction LC Chiral LC Separation Extraction->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification

Figure 3. Experimental workflow for LC-MS/MS analysis.

Competitive VDR Binding Assay

This assay is used to determine the binding affinity of a test compound to the VDR.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the VDR.

Methodology:

  • Reagents and Materials:

    • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).

    • Test Compounds: this compound and 25-hydroxyvitamin D3 at serial dilutions.

    • Unlabeled Ligand: A high concentration of unlabeled Calcitriol to determine non-specific binding.

    • Assay Buffer.

    • Separation Method: Hydroxylapatite slurry or glass fiber filters.[9]

    • Scintillation counter.

  • Procedure:

    • The VDR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound or unlabeled ligand.

    • After reaching equilibrium, the bound and free radioligand are separated.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the log concentration of the test compound.

    • Non-linear regression analysis is used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]

Conclusion

This compound and 25-hydroxyvitamin D3, while structurally similar, exhibit notable differences in their biochemical interactions and metabolic fates. The reduced binding affinity of the 3-epi form to both VDBP and VDR suggests a potentially lower overall biological activity compared to its C-3β counterpart. However, the tissue-specific activity of its metabolites highlights the complexity of the vitamin D endocrine system and the need for further research into the physiological roles of C-3 epimerization. The analytical challenges in distinguishing these two epimers underscore the importance of using specific and validated methods, such as LC-MS/MS with chiral separation, for accurate assessment of vitamin D status. This detailed comparison provides a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of these two important vitamin D metabolites.

References

The C3-Epimer of Calcifediol: A Comparative Guide to its Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The measurement of vitamin D status, crucial for skeletal health and a myriad of other physiological processes, has been refined with the advent of advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has unveiled the presence of various vitamin D metabolites, including the C3-epimer of 25-hydroxyvitamin D3, 3-epi-Calcifediol. This guide provides a comprehensive comparison of this compound and its more abundant stereoisomer, Calcifediol (25-hydroxyvitamin D3), focusing on their analytical differentiation, biological activity, and clinical implications.

Analytical Differentiation: The Primacy of Mass Spectrometry

Historically, immunoassays for 25-hydroxyvitamin D (25(OH)D) were unable to distinguish between Calcifediol and this compound, potentially leading to an overestimation of vitamin D levels, particularly in infants where this compound concentrations are highest.[1] The development of LC-MS/MS methods has been pivotal in enabling the chromatographic separation and independent quantification of these two epimers.[2]

Table 1: Comparison of Analytical Methodologies
FeatureImmunoassayLC-MS/MS
Principle Antibody-based detectionChromatographic separation and mass-to-charge ratio detection
Specificity for Epimers Generally low to no specificityHigh specificity, allows for individual quantification
Potential for Inaccuracy High, due to cross-reactivity with this compound and other metabolitesLow, considered the gold standard for accuracy
Clinical Application Widely used for routine screeningIncreasingly used in clinical laboratories for accurate assessment, especially in pediatric populations and research

Biological Activity: A Tale of Two Epimers

The biological actions of Calcifediol and this compound are contingent on their conversion to their respective hormonally active forms, 1α,25-dihydroxyvitamin D3 (Calcitriol) and 3-epi-1α,25-dihydroxyvitamin D3. The differential effects of these active forms at the cellular level underscore the clinical significance of distinguishing between the two precursor epimers.

The primary mechanism of action for vitamin D is through the binding of its active form to the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes.[3] Studies have demonstrated that 3-epi-1α,25-dihydroxyvitamin D3 exhibits a significantly lower binding affinity for the VDR compared to Calcitriol.[4] This reduced affinity translates to a diminished capacity to activate VDR-mediated gene transcription.

Table 2: Comparative Biological Activity of Active Vitamin D Metabolites
ParameterCalcitriol (from Calcifediol)3-epi-1α,25-dihydroxyvitamin D3 (from this compound)Reference
VDR Binding Affinity High35- to 120-fold lower than Calcitriol[4]
Transcriptional Activity Potent activator of VDR target genesReduced ability to stimulate gene expression[4]
Intestinal Calcium Absorption Strong stimulatorMarkedly reduced ability[4]
Suppression of Parathyroid Hormone (PTH) Potent suppressorPotent suppressor[5]
Effect on Osteoblast Differentiation StimulatesLess effective[4]
Inhibition of Cancer Cell Proliferation InhibitsLess effective[4]

A noteworthy exception to the generally reduced activity of the 3-epimer is its potent ability to suppress parathyroid hormone (PTH) secretion, an effect comparable to that of Calcitriol.[5] This suggests that the C3-epimerization pathway may have tissue-specific functional consequences.

Signaling and Metabolic Pathways

The metabolic pathways of Calcifediol and this compound share several enzymatic steps, but the stereochemical difference at the C3 position influences their interaction with key enzymes and receptors.

VitaminD_Metabolism cluster_circulation Circulation cluster_liver Liver cluster_kidney_target_cells Kidney & Target Cells Cholecalciferol Cholecalciferol (Vitamin D3) CYP2R1 CYP2R1/CYP27A1 (25-hydroxylase) Cholecalciferol->CYP2R1 Calcifediol Calcifediol (25(OH)D3) Epimerase Epimerase Calcifediol->Epimerase CYP27B1 CYP27B1 (1α-hydroxylase) Calcifediol->CYP27B1 Epi_Calcifediol This compound (3-epi-25(OH)D3) Epi_Calcifediol->CYP27B1 CYP2R1->Calcifediol Epimerase->Epi_Calcifediol Calcitriol Calcitriol (1,25(OH)2D3) CYP27B1->Calcitriol Epi_Calcitriol 3-epi-Calcitriol (3-epi-1,25(OH)2D3) CYP27B1->Epi_Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR High Affinity CYP24A1 CYP24A1 (24-hydroxylase) Calcitriol->CYP24A1 Metabolism Epi_Calcitriol->VDR Low Affinity Epi_Calcitriol->CYP24A1 Slower Metabolism Gene Gene Expression VDR->Gene Inactive_Calcitriol Inactive Metabolites CYP24A1->Inactive_Calcitriol Inactive_Epi Inactive 3-epi-Metabolites CYP24A1->Inactive_Epi

Caption: Comparative metabolic pathways of Calcifediol and this compound.

Interestingly, studies suggest that 3-epi-1α,25-dihydroxyvitamin D3 is metabolized and inactivated by the enzyme CYP24A1 at a slower rate than Calcitriol.[4] This could potentially lead to a more prolonged, albeit less potent, biological effect in tissues where it is present.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Epimer Quantification

Objective: To separate and quantify Calcifediol and this compound in serum or plasma.

Methodology:

  • Sample Preparation:

    • To 100 µL of serum or plasma, add an internal standard solution (deuterated Calcifediol).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be further purified using solid-phase extraction (SPE) or directly injected into the LC-MS/MS system.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Analytical Column: A column with a pentafluorophenyl (PFP) stationary phase is commonly used to achieve baseline separation of the epimers.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium formate.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

    • Gradient: A programmed gradient is used to elute the analytes, with this compound typically eluting slightly earlier than Calcifediol.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For Calcifediol and this compound, a common transition is m/z 401.3 -> 383.3.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The peak area ratio of the analyte to the internal standard is used to calculate the concentration of each epimer in the unknown samples.

LCMS_Workflow Start Serum/Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection LC-MS/MS Injection Supernatant->Injection Separation Chromatographic Separation (PFP Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Result Concentrations of Calcifediol and This compound Quantification->Result

Caption: Experimental workflow for LC-MS/MS analysis of vitamin D epimers.

Competitive Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the relative binding affinity of vitamin D analogs to the VDR.

Methodology:

  • Reagents and Materials:

    • Recombinant full-length human VDR.

    • Radiolabeled Calcitriol (e.g., [³H]1α,25(OH)₂D₃) as the tracer.

    • Unlabeled Calcitriol and test compounds (e.g., 3-epi-1α,25(OH)₂D₃) at various concentrations.

    • Assay buffer.

    • Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate a fixed amount of VDR with a fixed concentration of radiolabeled Calcitriol in the presence of increasing concentrations of unlabeled Calcitriol (for the standard curve) or the test compound.

    • Allow the binding reaction to reach equilibrium.

    • Separate the VDR-bound radioligand from the free radioligand using hydroxylapatite or filtration.

    • Quantify the amount of bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The relative binding affinity of the test compound can be calculated by comparing its IC₅₀ value to that of unlabeled Calcitriol.

Clinical Significance and Future Directions

The presence of this compound has significant clinical implications, primarily related to the accurate assessment of vitamin D status. Its reduced biological activity, with the exception of PTH suppression, suggests that its inclusion in total 25(OH)D measurements by non-specific methods can lead to an overestimation of a patient's true vitamin D-mediated physiological capacity. This is particularly relevant for infants, in whom this compound can constitute a substantial proportion of the total 25(OH)D concentration.[1]

For researchers and drug development professionals, the differential biological activities of the C3-epimers open up avenues for the development of novel vitamin D analogs with more selective therapeutic actions. The potent PTH-suppressive effect of the 3-epimer, coupled with its reduced calcemic activity, could be a desirable profile for treating conditions like secondary hyperparathyroidism.

Further research is warranted to fully elucidate the physiological role of the C3-epimerization pathway and the specific biological functions of this compound and its downstream metabolites in various tissues. Direct comparative studies on the functional effects of Calcifediol and this compound in cellular models of intestinal calcium transport and bone metabolism would provide valuable insights into their respective contributions to overall vitamin D physiology.

References

Navigating the Nuances of Vitamin D Metabolism: A Guide to Measuring 3-epi-Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D metabolites is paramount. Among these, 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol) presents a significant analytical challenge. This guide provides a comprehensive comparison of the primary methods used to quantify this epimer, offering insights into their principles, performance, and protocols to aid in selecting the most appropriate technique for your research needs.

The accurate assessment of vitamin D status is crucial in a wide array of research and clinical settings. While 25-hydroxyvitamin D3 (Calcifediol) is the established biomarker, the presence of its C-3 epimer, this compound, can lead to significant measurement inaccuracies if not properly addressed.[1][2][3] This epimer, differing only in the stereochemistry at the third carbon position, is isobaric with Calcifediol, meaning they have the same mass.[3][4] Consequently, analytical methods that cannot distinguish between these two compounds can overestimate Calcifediol levels, particularly in infant populations where this compound concentrations are notably higher.[1][2][3]

Method Comparison: LC-MS/MS vs. Immunoassays

The two main approaches for measuring vitamin D metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays. As the data below indicates, LC-MS/MS is demonstrably superior for the specific and accurate quantification of this compound.

FeatureLC-MS/MSImmunoassays / Competitive Protein Binding Assays
Specificity for this compound High; capable of chromatographic separation from Calcifediol.[2][4][5]Low to variable; significant cross-reactivity with this compound can occur, leading to inaccurate results.[6]
Accuracy High; considered the gold standard for vitamin D metabolite analysis.[1]Potentially compromised due to cross-reactivity, which can lead to an overestimation of total 25-hydroxyvitamin D3.[6]
Sensitivity (Lower Limit of Quantification) ~1.0 nmol/L[1][7]Varies by assay, but specificity issues can impact effective sensitivity for Calcifediol in the presence of its epimer.
Precision (Coefficient of Variation) Between-batch CV for this compound is typically < 7.6%.[1] For 25(OH)D3, it can be < 4%.[1][7]Varies by assay and manufacturer.
Throughput Can be high with the use of multiplexing systems.[4]Generally high and well-suited for large-scale clinical screening.
Cost & Complexity Higher initial equipment cost and requires specialized technical expertise.[8]Lower equipment cost and relatively simpler to perform.

Experimental Protocols: A Closer Look at LC-MS/MS

The key to accurately measuring this compound lies in the chromatographic separation from Calcifediol before mass spectrometric detection.

Sample Preparation

A robust sample preparation is critical to remove interfering substances from the biological matrix (e.g., serum, plasma). Common steps include:

  • Protein Precipitation: Methanol is frequently used to precipitate proteins from the sample.[4]

  • Extraction: This can be achieved through:

    • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analytes of interest.[4]

    • Liquid-Liquid Extraction (LLE): Hexane is a common solvent used for LLE.[9]

  • Internal Standards: Deuterium-labeled internal standards for both Calcifediol (e.g., d6-25(OH)D3) and this compound (e.g., d3-epi-25(OH)D3) are added early in the process to correct for analytical variations.[1][4]

Chromatographic Separation

The choice of analytical column is crucial for resolving the two epimers. While traditional C18 columns may not provide adequate separation, specialized columns are more effective:[7]

  • Pentafluorophenyl (PFP) columns: These have demonstrated excellent resolution of this compound and Calcifediol.[2][7]

  • Chiral columns: Can also be employed to separate stereoisomers.[5]

An isocratic or gradient elution with a mobile phase, often a mixture of water and an organic solvent like methanol with a modifier such as methanoic acid, is used to carry the sample through the column.[9]

Mass Spectrometric Detection

A triple quadrupole mass spectrometer operating in the positive ion mode is typically used.[9] The analytes are quantified using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.

Workflow and Pathway Diagrams

To visualize the experimental process and the metabolic context of this compound, the following diagrams are provided.

Measurement_Workflow Experimental Workflow for this compound Measurement cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Serum/Plasma Sample Add_IS Add Internal Standards (d6-25(OH)D3, d3-epi-25(OH)D3) Sample->Add_IS Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Precipitation Extraction Extraction (SPE or LLE) Precipitation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC System Evaporation->Injection Separation Chromatographic Separation (e.g., PFP Column) Injection->Separation Detection Tandem Mass Spectrometry (MRM Mode) Separation->Detection Quantification Quantification of This compound & Calcifediol Detection->Quantification

Workflow for LC-MS/MS measurement of this compound.

VitaminD_Metabolism Simplified Vitamin D3 Metabolic Pathway Cholecalciferol Vitamin D3 (Cholecalciferol) Liver Liver Cholecalciferol->Liver 25-hydroxylase Calcifediol Calcifediol (25-hydroxyvitamin D3) Liver->Calcifediol Epimerization Epimerization Calcifediol->Epimerization Kidney Kidney Calcifediol->Kidney 1α-hydroxylase Epi_Calcifediol This compound (3-epi-25-hydroxyvitamin D3) Epimerization->Epi_Calcifediol Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) (Active Form) Kidney->Calcitriol

Metabolic relationship of this compound to Vitamin D3.

Conclusion

The accurate measurement of this compound is essential for a precise understanding of vitamin D status, particularly in specific populations and research contexts. While immunoassays offer high throughput for general screening, their susceptibility to cross-reactivity with this compound can compromise accuracy. For research and drug development applications requiring definitive quantification of this epimer, LC-MS/MS with appropriate chromatographic separation stands as the unequivocal method of choice. The detailed protocols and understanding of the analytical nuances presented in this guide are intended to empower researchers to generate reliable and reproducible data in the complex field of vitamin D metabolism.

References

Navigating the Nuances of Vitamin D Analysis: A Comparative Guide to 3-epi-Calcifediol Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D metabolites is paramount. This guide provides an objective comparison of commonly used immunoassays, focusing on the critical issue of cross-reactivity with 3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3), a significant potential confounder in vitamin D assessment. Experimental data is presented to support the performance evaluation of various platforms, offering valuable insights for selecting the appropriate analytical method.

The C3-epimer of 25-hydroxyvitamin D3, this compound, has emerged as a crucial factor in the precise quantification of total 25-hydroxyvitamin D (25(OH)D). While structurally similar to 25(OH)D3, its biological significance remains under investigation. However, its potential to cross-react with antibodies in immunoassays can lead to an overestimation of a patient's vitamin D status, with implications for clinical diagnosis and research outcomes. This guide delves into the performance of several automated immunoassay systems, comparing their cross-reactivity profiles with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which can chromatographically separate 3-epi-25(OH)D3 from 25(OH)D3.[1][2][3][4]

Comparative Analysis of Immunoassay Cross-Reactivity

The degree of cross-reactivity with this compound and other vitamin D metabolites, such as 25-hydroxyvitamin D2 (25(OH)D2), varies significantly among different immunoassay platforms. This variability is a primary cause of discrepancies observed between various automated immunoassays.[5] The following tables summarize the reported cross-reactivity percentages for several common systems.

Immunoassay Platform3-epi-25(OH)D3 Cross-Reactivity (%)25(OH)D2 Cross-Reactivity (%)Other Metabolite Cross-ReactivityReference
Roche Elecsys Vitamin D Total ~51% (exogenous addition), minimal with endogenous41.2%91% (as per insert)[6][7][8]
Siemens ADVIA Centaur Vitamin D Total Minimal45.3%Low[7]
Abbott Architect 25-OH Vitamin D 2.7%Not specified in these resultsLow[8]
Beckman Coulter Unicel 65%Not specified in these resultsHigh[8]
DiaSorin Liaison 1.3%Not specified in these resultsLow[8]
Competitive Protein Binding Assay (Generic) 56%Not specified in these results[9]

Note: Cross-reactivity can be influenced by whether the epimer is endogenous or exogenously added (spiked) into samples, with some assays showing different results under these conditions.[6] For instance, the Roche Elecsys assay demonstrated approximately 51% cross-reactivity with exogenously added 3-epi-25(OH)D3, but minimal recognition of the endogenous metabolite.[6]

Understanding the Immunoassay Workflow

The following diagram illustrates a typical competitive immunoassay workflow used for the determination of 25-hydroxyvitamin D, highlighting where cross-reactivity with this compound can occur.

G cluster_sample_prep Sample Preparation cluster_assay Competitive Immunoassay cluster_interpretation Data Interpretation serum Patient Serum (contains 25(OH)D and 3-epi-25(OH)D) pretreatment Pre-treatment (Release from VDBP) serum->pretreatment incubation Incubation: Competition for Antibody Binding pretreatment->incubation reagents Assay Reagents: - Labeled 25(OH)D (Tracer) - Specific Antibody reagents->incubation separation Separation of Bound vs. Unbound incubation->separation cross_react Potential Interference: Antibody binds to 3-epi-25(OH)D, leading to an overestimation of 25(OH)D incubation->cross_react Cross-reactivity detection Signal Detection (e.g., Chemiluminescence) separation->detection result Signal is Inversely Proportional to Analyte Concentration detection->result

Competitive Immunoassay for 25-hydroxyvitamin D.

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of cross-reactivity in immunoassays is a critical component of method validation. A generalized protocol, synthesized from various studies, is outlined below.

Objective: To determine the percentage of cross-reactivity of an immunoassay with this compound and other vitamin D metabolites.

Materials:

  • Immunoassay platform and corresponding reagent kits (e.g., Roche, Siemens, Abbott).

  • Calibrators and controls provided with the immunoassay kit.

  • Human serum or plasma samples with known (preferably low) endogenous levels of 25(OH)D.

  • Certified reference materials (e.g., NIST SRM 972a), which contain certified concentrations of 25(OH)D2, 25(OH)D3, and 3-epi-25(OH)D3.[5]

  • Purified standards of 3-epi-25-hydroxyvitamin D3, 25-hydroxyvitamin D2, and other metabolites of interest.

  • A reference method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), capable of separately quantifying the different vitamin D metabolites.[4][10]

Procedure:

  • Baseline Measurement:

    • Measure the baseline concentration of total 25(OH)D in a set of human serum/plasma samples using both the immunoassay under investigation and the LC-MS/MS reference method.

  • Spiking Experiment (Exogenous Cross-Reactivity):

    • Prepare a series of spiked samples by adding known concentrations of purified 3-epi-25(OH)D3 (or other metabolites) to the baseline serum/plasma pools. The spiking concentrations should cover a clinically relevant range.

    • Measure the total 25(OH)D concentrations in these spiked samples using the immunoassay.

    • The concentration of the specific metabolite being tested (e.g., 3-epi-25(OH)D3) should also be confirmed by LC-MS/MS.

  • Analysis of Samples with Endogenous Epimers (Endogenous Cross-Reactivity):

    • Analyze a cohort of samples known to contain significant endogenous concentrations of 3-epi-25(OH)D3, such as those from neonates or infants, using both the immunoassay and LC-MS/MS.[6][11]

  • Data Analysis and Calculation of Cross-Reactivity:

    • The percentage of cross-reactivity can be calculated using the following formula for the spiking experiment: % Cross-Reactivity = [(Apparent concentration in spiked sample - Apparent concentration in baseline sample) / Concentration of added metabolite] x 100

    • For samples with endogenous epimers, the bias between the immunoassay and the LC-MS/MS measurement (which excludes the epimer) can be used to assess the degree of cross-reactivity.

The choice of an immunoassay for the measurement of 25-hydroxyvitamin D requires careful consideration of its cross-reactivity profile, particularly with regard to this compound. As demonstrated, significant variability exists among commercially available automated platforms. While some assays exhibit minimal cross-reactivity, others can be substantially affected, potentially leading to the misclassification of a patient's vitamin D status.[3] For research and clinical applications where the highest accuracy is required, the use of LC-MS/MS, which can distinguish between 25(OH)D3 and its C3-epimer, remains the gold standard. When utilizing immunoassays, laboratories should be fully aware of the specific performance characteristics of their chosen method to ensure accurate and reliable results.

References

Navigating the Nuances of Vitamin D Metabolism: A Comparative Guide to 3-epi-Calcifediol Reference Intervals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of vitamin D analysis is evolving, with increasing attention on metabolites beyond calcifediol (25-hydroxyvitamin D3). Among these, 3-epi-calcifediol (3-epi-25-hydroxyvitamin D3), a C-3 epimer of calcifediol, has emerged as a significant factor, particularly in pediatric populations and in the accurate assessment of vitamin D status. Its presence can interfere with traditional immunoassays and even some liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, potentially leading to an overestimation of total 25-hydroxyvitamin D levels. This guide provides a comprehensive comparison of this compound reference intervals across various populations, details the gold-standard analytical methodology for its measurement, and contextualizes its place in the broader vitamin D metabolic pathway.

Reference Intervals for this compound: A Population-Based Overview

While formal, universally accepted reference intervals for this compound have not been established, a growing body of research provides valuable insights into its expected concentrations in different demographics. The following table summarizes key findings from various studies, offering a guide to the typical ranges of this metabolite. It is important to note that concentrations are generally higher in infants and decrease with age.

Population GroupNThis compound Concentration (ng/mL)Percentage of Total 25(OH)D3Key Observations & Citation
Infants (< 1 year) 39Range: 5 - 928.7% - 61.1%Concentrations are inversely correlated with age in the first year of life.[1]
125Median not specified, but detectable% decreases with ageThe decrease in percentage is likely due to an increase in non-epimeric 25(OH)D3 levels while 3-epi-25(OH)D3 remains relatively constant.[2]
School-age Children (8-15 years) 682Median (for detectable levels): 1.4 (Range: 0.95 - 3.95)Median: 5.5% (Range: 2.5% - 17.0%)Detectable in about half of the children. White/Caucasian children had higher median concentrations.[3]
Healthy Adults 501Median: 3.3 (Range: 0 - 47)Average: Not specifiedDetectable in adults, with a wide range of concentrations.[2]
1082Mean: 1.0 (converted from 2.5 nmol/L)Mean: 4.6%Present in the majority of a nationally representative adult sample.[4]
11,744 (Korean)Mean: 1.15 ± 0.85 (Range: 0.50 - 15.66)1.33% - 23.94%No significant difference between genders.[5]
Pregnant Women 92Not specified6.0% (maternal), 7.8% (cord blood)Detected in all maternal and cord blood samples.[5]
1502 (maternal)Median: 0.76 (converted from 1.9 nmol/L)0.5% - 19.9%Detectable in 94.5% of maternal sera.[4]
1321 (cord blood)Median: 0.68 (converted from 1.7 nmol/L)0.7% - 15.3%Detectable in 92.1% of umbilical cord sera.[4]
Adults with Hypervitaminosis D 58Range: 2 - 28.6Mean: <4%Absolute levels correlate with total 25-OH-D3, but the relative contribution is not significantly altered.[6]

Experimental Protocols: The Gold Standard for Measurement

Accurate quantification of this compound necessitates its chromatographic separation from the more abundant calcifediol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the established gold-standard methodology.

Key Experiment: Quantification of this compound in Human Serum by LC-MS/MS

Objective: To accurately measure the concentration of this compound, distinct from calcifediol, in human serum samples.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of serum, add an internal standard solution (e.g., deuterated this compound, [2H3]-3-epi-25OHD3). Precipitate proteins by adding a solution of zinc sulfate followed by acetonitrile.

    • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant containing the vitamin D metabolites to a clean tube.

  • Liquid Chromatography (LC):

    • Column: Employ a column with appropriate chemistry (e.g., a solid core particle column) that provides high-resolution separation of this compound and calcifediol.

    • Mobile Phase: Use a suitable gradient of solvents (e.g., methanol and water with additives) to elute the analytes.

    • Flow Rate: Maintain a constant flow rate for reproducible chromatography.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Utilize a suitable ionization source, such as positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and its corresponding product ion, ensuring high selectivity and sensitivity.

    • Quantification: Generate a calibration curve using certified reference materials of this compound. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Comparative Analysis of Analytical Methods

MethodPrincipleAbility to Differentiate this compoundAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection.Yes, with appropriate chromatographic methods.High specificity and sensitivity; considered the "gold standard". Can simultaneously measure multiple vitamin D metabolites.[7]Higher cost and complexity; requires specialized expertise.
Immunoassays (e.g., RIA, ELISA) Antibody-based binding to the target molecule.Generally no. Most antibodies do not distinguish between calcifediol and its C-3 epimer.High throughput, automated, and lower cost per sample.Prone to interference from other metabolites, leading to potential overestimation of total 25(OH)D levels, especially in infants.[7][8]
High-Performance Liquid Chromatography (HPLC) with UV detection Chromatographic separation followed by UV absorbance detection.Yes, with appropriate columns and mobile phases.Less expensive than MS/MS.Lower sensitivity and specificity compared to MS/MS; may be less suitable for low concentration samples.[9]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and analytical process, the following diagrams are provided in the DOT language for Graphviz.

VitaminD_Metabolism Vitamin D Metabolic Pathway 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light (Skin) Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Vitamin D3 (Cholecalciferol)->Calcifediol (25(OH)D3) 25-hydroxylase (Liver) This compound (3-epi-25(OH)D3) This compound (3-epi-25(OH)D3) Calcifediol (25(OH)D3)->this compound (3-epi-25(OH)D3) 3-epimerase Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) 1α-hydroxylase (Kidney) Inactive Metabolites Inactive Metabolites Calcitriol (1,25(OH)2D3)->Inactive Metabolites 24-hydroxylase

Caption: Simplified metabolic pathway of Vitamin D3, including the formation of this compound.

LCMSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Serum Sample Serum Sample Protein Precipitation Protein Precipitation Serum Sample->Protein Precipitation Add Internal Standard & Precipitant Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Separates 25(OH)D3 & 3-epi Data Analysis Data Analysis MS/MS Detection->Data Analysis Result Result Data Analysis->Result Quantification

Caption: Experimental workflow for the analysis of this compound using LC-MS/MS.

References

A Comparative Guide to the Biological Activities of 3-epi-Calcifediol and 25-hydroxyvitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-epi-Calcifediol and its C3 epimer, 25-hydroxyvitamin D3 (Calcifediol). The information presented is based on available experimental data and is intended to be an objective resource for researchers in the field of vitamin D metabolism and drug development.

Introduction

25-hydroxyvitamin D3 (Calcifediol) is the major circulating metabolite of vitamin D3 and the primary indicator of vitamin D status. Its C3 epimer, this compound, is a naturally occurring metabolite that differs in the stereochemical orientation of the hydroxyl group at the third carbon position. While initially considered a minor and less active metabolite, recent research has indicated that this compound can be present in significant concentrations, particularly in infants, and may possess distinct biological activities. This guide will delve into a comparative analysis of these two important vitamin D metabolites.

Data Presentation: Quantitative Comparison

Direct quantitative comparisons of the binding affinities and biological potencies of this compound and 25-hydroxyvitamin D3 are limited in the current scientific literature. Much of the available data focuses on their 1α-hydroxylated forms, 1α,25-dihydroxyvitamin D3 (Calcitriol) and 3-epi-1α,25-dihydroxyvitamin D3. The following tables summarize the available data and highlight the areas where further research is needed.

Table 1: Comparative Binding Affinities for Vitamin D Binding Protein (VDBP)

CompoundRelative Binding Affinity to VDBPRemarks
25-hydroxyvitamin D3 High (Reference)Considered the primary ligand for VDBP in circulation.
This compound Lower to VariableA competitive protein binding assay using recombinant VDBP showed ~51% cross-reactivity with exogenously added 3-epi-25(OH)D3, but minimal recognition of the endogenous form, suggesting a potentially lower or altered binding affinity.[1][2]

Table 2: Comparative Binding Affinities for the Vitamin D Receptor (VDR) and Transcriptional Activity

CompoundRelative Binding Affinity to VDRTranscriptional ActivityRemarks
25-hydroxyvitamin D3 LowCan activate VDR at supra-physiological concentrations.[3][4][5][6]Generally considered a pro-hormone requiring 1α-hydroxylation for significant VDR-mediated activity.
This compound Likely Lower than 25(OH)D3Less active than 25(OH)D3.[7]Direct comparative data is scarce. Inferences are drawn from studies on its 1α-hydroxylated metabolite.
1α,25-dihydroxyvitamin D3 High (Reference)Potent activator of VDR-mediated gene transcription.The biologically active form of vitamin D3.
3-epi-1α,25-dihydroxyvitamin D3 Lower than 1α,25(OH)2D3Possesses significant, though often reduced, transcriptional activity that is tissue- and gene-specific.[7]Demonstrates that the 3-epi form can be biologically active.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of vitamin D metabolites are provided below.

Competitive Protein Binding Assay for VDBP

This assay is used to determine the relative binding affinity of a test compound (e.g., this compound) to VDBP compared to a reference ligand (e.g., radiolabeled 25-hydroxyvitamin D3).

Materials:

  • Purified recombinant or serum-derived Vitamin D Binding Protein (VDBP).

  • Radiolabeled [³H]-25-hydroxyvitamin D3.

  • Unlabeled 25-hydroxyvitamin D3 (for standard curve).

  • Test compound (this compound).

  • Assay Buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Dextran-coated charcoal suspension.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Protocol:

  • Preparation of Standard Curve: A serial dilution of unlabeled 25-hydroxyvitamin D3 is prepared in the assay buffer.

  • Incubation: A constant amount of VDBP and radiolabeled [³H]-25-hydroxyvitamin D3 are incubated with either the unlabeled standards or varying concentrations of the test compound (this compound) in a series of tubes.

  • Equilibration: The mixtures are incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Ice-cold dextran-coated charcoal suspension is added to each tube and incubated for a short period (e.g., 15 minutes). The charcoal binds to the free radiolabeled ligand.

  • Centrifugation: The tubes are centrifuged to pellet the charcoal with the bound free ligand.

  • Quantification: The supernatant, containing the VDBP-bound radiolabeled ligand, is transferred to a scintillation vial with scintillation fluid. The radioactivity is then measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioactivity is inversely proportional to the concentration of the unlabeled competitor. A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of unlabeled 25-hydroxyvitamin D3. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined and compared to that of the reference compound to assess relative binding affinity.

Cell-Based Reporter Gene Assay for VDR Activation

This assay measures the ability of a compound to activate the Vitamin D Receptor and induce the transcription of a reporter gene.

Materials:

  • A mammalian cell line engineered to express the human VDR and a VDR-responsive reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and supplements.

  • Test compounds (this compound and 25-hydroxyvitamin D3).

  • Reference agonist (e.g., 1α,25-dihydroxyvitamin D3).

  • Lysis buffer.

  • Substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Luminometer or spectrophotometer.

Protocol:

  • Cell Seeding: The reporter cells are seeded into a multi-well plate (e.g., 96-well) and allowed to attach and grow overnight.

  • Compound Treatment: The cell culture medium is replaced with a medium containing various concentrations of the test compounds or the reference agonist. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for VDR activation and reporter gene expression.

  • Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the reporter enzyme.

  • Reporter Assay: The appropriate substrate is added to the cell lysate, and the resulting signal (e.g., luminescence or absorbance) is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). Dose-response curves are generated by plotting the normalized reporter activity against the concentration of the test compound. The EC50 value (the concentration that produces 50% of the maximal response) is calculated to determine the potency of the compound in activating the VDR.

Mandatory Visualization

Vitamin D Metabolic Pathway

Vitamin_D_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney (and other tissues) 7-DHC 7-Dehydrocholesterol Vitamin D3 Vitamin D3 (Cholecalciferol) 7-DHC->Vitamin D3 Calcifediol 25-hydroxyvitamin D3 (Calcifediol) This compound This compound Calcifediol->this compound Epimerase Calcitriol 1α,25-dihydroxyvitamin D3 (Calcitriol) Calcifediol->Calcitriol CYP27B1 (1α-hydroxylase) 24,25(OH)2D3 24,25-dihydroxyvitamin D3 Calcifediol->24,25(OH)2D3 CYP24A1 (24-hydroxylase) 3-epi-Calcitriol 3-epi-1α,25-dihydroxyvitamin D3 This compound->3-epi-Calcitriol CYP27B1 (1α-hydroxylase) 3-epi-24,25(OH)2D3 3-epi-24,25-dihydroxyvitamin D3 This compound->3-epi-24,25(OH)2D3 CYP24A1 (24-hydroxylase) Vitamin D3->Calcifediol CYP2R1/CYP27A1

Caption: Metabolic pathway of Vitamin D3, including the epimerization of Calcifediol.

VDR-Mediated Genomic Signaling Pathway

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_RXR_inactive VDR-RXR (inactive complex) VDR_RXR_active VDR-RXR (active complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change Ligand 1α,25(OH)2D3 or 3-epi-1α,25(OH)2D3 Ligand->VDR_RXR_inactive Binding VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Binding Gene Target Gene VDRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: Genomic signaling pathway of the Vitamin D Receptor (VDR).

Experimental Workflow for Comparing Biological Activity

Experimental_Workflow cluster_binding Binding Affinity cluster_cellular Cellular Activity VDBP_Assay Competitive VDBP Binding Assay Data_Analysis Data Analysis and Comparison VDBP_Assay->Data_Analysis VDR_Assay Competitive VDR Binding Assay VDR_Assay->Data_Analysis Reporter_Assay VDR Reporter Gene Assay Reporter_Assay->Data_Analysis Gene_Expression Target Gene Expression (qPCR) Gene_Expression->Data_Analysis Start Start: Compare this compound vs. 25-hydroxyvitamin D3 Compare_Binding Compare Binding Affinities Start->Compare_Binding Compare_Activity Compare Cellular Activities Start->Compare_Activity Compare_Binding->VDBP_Assay Compare_Binding->VDR_Assay Compare_Activity->Reporter_Assay Compare_Activity->Gene_Expression

Caption: Workflow for comparing this compound and 25-hydroxyvitamin D3.

References

A Comparative Guide to the Effects of 3-epi-Calcifediol and Alternative Vitamin D Analogs on Serum Parathyroid Hormone Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 3-epi-Calcifediol and other vitamin D analogs on serum parathyroid hormone (PTH) levels. The information is intended for researchers, scientists, and professionals involved in drug development in the fields of endocrinology, nephrology, and metabolic bone diseases. This document summarizes available data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an objective comparison.

Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Its dysregulation, particularly the development of secondary hyperparathyroidism (SHPT), is a common complication in chronic kidney disease (CKD) and vitamin D deficiency states. Vitamin D and its analogs are cornerstone therapies for managing elevated PTH levels. While calcifediol (25-hydroxyvitamin D3) and calcitriol (1,25-dihydroxyvitamin D3) are well-established treatments, emerging interest has focused on the biological activity of stereoisomers, such as this compound (3-epi-25-hydroxyvitamin D3). This guide compares the effects of the active form of this compound with standard vitamin D therapies on PTH regulation.

Comparative Efficacy on Parathyroid Hormone Suppression

The primary function of vitamin D analogs in the context of hyperparathyroidism is the suppression of PTH synthesis and secretion. The available data allows for a comparison between the active form of this compound (1α,25-dihydroxy-3-epi-vitamin D3) and conventional vitamin D compounds.

Table 1: Comparison of PTH Suppression by Vitamin D Analogs

CompoundModel SystemPotency in PTH SuppressionMaximum PTH SuppressionReference
1α,25-dihydroxy-3-epi-vitamin D3 Cultured Bovine Parathyroid CellsSlightly, but not significantly, less active than 1α,25(OH)2D350%[1]
1α,25-dihydroxyvitamin D3 (Calcitriol) Cultured Bovine Parathyroid CellsStandard for comparison50%[1]
Extended-Release Calcifediol (ERC) Humans with Stage 3/4 CKD and SHPTDose-dependent reduction in plasma iPTH≥30% reduction in 40% of patients after 26 weeks[2][3][4]
Cholecalciferol (Vitamin D3) Humans (Postmenopausal Women)Less potent in raising 25(OH)D levels compared to calcifediolVariable, dependent on baseline vitamin D status and dosage[5]

Note: The data for 1α,25-dihydroxy-3-epi-vitamin D3 is from an in vitro study, while data for other compounds are from in vivo human clinical trials. Direct comparison of potency should be interpreted with caution.

Signaling Pathways in PTH Regulation

The regulation of PTH gene expression by vitamin D metabolites is a critical mechanism for controlling PTH levels. The active forms of vitamin D, including calcitriol and presumably 1α,25-dihydroxy-3-epi-vitamin D3, bind to the vitamin D receptor (VDR) in the parathyroid gland, leading to the suppression of PTH gene transcription.

PTH_Regulation_Pathway cluster_blood Bloodstream cluster_parathyroid Parathyroid Gland cluster_kidney Kidney Ca_low Low Serum Calcium PT_gland Parathyroid Gland Ca_low->PT_gland Stimulates PTH Parathyroid Hormone (PTH) Kidney Kidney PTH->Kidney Acts on Calcifediol Calcifediol (25(OH)D3) Calcifediol->Kidney To Kidney Epi_Calcifediol This compound (3-epi-25(OH)D3) Epi_Calcifediol->Kidney To Kidney Calcitriol Calcitriol (1,25(OH)2D3) Calcitriol->PT_gland Negative Feedback VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to Epi_Calcitriol 1α,25(OH)2-3-epi-D3 Epi_Calcitriol->PT_gland Negative Feedback Epi_Calcitriol->VDR Binds to PT_gland->PTH Secretes PTH_gene PTH Gene Transcription VDR->PTH_gene Suppresses Kidney->Calcitriol Converts to Kidney->Epi_Calcitriol Converts to

Figure 1: Simplified signaling pathway of PTH regulation by Vitamin D metabolites.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

1. In Vitro PTH Suppression Assay (for 1α,25-dihydroxy-3-epi-vitamin D3)

  • Cell Culture: Primary cultures of bovine parathyroid cells (bPTC) were established.

  • Treatment: Cells were treated with varying concentrations (from 10-11 M to 10-7 M) of 1α,25(OH)2-3-epi-D3 and 1α,25(OH)2D3 for 72 hours.

  • PTH Measurement: The concentration of PTH in the culture medium was measured to assess the steady-state PTH secretion.

  • VDR Affinity: The binding affinity of the vitamin D analogs to the bPTC VDR was determined.[1]

2. Clinical Trial Protocol (for Extended-Release Calcifediol)

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: Patients with stage 3 or 4 CKD, secondary hyperparathyroidism, and vitamin D insufficiency.

  • Intervention: Subjects received daily oral doses of extended-release calcifediol (30 or 60 µg) or placebo for up to 52 weeks.

  • Measurements: Plasma intact PTH (iPTH), serum total 25-hydroxyvitamin D, calcium, and phosphorus were measured at baseline and at regular intervals throughout the study.[3]

3. Measurement of this compound in Serum

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring 3-epi-25(OH)D3 and distinguishing it from 25(OH)D3.[6][7]

  • Sample Preparation: Serum samples undergo protein precipitation and extraction of the vitamin D metabolites.

  • Analysis: The extracted samples are injected into the LC-MS/MS system for separation and quantification of 3-epi-25(OH)D3 and other vitamin D metabolites.[8]

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Clinical Trial (ERC) A Bovine Parathyroid Cell Culture B Treatment with 1α,25(OH)2-3-epi-D3 or Calcitriol A->B C Incubation (72 hours) B->C D Measure PTH in Culture Medium C->D E Patient Recruitment (CKD, SHPT, Vit D insufficiency) F Randomization (ERC or Placebo) E->F G Treatment Period (up to 52 weeks) F->G H Serial Blood Sampling G->H I Measure Serum iPTH, 25(OH)D, Ca, P H->I

Figure 2: Comparative experimental workflows for in vitro and in vivo studies.

Discussion and Future Directions

The available in vitro evidence suggests that the active form of this compound, 1α,25-dihydroxy-3-epi-vitamin D3, is a potent suppressor of PTH secretion, with an efficacy comparable to that of calcitriol.[1] This is a significant finding, as it suggests that this compound, which is present in human circulation, may contribute to the overall biological effect of vitamin D on PTH regulation.[6]

However, a major gap in the current knowledge is the lack of in vivo clinical data on the effects of this compound on serum PTH levels in humans. The clinical studies on extended-release calcifediol have demonstrated its efficacy in reducing PTH in patients with CKD and SHPT.[2][3][4] To fully understand the therapeutic potential of this compound, future research should focus on:

  • In vivo studies: Conducting clinical trials to evaluate the pharmacokinetics, safety, and efficacy of this compound in suppressing PTH in relevant patient populations.

  • Comparative trials: Directly comparing the effects of this compound with calcifediol, extended-release calcifediol, and other vitamin D analogs on serum PTH levels.

  • Mechanism of action: Further elucidating the molecular mechanisms by which 1α,25-dihydroxy-3-epi-vitamin D3 regulates PTH gene transcription and parathyroid cell function.

Conclusion

Based on current in vitro data, the active form of this compound shows promise as a potent suppressor of parathyroid hormone. While this suggests a potential therapeutic role, the absence of in vivo human data necessitates further investigation. For now, established treatments like extended-release calcifediol remain the evidence-based choice for managing secondary hyperparathyroidism. Continued research into the biological activity of vitamin D epimers will be crucial for developing novel and more effective therapies for disorders of mineral metabolism.

References

Comparative Efficacy of 3-epi-Calcifediol and Calcifediol in Supporting Normal Growth and Bone Mineral Density

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of 3-epi-calcifediol and its C-3 epimer, calcifediol (25-hydroxyvitamin D3), focusing on their respective roles in supporting normal growth and bone mineral density. The information presented is based on preclinical data and is intended to inform researchers, scientists, and professionals involved in drug development.

Executive Summary

Recent preclinical studies indicate that this compound, a significant circulating metabolite of vitamin D3, is as effective as calcifediol in supporting normal growth and bone mineral accretion. In a pivotal study utilizing a weanling rat model, exogenous this compound demonstrated comparable outcomes to calcifediol in terms of body weight gain and the enhancement of both areal and volumetric bone mineral density. These findings suggest that this compound is a biologically active metabolite that contributes to the overall vitamin D status and its physiological functions related to skeletal health.

Comparative Quantitative Data

The following tables summarize the key quantitative data from a comparative study in weanling Sprague-Dawley rats over an 8-week treatment period.

Table 1: Body Weight and Length

Treatment Group (per g diet)Initial Body Weight (g)Final Body Weight (g)Initial Body Length (cm)Final Body Length (cm)
Males
25(OH)D3 (0.5 IU)65.5 ± 1.5320.8 ± 7.614.3 ± 0.226.9 ± 0.3
3-epi-25(OH)D3 (0.5 IU)65.8 ± 1.5325.8 ± 7.614.4 ± 0.227.2 ± 0.3
3-epi-25(OH)D3 (1 IU)65.7 ± 1.5323.8 ± 7.614.4 ± 0.227.1 ± 0.3
Females
25(OH)D3 (0.5 IU)62.8 ± 1.1215.3 ± 4.014.1 ± 0.123.6 ± 0.2
3-epi-25(OH)D3 (0.5 IU)62.7 ± 1.1218.8 ± 4.014.1 ± 0.123.8 ± 0.2
3-epi-25(OH)D3 (1 IU)63.0 ± 1.1218.3 ± 4.014.1 ± 0.123.8 ± 0.2

Data are presented as mean ± SEM. No significant differences were observed between the groups for each sex.

Table 2: Areal Bone Mineral Density (aBMD) and Bone Mineral Content (BMC) by DXA

Treatment Group (per g diet)Total Body aBMD (mg/cm²)Total Body BMC (g)
Males
25(OH)D3 (0.5 IU)120.3 ± 1.87.9 ± 0.2
3-epi-25(OH)D3 (0.5 IU)121.7 ± 1.88.2 ± 0.2
3-epi-25(OH)D3 (1 IU)120.9 ± 1.88.1 ± 0.2
Females
25(OH)D3 (0.5 IU)114.2 ± 1.35.8 ± 0.1
3-epi-25(OH)D3 (0.5 IU)116.3 ± 1.36.0 ± 0.1
3-epi-25(OH)D3 (1 IU)115.8 ± 1.36.0 ± 0.1

Data are presented as mean ± SEM at week 8. No significant differences were observed between the groups for each sex.

Table 3: Volumetric Bone Mineral Density (vBMD) and Bone Geometry of the 3rd Lumbar Vertebra by µCT

Treatment Group (per g diet)Total vBMD (mg/cm³)Trabecular vBMD (mg/cm³)Trabecular Bone Volume Fraction (BV/TV, %)
Males
25(OH)D3 (0.5 IU)332.6 ± 8.0250.0 ± 8.720.9 ± 0.7
3-epi-25(OH)D3 (0.5 IU)352.0 ± 8.0*269.1 ± 8.722.5 ± 0.7
3-epi-25(OH)D3 (1 IU)344.8 ± 8.0262.3 ± 8.721.9 ± 0.7
Females
25(OH)D3 (0.5 IU)345.5 ± 6.7277.6 ± 7.923.2 ± 0.7
3-epi-25(OH)D3 (0.5 IU)351.4 ± 6.7283.4 ± 7.923.7 ± 0.7
3-epi-25(OH)D3 (1 IU)355.6 ± 6.7289.4 ± 7.924.2 ± 0.7

*Data are presented as mean ± SEM at week 8. Significantly different from the 25(OH)D3 group (P < 0.05).[1]

Experimental Protocols

The data presented above were generated from a key preclinical study with the following methodology.[1]

Animal Model and Diet

  • Animals: 4-week-old male and female Sprague-Dawley rats were used.

  • Housing: Rats were housed in a controlled environment with a 12-hour light-dark cycle.

  • Diet: The animals were fed a modified AIN-93G diet containing varying concentrations of cholecalciferol, 25(OH)D3, or 3-epi-25(OH)D3 for 8 weeks. The control diet contained 1 IU of cholecalciferol/g. The experimental diets for the comparison of 25(OH)D3 and 3-epi-25(OH)D3 contained 0.5 IU/g of 25(OH)D3, or 0.5 or 1 IU/g of 3-epi-25(OH)D3.

Growth and Anthropometric Measurements

  • Body weight and body length (nose to base of the tail) were measured at baseline (week 0), week 4, and week 8.

Bone Mineral Density and Geometry Analysis

  • Dual-Energy X-ray Absorptiometry (DXA): Whole-body and regional (lumbar spine, femur) areal bone mineral density (aBMD) and bone mineral content (BMC) were measured at weeks 0, 4, and 8 using a DXA scanner specifically calibrated for small animals.

  • Micro-Computed Tomography (µCT): At week 8, the 3rd lumbar vertebra was excised and scanned using a high-resolution µCT system to determine volumetric bone mineral density (vBMD) and bone microarchitecture. Key parameters analyzed included total vBMD, trabecular vBMD, and trabecular bone volume fraction (BV/TV).

Biochemical Analysis

  • Blood samples were collected at weeks 0, 4, and 8 for the analysis of plasma concentrations of vitamin D metabolites (25(OH)D3 and 3-epi-25(OH)D3) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Plasma levels of bone turnover markers and parathyroid hormone (PTH) were also assessed.

Signaling Pathways and Mechanisms of Action

The biological effects of both calcifediol and this compound are primarily mediated through their conversion to their active forms, calcitriol (1,25-dihydroxyvitamin D3) and 1α,25(OH)2-3-epi-D3, respectively. These active metabolites then bind to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.

While both pathways converge on VDR activation, there is evidence to suggest nuances in their mechanisms. The C-3 epimer of 1,25(OH)2D has a reduced affinity for the VDR compared to calcitriol.[2] However, it has been shown to be equipotent to calcitriol in suppressing parathyroid hormone (PTH) secretion, suggesting potential differences in downstream signaling or tissue-specific effects.[2]

Below are diagrams illustrating the metabolic pathway of vitamin D and the general workflow of the comparative animal study.

Vitamin_D_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney cluster_target_tissues Target Tissues (Bone, Intestine) 7-dehydrocholesterol 7-dehydrocholesterol Cholecalciferol (Vitamin D3) Cholecalciferol (Vitamin D3) 7-dehydrocholesterol->Cholecalciferol (Vitamin D3) Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Cholecalciferol (Vitamin D3)->Calcifediol (25(OH)D3) 25-hydroxylase Cholecalciferol (Vitamin D3)->Calcifediol (25(OH)D3) This compound This compound Calcifediol (25(OH)D3)->this compound Epimerase Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) 1α-hydroxylase 1α,25(OH)2-3-epi-D3 1α,25(OH)2-3-epi-D3 This compound->1α,25(OH)2-3-epi-D3 1α-hydroxylase VDR VDR Calcitriol (1,25(OH)2D3)->VDR Binds to 1α,25(OH)2-3-epi-D3->VDR Binds to Gene Regulation\n(Calcium Homeostasis, Bone Mineralization) Gene Regulation (Calcium Homeostasis, Bone Mineralization) VDR->Gene Regulation\n(Calcium Homeostasis, Bone Mineralization)

Caption: Vitamin D Metabolic Pathway.

Experimental_Workflow cluster_measurements start Weanling Sprague-Dawley Rats (4 weeks old) randomization Randomization into Treatment Groups start->randomization diet 8-Week Special Diet - 25(OH)D3 (0.5 IU/g) - 3-epi-25(OH)D3 (0.5 IU/g) - 3-epi-25(OH)D3 (1 IU/g) randomization->diet measurements Measurements at Weeks 0, 4, 8 diet->measurements end_measurements End-of-Study Measurements (Week 8) diet->end_measurements bw_length Body Weight & Length measurements->bw_length dxa DXA (aBMD, BMC) measurements->dxa blood Blood Collection (Metabolites, Biomarkers) measurements->blood analysis Data Analysis and Comparison bw_length->analysis dxa->analysis blood->analysis uct µCT of Lumbar Vertebra (vBMD, Microarchitecture) end_measurements->uct uct->analysis

Caption: Experimental Workflow.

Conclusion

References

The Strategic Advantage of Deuterium-Labeled 3-epi-Calcifediol as an Internal Standard in Vitamin D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the precise quantification of vitamin D metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an in-depth comparison of deuterium-labeled 3-epi-Calcifediol as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering supporting experimental data and detailed protocols.

In the landscape of vitamin D analysis, the accurate measurement of Calcifediol (25-hydroxyvitamin D3) and its C3-epimer, this compound, is crucial for a comprehensive assessment of vitamin D status. Due to their identical mass and fragmentation patterns, chromatographic separation is essential for their individual quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. While deuterium-labeled Calcifediol is a commonly used internal standard, the strategic use of deuterium-labeled this compound presents distinct advantages, particularly in methods designed to resolve and accurately quantify this specific, biologically relevant epimer.

Performance Comparison

The primary advantage of using deuterium-labeled this compound is its ability to closely mimic the chromatographic behavior and ionization characteristics of the endogenous this compound. This ensures the most accurate correction for any analytical variability associated with this specific epimer. While direct head-to-head comparative studies with other internal standards are limited, the validation data from methods employing deuterium-labeled this compound demonstrates excellent performance.

A key consideration in the use of deuterated standards is the stability of the deuterium labels. It is crucial to use standards where the deuterium atoms are placed in non-exchangeable positions to prevent loss and ensure accuracy.[1] Modern synthetic methods ensure the production of stable, high-purity deuterated internal standards.[2][3]

Below is a summary of the performance characteristics of an LC-MS/MS method utilizing deuterium-labeled this compound ([2H3]-3-epi-25OHD3) as an internal standard for the quantification of this compound in human serum.

Performance MetricResultReference
Linearity Not explicitly stated, but method was validated for quantification.[4]
Intra-assay Precision (CV) 6.3% at 25.4 nmol/L and 4.1% at 62.1 nmol/L[4]
Inter-assay Precision (CV) 8.3% at 27.6 nmol/L and 6.5% at 63.2 nmol/L[4]
Detection in Adult Serum Detected in 91.9% of samples (mean = 3.8 nmol/L)[4]
Chromatographic Resolution Fully resolved from 25OHD3[4]

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of vitamin D metabolites. The following is a detailed protocol for the analysis of Calcifediol and this compound in serum using deuterium-labeled this compound as an internal standard, based on established LC-MS/MS methodologies.[4][5][6]

Sample Preparation
  • Aliquoting: Thaw serum samples at room temperature. Vortex gently to ensure homogeneity. Pipette 200 µL of serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a working solution of deuterium-labeled this compound (e.g., [2H3]-3-epi-25OHD3) in methanol to each serum sample. This solution should also contain other relevant internal standards if quantifying other metabolites (e.g., d6-25-hydroxyvitamin D3).

  • Protein Precipitation: Add 400 µL of 0.2 M zinc sulfate solution to each tube, followed by 800 µL of methanol. This step denatures and precipitates serum proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 90 seconds. Centrifuge the tubes at 4,300 rpm for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of hexane to each tube. Mix for 90 seconds to extract the vitamin D metabolites into the organic layer. Centrifuge at 4,300 rpm for 10 minutes.

  • Evaporation: Carefully transfer the upper hexane layer to a new clean tube. Evaporate the hexane to dryness under a gentle stream of nitrogen at 55 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a 50:50 (v/v) water:methanol solution. Vortex briefly to ensure the residue is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: Employ a column capable of resolving the C3 epimers of vitamin D metabolites, such as a Raptor FluoroPhenyl column (e.g., 2.7 µm, 100 mm x 3.0 mm).[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Methanol

  • Gradient Elution: A typical gradient would be:

    • 0.00 min: 75% B

    • 4.00 min: 80% B

    • 4.01 min: 100% B

    • 5.00 min: 100% B

    • 5.01 min: 75% B

    • 7.00 min: 75% B

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Analyte Transitions:

      • This compound: Precursor ion m/z 401.5 → Product ion m/z 383.4

      • [2H3]-3-epi-Calcifediol (Internal Standard): Monitor the appropriate mass transition for the deuterated standard.

Visualizing Key Pathways and Workflows

To better understand the context and application of deuterium-labeled this compound, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light (Skin) Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Vitamin D3 (Cholecalciferol)->Calcifediol (25(OH)D3) 25-hydroxylase (Liver) This compound (3-epi-25(OH)D3) This compound (3-epi-25(OH)D3) Calcifediol (25(OH)D3)->this compound (3-epi-25(OH)D3) C3-Epimerase Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) 1α-hydroxylase (Kidney) This compound (3-epi-25(OH)D3)->Calcifediol (25(OH)D3) C3-Epimerase

Vitamin D Metabolism and Epimerization Pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Serum Sample Serum Sample Spike with d-3-epi-Calcifediol IS Spike with d-3-epi-Calcifediol IS Serum Sample->Spike with d-3-epi-Calcifediol IS Protein Precipitation Protein Precipitation Spike with d-3-epi-Calcifediol IS->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS workflow using d-3-epi-Calcifediol IS.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-epi-Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 3-epi-Calcifediol, an epimer of 25-hydroxyvitamin D3, requires stringent disposal protocols due to the significant health risks associated with the parent compound, Calcifediol. In the absence of specific safety data for this compound, it must be handled with the same precautions as Calcifediol, which is classified as highly toxic.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with general principles for managing hazardous pharmaceutical waste. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.

Hazard Profile of Parent Compound: Calcifediol

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.[1][2]GHS Classification
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]GHS Classification
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs (bone, kidney, endocrine system) through prolonged or repeated exposure.[1][2]GHS Classification
Aquatic Hazard (Long-term) May cause long lasting harmful effects to aquatic life.GHS Classification

Step-by-Step Disposal Protocol for this compound

The following protocol is based on established guidelines for the disposal of hazardous pharmaceutical waste.

1. Personal Protective Equipment (PPE) and Handling:

  • Consult SDS: Before handling, review the Safety Data Sheet for Calcifediol.

  • Wear Appropriate PPE: Always wear safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ensure Proper Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1]

2. Waste Segregation and Containerization:

  • Designated Hazardous Waste Container: Use a specific, clearly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical nature of the waste.

  • No Mixing: Do not mix this compound waste with non-hazardous laboratory trash.[1]

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be placed in the designated hazardous waste container.[1]

3. Labeling of Waste Containers:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Content Identification: Specify the contents as "this compound Waste."[1]

  • Date of Accumulation: Include the date when the first piece of waste was added to the container.[1]

4. Storage of Hazardous Waste:

  • Secure and Designated Area: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Ventilation and Containment: The storage area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.[1]

5. Disposal Procedure:

  • Licensed Disposal Company: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1]

  • Record Keeping: Maintain a detailed record of all disposed hazardous waste, including the name of the waste, quantity, and the date of disposal.[1]

Disposal Workflow Diagram

cluster_pre_disposal Pre-Disposal Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Handle in a Chemical Fume Hood A->B C Step 3: Segregate Waste (Do not mix with general trash) B->C D Step 4: Place in Designated Leak-Proof Hazardous Waste Container C->D E Step 5: Label Container 'Hazardous Waste: this compound' & Date D->E F Step 6: Store Sealed Container in Secure, Ventilated Area E->F G Step 7: Arrange for Pickup by Licensed Hazardous Waste Disposal Company F->G H Step 8: Maintain Disposal Records G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for 3-epi-Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 3-epi-Calcifediol. As an epimer of Calcifediol, it is crucial to handle this compound with the same high degree of caution. The available safety data for Calcifediol indicates that it is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure[1][2]. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified with significant health hazards, necessitating the use of comprehensive Personal Protective Equipment (PPE). The primary routes of exposure are ingestion, inhalation, and skin contact[3].

Summary of Hazards:

Hazard StatementClassification
Fatal if swallowedAcute Toxicity, Oral (Category 2)[1]
Fatal in contact with skinAcute Toxicity, Dermal (Category 2)[1]
Fatal if inhaledAcute Toxicity, Inhalation (Category 2)[1]
Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 1)[1][2]
May cause long lasting harmful effects to aquatic lifeLong-term (chronic) aquatic hazard (Category 4)[1]
Suspected of damaging fertility or the unborn childReproductive toxicity[2]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

  • Hand Protection: Wear protective gloves. Specific materials will depend on the solvent used, but chemically resistant gloves are essential[1][2][4].

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures[2][4].

  • Skin and Body Protection: A lab coat or protective clothing is required. Ensure there is no exposed skin[1][2][4].

  • Respiratory Protection: Use a properly fitted respirator if there is a risk of inhalation, especially when handling the powdered form. Work in a well-ventilated area, preferably in a fume hood[2][4].

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation (Don PPE, Prepare Workspace) weigh Weighing (In Ventilated Enclosure) prep->weigh dissolve Dissolution (In Fume Hood) weigh->dissolve experiment Experimental Use (Handle with Care) dissolve->experiment decontaminate Decontamination (Clean Workspace and Equipment) experiment->decontaminate waste Waste Disposal (Segregate and Label Waste) decontaminate->waste remove_ppe PPE Removal (Follow Proper Procedure) waste->remove_ppe

Caption: Standard workflow for handling this compound.

Handling and Storage Procedures

Safe Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood[2].

  • Avoid contact with skin, eyes, and clothing[3].

  • Do not breathe dust or vapors[1][3].

  • Wash hands thoroughly after handling[1][2].

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to prevent dust formation[3].

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place[3].

  • The recommended storage temperature is often deep freeze (-20°C)[3].

  • Store locked up and away from incompatible materials[1][3].

First-Aid Measures

In case of exposure, immediate action is critical:

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting[1][3].

  • If on Skin: Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water[2][3].

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediate medical attention is required[3].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation develops and persists[4].

Disposal Plan

Dispose of this compound and its contaminated materials as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the substance to enter the environment[1]. Contaminated PPE should also be disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-epi-Calcifediol
Reactant of Route 2
3-epi-Calcifediol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。